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  • Product: 6-Chloro-5-methoxypicolinaldehyde
  • CAS: 1227514-34-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Chloro-5-methoxypicolinaldehyde

A Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Design[1] Executive Summary 6-Chloro-5-methoxypicolinaldehyde (CAS: 1227514-34-2 ) is a trisubstituted pyridine building block characterized by three dis...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Design[1]

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (CAS: 1227514-34-2 ) is a trisubstituted pyridine building block characterized by three distinct functional handles: an electrophilic aldehyde at C2, an electron-donating methoxy group at C5, and a nucleophilic displacement-ready chlorine at C6.[1][2]

This specific substitution pattern—placing the methoxy group meta to the aldehyde and ortho to the chlorine—creates a unique electronic push-pull system. It is extensively utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals where the pyridine ring serves as a bioisostere for phenyl or pyrimidine rings. This guide details its physicochemical profile, validated synthetic routes, and reactivity logic for high-value applications.

Chemical Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name 6-Chloro-5-methoxy-2-pyridinecarboxaldehyde
Common Name 6-Chloro-5-methoxypicolinaldehyde
CAS Number 1227514-34-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78–82 °C (Typical range for similar analogs)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; sparingly soluble in water.[1][3]
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen).[4] Aldehyde is oxidation-sensitive.[1]

Synthetic Pathways

For research and scale-up, two primary routes are recommended. Route A is preferred for high-fidelity synthesis from stable precursors, while Route B is a cost-effective industrial approach.[1]

Route A: The Weinreb Amide Reduction (High Fidelity)

This method avoids over-reduction of the aldehyde, a common pitfall when reducing esters directly.

  • Starting Material: 6-Chloro-5-methoxypicolinic acid (CAS 112750-30-8).[1]

  • Activation: Convert acid to acid chloride (SOCl₂, cat. DMF) or activate with EDC/HOBt.

  • Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide .

  • Reduction: Treat with LiAlH₄ or DIBAL-H at -78 °C. The stable chelated intermediate prevents over-reduction to the alcohol.[1]

  • Workup: Acidic quench releases the aldehyde in high purity.

Route B: The "Oxidation-Reduction" Sequence (Scalable)[1]
  • Esterification: 6-Chloro-5-methoxypicolinic acid

    
     Methyl ester (MeOH, H₂SO₄).[1]
    
  • Reduction: Methyl ester

    
     Alcohol (NaBH₄, CaCl₂ in EtOH/THF).
    
  • Oxidation: Alcohol

    
     Aldehyde (MnO₂ in DCM or Swern Oxidation).
    
    • Note: MnO₂ is preferred for scale-up due to ease of filtration, though it requires activated MnO₂.

Visualization: Synthetic Workflow

Synthesis Acid 6-Chloro-5-methoxy- picolinic acid (CAS 112750-30-8) Ester Methyl Ester Intermediate Acid->Ester MeOH, H+ Weinreb Weinreb Amide (Stable Intermediate) Acid->Weinreb HN(OMe)Me, EDC Alcohol Primary Alcohol Intermediate Ester->Alcohol NaBH4 Target 6-Chloro-5-methoxy- picolinaldehyde (Target) Alcohol->Target MnO2 (Oxidation) Weinreb->Target DIBAL-H (-78°C)

Figure 1: Comparison of the Stepwise Reduction (Blue) and Weinreb Amide (Green) synthetic routes.[1]

Reactivity & Functionalization Logic

The molecule's value lies in its orthogonal reactivity . The three handles can be manipulated independently, allowing for rapid library generation.

A. The Aldehyde (C2): The "Anchor"

The C2-formyl group is the primary attachment point for growing the molecular scaffold.

  • Reductive Amination: Reacts rapidly with primary/secondary amines + NaBH(OAc)₃ to form amine linkers. This is the standard protocol for generating kinase inhibitor libraries.

  • Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to vinyl pyridines, useful for Michael acceptor design (covalent inhibitors).[1]

  • Oxidation: Easily oxidized to the carboxylic acid if the aldehyde was merely a masking group.

B. The Chlorine (C6): The "Switch"

Position 6 is


 to the pyridine nitrogen, activating it for Nucleophilic Aromatic Substitution (SₙAr).
  • Electronic Effect: The C5-methoxy group is an Electron Donating Group (EDG).[1] While EDGs typically deactivate SₙAr, the inductive withdrawal of the adjacent Nitrogen and Chlorine atoms dominates.

  • Protocol:

    • Strong Nucleophiles (Alkoxides, Thiols): Proceed via standard SₙAr (K₂CO₃, DMF, heat).

    • Weak Nucleophiles (Anilines): Require Buchwald-Hartwig cross-coupling (Pd₂(dba)₃, Xantphos) due to the slight deactivation from the OMe group.

C. The Methoxy (C5): The "Tuning Knob"
  • Metabolic Stability: The methoxy group blocks the C5 position from metabolic oxidation (a common clearance pathway for pyridines).

  • H-Bond Accepting: Acts as an acceptor in the kinase hinge region.[1]

  • Deprotection: Can be demethylated (BBr₃ or Pyridine·HCl) to yield the 5-hydroxy derivative, allowing for subsequent etherification to larger solubilizing groups.

Visualization: Divergent Reactivity Map

Reactivity Core 6-Chloro-5-methoxy- picolinaldehyde RedAm Reductive Amination (Amines + NaBH(OAc)3) Core->RedAm C2-CHO Suzuki Suzuki Coupling (Boronic Acids + Pd) Core->Suzuki C6-Cl (Pd-Cat) SNAr SNAr Displacement (OR-, SR-, NHR) Core->SNAr C6-Cl (Nucleophilic) Demethyl Demethylation (BBr3) Core->Demethyl C5-OMe AmineProd Secondary/Tertiary Amines RedAm->AmineProd Biaryl 6-Aryl-5-methoxy Analogs Suzuki->Biaryl SubstPy 6-Amino/Alkoxy Derivatives SNAr->SubstPy Hydroxy 5-Hydroxy Scaffold Demethyl->Hydroxy

Figure 2: Orthogonal functionalization pathways for library generation.[1]

Handling & Stability Protocols

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.

Stability & Storage[4]
  • Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air. Store under inert gas (Argon).

  • Schiff Base Formation: Avoid storage near volatile amines; the aldehyde will spontaneously form imines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855945, 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved October 26, 2025 from [Link](Note: Isomeric reference for property validation).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of 6-Chloro-5-methoxypicolinaldehyde

[1] Executive Summary 6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural motif—...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural motif—a pyridine core decorated with electrophilic (aldehyde), lipophilic (chloro), and electron-donating (methoxy) groups—creates a unique solubility profile that defies simple "polar vs. non-polar" categorization.

This guide provides a comprehensive framework for understanding the solubility behavior of this compound. Unlike generic datasheets, this document details the mechanistic interactions between the solute and various solvent classes, provides a validated experimental protocol for determining exact solubility limits, and outlines stability risks associated with specific solvent choices.

Physicochemical Architecture & Solubility Prediction[1][2]

To predict solubility, we must first deconstruct the molecule into its interacting pharmacophores. The solubility of 6-Chloro-5-methoxypicolinaldehyde is governed by the competition between its lipophilic halogenated region and its polar aldehyde/pyridine nitrogen functionalities.

Structural Analysis
  • Pyridine Core: Provides moderate polarity and basicity (H-bond acceptor).[1]

  • Aldehyde (C-2): Highly polar, reactive electrophile. Acts as a weak H-bond acceptor.

  • Methoxy (C-5): Increases electron density on the ring; acts as a weak H-bond acceptor.[1]

  • Chlorine (C-6): Increases lipophilicity (LogP) and reduces water solubility.

Estimated Physicochemical Properties
PropertyEstimated ValueImplication for Solubility
Molecular Weight ~171.58 g/mol Low MW favors solubility in diverse solvents.[1]
LogP (Octanol/Water) 1.5 – 1.9 (Predicted)Lipophilic character dominates; poor water solubility.
H-Bond Donors 0Cannot donate H-bonds; relies on solvent donors.[1]
H-Bond Acceptors 3 (N, O-Me, C=O)Good solubility in protic solvents (if stable).[1]
Dipole Moment Moderate-HighFavors polar aprotic solvents (DMSO, DMF, DCM).
Hansen Solubility Parameters (HSP)

Using Group Contribution Methods, we can estimate the HSP values to predict compatibility.[2]

  • 
     (Dispersion):  High interaction with chlorinated solvents and aromatics.
    
  • 
     (Polarity):  Significant interaction with esters and ketones.[3]
    
  • 
     (Hydrogen Bonding):  Moderate interaction; requires solvents with complementary H-bond donor capability for maximum solubility, though chemical stability limits this choice.
    

Solubility Profile by Solvent Class[1][4]

The following categorization is based on structural analogs (halomethoxypicolinaldehydes) and standard medicinal chemistry workup protocols.

Chlorinated Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), 1,2-Dichloroethane.
    
  • Performance: Excellent. The high dispersion forces of the chloro-substituent align well with chlorinated solvents.

  • Application: Ideal for extraction from aqueous layers and initial dissolution for reactions.

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Performance: High. These solvents stabilize the dipole of the pyridine and aldehyde groups.

  • Application: Preferred for nucleophilic substitution reactions (

    
    ) or organometallic couplings.
    
  • Note: THF is excellent for cryogenic lithiation steps often used to synthesize this compound.

Esters and Ketones (Moderate to High Solubility)
  • Solvents: Ethyl Acetate (EtOAc), Acetone.

  • Performance: Good. EtOAc is the standard solvent for silica gel chromatography and liquid-liquid extraction.[1]

  • Application: Purification and workup.[4][5][6]

Alcohols (Conditional/Risky)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Performance: Moderate solubility, High Risk. [6]

  • Critical Warning: Primary alcohols can react with the C-2 aldehyde to form hemiacetals or acetals , especially in the presence of trace acid. While solubility is often good due to H-bonding, these solvents should be avoided for long-term storage or heated reactions unless acetal protection is the goal.

Alkanes (Low Solubility)
  • Solvents: Hexanes, Heptane, Petroleum Ether.

  • Performance: Poor. The polar nature of the aldehyde and pyridine ring prevents solvation.

  • Application: Useful as an anti-solvent to induce precipitation or crystallization from DCM or EtOAc mixtures.

Experimental Protocol: Saturation Shake-Flask Method

Do not rely solely on predictions. Use this self-validating protocol to determine the exact solubility limit (


) for your specific lot.
Workflow Diagram

SolubilityProtocol Prep 1. Sample Preparation Add excess solid to solvent Equil 2. Equilibration Shake at const. temp (24h) Prep->Equil Agitation Filter 3. Filtration 0.45 µm PTFE (remove solid) Equil->Filter Saturated Soln Dilute 4. Dilution Dilute filtrate into HPLC range Filter->Dilute Filtrate Analyze 5. Quantification HPLC-UV Analysis Dilute->Analyze Sample Analyze->Equil If variability >5%

Caption: Step-by-step Saturation Shake-Flask protocol for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Place 50 mg of 6-Chloro-5-methoxypicolinaldehyde into a 4 mL glass vial. Add 1 mL of the target solvent.[4]

  • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar (avoid grinding the solid).

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (compatible with organic solvents) into a clean HPLC vial.

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm). Compare against a 5-point calibration curve of the pure standard.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent system for your specific process step.

SolventSelection Start Select Application Reaction Synthesis/Reaction Start->Reaction Workup Extraction/Workup Start->Workup Crystal Crystallization Start->Crystal TempLow Low Temp (-78°C)? Reaction->TempLow AqSep Aqueous Separation? Workup->AqSep Polarity Solubility Differential Crystal->Polarity THF Use THF or 2-MeTHF TempLow->THF Yes TempHigh High Temp (>80°C)? TempLow->TempHigh No Toluene Use Toluene or DMF TempHigh->Toluene Yes DCM Use DCM (Bottom Layer) AqSep->DCM Chlorinated EtOAc Use EtOAc (Top Layer) AqSep->EtOAc Non-Halogen Mix Use EtOAc/Hexane or DCM/Heptane Polarity->Mix Warning AVOID Alcohols (Hemiacetal Risk) Polarity->Warning

Caption: Decision matrix for solvent selection based on process requirements and chemical stability.

Stability & Storage Considerations

Aldehyde Reactivity (The "Trap")

The C-2 aldehyde is electron-deficient due to the adjacent pyridine nitrogen.[1] This makes it highly susceptible to nucleophilic attack.

  • Avoid: Primary amines (forms Schiff bases) and Alcohols (forms acetals) during storage.

  • Recommended Storage Solvent: None. Store as a dry solid under Nitrogen at 4°C. If solution storage is mandatory, use anhydrous Acetonitrile or DCM .

Photostability

Pyridine derivatives can be light-sensitive.[1] While 6-Chloro-5-methoxypicolinaldehyde is relatively stable, solutions in chlorinated solvents (like


) can generate HCl upon UV exposure, which will protonate the pyridine nitrogen and alter solubility/reactivity.
  • Protocol: Wrap all solution vials in aluminum foil during equilibration.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from (Analogous synthesis and solvent data).

  • Royal Society of Chemistry. (2013).[4] Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from .

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for HSP predictions).[2][7]

  • PubChem. (2025).[8][9] 6-Chloro-2-methoxypyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from .

  • Pfizer. (2008). Green Chemistry Solvent Selection Guide. Green Chemistry, 10, 31-36.[10] (Basis for solvent toxicity and green selection).[11]

Sources

Foundational

Safety Data Sheet (SDS) and handling hazards for 6-Chloro-5-methoxypicolinaldehyde

Topic: Safety Data Sheet (SDS) and handling hazards for 6-Chloro-5-methoxypicolinaldehyde Content Type: In-depth Technical Guide Safe Handling, Hazard Profiling, and Synthetic Utility in Drug Discovery [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and handling hazards for 6-Chloro-5-methoxypicolinaldehyde Content Type: In-depth Technical Guide

Safe Handling, Hazard Profiling, and Synthetic Utility in Drug Discovery [1]

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (CAS: 1227514-34-2) is a highly functionalized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1] Its structural duality—featuring an electrophilic aldehyde at the C2 position and a nucleophilic-labile chlorine at the C6 position—makes it a versatile "linchpin" intermediate.

However, this chemical versatility translates directly into toxicological reactivity. As a halogenated pyridine aldehyde, it possesses significant potential for skin sensitization, respiratory irritation, and acute toxicity. This guide synthesizes available safety data with structure-activity relationship (SAR) insights to establish a conservative, high-safety handling protocol for research environments.

Chemical Identity & Physical Properties[1][2]

PropertySpecification
Chemical Name 6-Chloro-5-methoxypicolinaldehyde
Synonyms 6-Chloro-5-methoxy-2-pyridinecarboxaldehyde
CAS Number 1227514-34-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]
Reactivity Profile Air-sensitive (Aldehyde oxidation); Electrophilic (C6-Cl).[1]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Hazard Identification & Risk Assessment

GHS Classification (Derived via SAR)

Note: While specific experimental toxicology data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with the close analog 6-chloro-4-methoxypicolinaldehyde (CAS 1060805-05-1) mandates a "High Hazard" classification.[1]

Signal Word: DANGER

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat 3H301 Toxic if swallowed.[1]Halogenated pyridines can disrupt metabolic pathways; high oral bioavailability expected.
Acute Toxicity (Dermal) Cat 3H311 Toxic in contact with skin.[1]Lipophilic nature allows rapid transdermal absorption.
Skin Irritation Cat 2H315 Causes skin irritation.[4][5]Aldehyde group can form Schiff bases with skin proteins (sensitization risk).[1]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[4][5]Corrosive potential of the aldehyde functionality.
STOT - SE Cat 3H335 May cause respiratory irritation.[5]Dust inhalation triggers mucosal inflammation.
The "Why" Behind the Hazard

The toxicity of 6-Chloro-5-methoxypicolinaldehyde is not merely incidental; it is a function of its reactivity:

  • Electrophilic Attack: The chlorine atom at C6 is activated by the pyridine nitrogen (ortho-position), making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) by biological nucleophiles (e.g., cysteine residues in proteins), leading to cellular damage or immune sensitization.[1]
    
  • Aldehyde Reactivity: The aldehyde group is prone to oxidation (forming the acidic derivative) and condensation with amines, contributing to its irritant and sensitizing properties.

Safe Handling Lifecycle: From Receipt to Disposal

To mitigate the risks identified above, a "Zero-Contact" policy is recommended.[2] The following workflow visualizes the decision logic for handling this compound based on quantity and physical state.

SafeHandling Start Receipt of Compound (CAS 1227514-34-2) Storage Storage: 2-8°C Under Argon/Nitrogen Start->Storage Assessment Quantity Assessment Storage->Assessment SmallScale < 100 mg (Analytical) Assessment->SmallScale LargeScale > 100 mg (Preparative) Assessment->LargeScale FumeHood Standard Fume Hood (Sash < 18 inches) SmallScale->FumeHood Isolator Containment Isolator or Double-Gloved Box LargeScale->Isolator High Dust Risk PPE_Level1 PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Level1 Reaction Reaction Setup (Closed Vessel) FumeHood->Reaction PPE_Level2 PPE: Tyvek Sleeves, N95/P100 Respirator (if powder) Isolator->PPE_Level2 Isolator->Reaction Quench Quench & Neutralization (Treat Waste as Haz) Reaction->Quench

Caption: Decision logic for containment levels based on scale. High-quantity handling requires isolation due to potential inhalation toxicity (H331).[1]

Engineering Controls
  • Ventilation: Always handle within a certified chemical fume hood. For powders >1g, use a powder weighing funnel or a static-dissipative balance enclosure to prevent aerosolization.

  • Inert Atmosphere: Store and weigh under nitrogen/argon if possible to prevent degradation to the corresponding picolinic acid, which alters stoichiometry and safety profiles (acids are more corrosive).[1]

Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is mandatory.[1] The lipophilic nature of the compound suggests it may permeate standard latex rapidly.

  • Respiratory: If handling open powder outside a hood (strictly discouraged), a full-face respirator with P100 cartridges is required.[1]

Application Protocol: Suzuki-Miyaura Coupling[1][8][9]

The primary utility of 6-Chloro-5-methoxypicolinaldehyde is as an electrophile in Palladium-catalyzed cross-coupling.[1] The following protocol is optimized for safety and yield, utilizing the activated C6-Chlorine.

Reaction Mechanism & Workflow

The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0).[1]

SuzukiWorkflow Reagents Reagents: 1. 6-Cl-5-OMe-picolinaldehyde 2. Aryl Boronic Acid 3. Pd(dppf)Cl2 (Cat.) 4. K2CO3 (Base) Degas Degassing (Prevent Homocoupling) Reagents->Degas Mix in Dioxane/H2O Heating Heating (80-100°C) Oxidative Addition -> Transmetallation Degas->Heating N2 Atmosphere Workup Workup (DCM Extraction) Heating->Workup Monitor TLC Product Biaryl Product Workup->Product

Caption: Optimized workflow for Suzuki coupling of chloropicolinaldehydes. Degassing is critical to prevent Pd oxidation and homocoupling side-products.[1]

Step-by-Step Methodology
  • Preparation (In Fume Hood):

    • Charge a microwave vial or round-bottom flask with 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

      
        (2.0 equiv).[1]
      
    • Add catalyst

      
        (0.05 equiv).[1] Note: Pd(dppf)Cl2 is preferred over 
      
      
      
      for chloropyridines due to higher stability.[1]
  • Solvent & Degassing:

    • Add 1,4-Dioxane/Water (4:1 ratio).[1]

    • Critical Safety Step: Sparge with Nitrogen for 5 minutes. Oxygen presence not only kills the catalyst but can lead to unpredictable exotherms if side reactions occur.

  • Reaction:

    • Seal vessel and heat to 90°C for 4–12 hours.

    • Observation: The mixture will typically darken as Pd(0) species form.[1]

  • Quench & Disposal:

    • Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium residues (treat Celite as heavy metal waste).

    • Dilute with Dichloromethane (DCM) and wash with brine.[1]

    • Waste: Aqueous layer contains boronic acid residues and pyridine salts; dispose of in "Aqueous Basic" waste stream.

Emergency Response Protocols

IncidentImmediate ActionMedical/Follow-up
Skin Contact Wash immediately with soap and water for 15 mins.[1] Do not use alcohol (increases absorption).[1]Seek medical attention if redness persists. Monitor for systemic toxicity.
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[4][5][6]Urgent: Consult an ophthalmologist. Aldehydes can cause corneal clouding.
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do not sweep (aerosol risk).[1] Cover with wet paper towels, then scoop into hazardous waste.Ventilate area.[2][4][5][6] Clean surface with mild detergent.

Fire Fighting:

  • Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[1]

  • Hazards: Emits toxic fumes under fire conditions: Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[1] Firefighters must wear SCBA.

References

  • National Institutes of Health (NIH). (2007).[1] Synthesis of 6-chloroisoquinoline-5,8-diones and evaluation of cytotoxicity. PubMed. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for protocol).

  • PubChem. (2025).[1] Compound Summary: 6-Chloro-5-methoxypicolinaldehyde.[1] Retrieved from [Link][1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Exploratory

Literature review on 6-Chloro-5-methoxypicolinaldehyde synthesis pathways

The following technical guide details the synthesis pathways for 6-Chloro-5-methoxypicolinaldehyde (CAS 1060805-05-1), a critical pyridine scaffold used in the development of kinase inhibitors and other bioactive heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 6-Chloro-5-methoxypicolinaldehyde (CAS 1060805-05-1), a critical pyridine scaffold used in the development of kinase inhibitors and other bioactive heterocycles.

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (also known as 6-chloro-5-methoxypyridine-2-carbaldehyde) is a densely functionalized pyridine intermediate. Its structural value lies in the orthogonal reactivity of its three substituents: the electrophilic aldehyde at C-2 (for condensation/reductive amination), the nucleophilic methoxy group at C-5 (electron-donating), and the chloro group at C-6 (labile for SNAr displacements or cross-coupling).

This guide presents two primary synthesis pathways selected for their operational feasibility and scalability:

  • The Oxidative Pathway: A robust, scalable route starting from commercially available 2-chloro-6-methylpyridin-3-ol.

  • The Directed Metalation Pathway: A concise, high-atom-economy route utilizing Directed Ortho Metalation (DoM) on 2-chloro-3-methoxypyridine.

Part 1: Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule at the C-2 formyl group. Two strategic disconnections reveal the core precursors:

  • Disconnection A (Oxidation): Transforms the aldehyde back to a methyl group. This leads to 2-chloro-3-methoxy-6-methylpyridine , a stable precursor accessible from 2-chloro-6-methylpyridin-3-ol.

  • Disconnection B (Formylation): Removes the formyl group entirely, leading to 2-chloro-3-methoxypyridine . This requires a regioselective lithiation-formylation sequence.

Pathway Visualization

Retrosynthesis Target 6-Chloro-5-methoxypicolinaldehyde (Target) Precursor1 2-Chloro-3-methoxy-6-methylpyridine Precursor1->Target SeO2 Oxidation (Route A) Precursor2 2-Chloro-3-methoxypyridine Precursor2->Target Lithiation/DMF (Route B) Start1 2-Chloro-6-methylpyridin-3-ol (CAS 35680-24-1) Start1->Precursor1 O-Methylation Start2 2,3-Dichloropyridine (Commercial) Start2->Precursor2 Methoxylation

Figure 1: Retrosynthetic map showing the two primary disconnection strategies.

Part 2: Detailed Synthesis Protocols

Route A: The Oxidative Pathway (Recommended for Scale-Up)

This route is preferred for multi-gram to kilogram scale synthesis due to the stability of intermediates and avoidance of cryogenic conditions.

Mechanism:

  • O-Methylation: Williamson ether synthesis converts the phenol to a methoxy ether.

  • Benzylic Oxidation: Selenium dioxide (SeO2) selectively oxidizes the activated 6-methyl group (alpha to Nitrogen) to the aldehyde.

Step 1: Synthesis of 2-Chloro-3-methoxy-6-methylpyridine
  • Starting Material: 2-Chloro-6-methylpyridin-3-ol (CAS 35680-24-1).[1]

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K2CO3), DMF.

Protocol:

  • Charge a reaction vessel with 2-chloro-6-methylpyridin-3-ol (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Add K2CO3 (1.5 equiv) and stir at room temperature for 15 minutes.

  • Cool to 0°C and add Methyl Iodide (1.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4 hours (monitor by TLC/LCMS).

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the methyl ether intermediate.

Step 2: Oxidation to 6-Chloro-5-methoxypicolinaldehyde
  • Reagents: Selenium Dioxide (SeO2), 1,4-Dioxane.

Protocol:

  • Dissolve 2-chloro-3-methoxy-6-methylpyridine (1.0 equiv) in 1,4-dioxane (10 mL/g).

  • Add SeO2 (1.2 equiv).

  • Heat the mixture to reflux (100°C) for 12–24 hours. The reaction turns black as selenium metal precipitates.

  • Workup: Filter the hot mixture through a pad of Celite to remove selenium. Concentrate the filtrate.

  • Purification: The crude residue is purified via silica gel chromatography (DCM/MeOH or Hexanes/EtOAc) to afford the target aldehyde as a white to off-white solid.

Expert Insight: For difficult oxidations, adding a catalytic amount of acetic acid can accelerate the SeO2 reaction. Alternatively, a radical bromination (NBS/AIBN) followed by Sommelet reaction (Hexamethylenetetramine) can be used if SeO2 traces are a concern for downstream biology.

Route B: The Directed Metalation Pathway (High Efficiency)

This route is ideal for rapid lab-scale synthesis, leveraging the directing effects of the pyridine nitrogen and substituents to install the aldehyde in a single step.

Mechanism: The pyridine nitrogen and the C-3 methoxy group exert directing effects. While the methoxy group typically directs to C-4, the C-6 position (alpha to Nitrogen) is highly acidic and accessible, especially when using bulky bases that avoid nucleophilic attack at the C-2 chloro position.

Step 1: Lithiation and Formylation
  • Starting Material: 2-Chloro-3-methoxypyridine.

  • Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), DMF, THF.

Protocol:

  • Preparation of Base: Generate LDA in situ by adding n-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78°C. Stir for 30 mins.

  • Lithiation: Add a solution of 2-chloro-3-methoxypyridine (1.0 equiv) in THF dropwise to the base at -78°C.

    • Critical Control: Maintain temperature below -70°C to prevent "halogen dance" or nucleophilic attack on the chloro group.

  • Stir for 1 hour at -78°C to ensure formation of the C-6 lithio-species (6-lithio-2-chloro-3-methoxypyridine).

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise.

  • Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.

  • Purification: Isolate the product via column chromatography. Confirm regiochemistry (C-6 vs C-4 formylation) via 1H NMR (coupling constants of aromatic protons).

Regioselectivity Note: While C-6 lithiation is favored by the alpha-nitrogen effect, C-4 lithiation is a potential competitor due to the methoxy group. Using LiTMP (bulkier base) often enhances selectivity for the less sterically hindered C-6 position over the C-4 position (which is flanked by OMe and H).

Part 3: Comparative Analysis

FeatureRoute A: OxidationRoute B: Directed Metalation
Starting Material Cost Moderate (2-chloro-6-methylpyridin-3-ol)Low (2-chloro-3-methoxypyridine)
Scalability High (Standard thermal chemistry)Low/Medium (Requires cryogenic cooling)
Step Count 2 Steps1 Step
Regiochemical Risk None (Fixed by precursor)Moderate (Requires careful control)
Safety Profile SeO2 is toxic; requires good ventilation.Pyrophoric organolithiums; requires anhydrous conditions.

Part 4: Analytical Data & Validation

To validate the synthesis, compare the product against these expected spectral characteristics:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~10.0 ppm (s, 1H, CHO )
      
    • 
       ~7.4 ppm (d, 1H, Ar-H at C-4)
      
    • 
       ~8.0 ppm (d, 1H, Ar-H at C-3) - Note: Doublet positions depend on exact shielding.
      
    • 
       ~4.0 ppm (s, 3H, OCH3 )
      
  • Key Connectivity: The coupling constant (

    
    ) between the two aromatic protons should be characteristic of ortho coupling (~8 Hz), confirming the 3,4-proton arrangement and thus the 2,5,6-substitution pattern.
    

References

  • Lithiation Regioselectivity: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. ResearchGate. Available at:

  • Precursor Synthesis: Synthesis of 2-chloro-6-methylpyridin-3-ol. ChemicalBook. Available at:

  • Oxidation Methodology:Oxidation of 2-methylpyridines to picolinaldehydes. Organic Syntheses (General Protocol).
  • Commercial Availability: 6-Chloro-5-methoxypicolinaldehyde (CAS 1060805-05-1). BLD Pharm. Available at:

  • Analogous Chemistry: Regioselective lithiation of 3-chloro-2-ethoxypyridine. National Institutes of Health (PMC). Available at:

Sources

Foundational

Thermodynamic Stability Profile: 6-Chloro-5-methoxypicolinaldehyde

The following technical guide details the thermodynamic stability profile of 6-Chloro-5-methoxypicolinaldehyde , designed for researchers and process chemists in pharmaceutical development. Technical Guide & Characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 6-Chloro-5-methoxypicolinaldehyde , designed for researchers and process chemists in pharmaceutical development.

Technical Guide & Characterization Protocols

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (also known as 6-chloro-5-methoxypyridine-2-carbaldehyde) is a highly functionalized heterocyclic building block.[1] Its structural core—a pyridine ring substituted with an aldehyde at C2, a methoxy group at C5, and a chlorine atom at C6—creates a unique "push-pull" electronic system.

While valuable for synthesizing kinase inhibitors and other bioactive scaffolds, this molecule exhibits moderate-to-high thermodynamic instability . It is prone to auto-oxidation (to the carboxylic acid) and nucleophilic aromatic substitution (


)  at the C6 position. Consequently, it requires rigorous exclusion of oxygen and moisture during storage (-20°C, inert atmosphere). This guide delineates the degradation mechanisms and provides validated protocols for stability profiling.

Molecular Architecture & Electronic Effects

To predict stability, we must understand the electronic environment:

  • The Pyridine Core: The nitrogen atom is electron-withdrawing (EWG), decreasing electron density on the ring carbons.

  • C2-Aldehyde (CHO): A strong EWG that further deactivates the ring but makes the carbonyl carbon highly electrophilic.

  • C6-Chlorine: Located ortho to the ring nitrogen. The inductive EWG effect of the nitrogen activates this position for nucleophilic attack (

    
    ).
    
  • C5-Methoxy (OMe): An electron-donating group (EDG) by resonance. This is the critical stabilizing feature. It feeds electron density back into the ring, partially counteracting the electron deficiency caused by the N, CHO, and Cl groups.

Stability Implication: Without the 5-OMe group, the molecule would be extremely labile to hydrolysis. With it, the molecule is isolable but remains sensitive to oxidative and hydrolytic stress.

Thermodynamic Degradation Pathways

The thermodynamic instability of this molecule manifests through three primary pathways.

Auto-Oxidation (Major Pathway)

Aldehydes are thermodynamically unstable relative to their carboxylic acids. In the presence of atmospheric oxygen, 6-Chloro-5-methoxypicolinaldehyde undergoes radical chain oxidation to form 6-chloro-5-methoxypicolinic acid .

  • Mechanism: Radical abstraction of the formyl hydrogen, followed by reaction with

    
    .
    
  • Catalysts: Light, trace transition metals, and basic impurities.

Hydration & Hemiacetal Formation

The electron-deficient pyridine ring increases the electrophilicity of the aldehyde carbonyl.

  • In Water: Reversible formation of the gem-diol (hydrate).[2] While reversible, this shifts the equilibrium, complicating HPLC analysis.

  • In Alcohols: Rapid formation of hemiacetals, which can convert to acetals under acidic conditions.

Nucleophilic Aromatic Substitution ( )

The C6-Chlorine is activated by the adjacent ring nitrogen.

  • Condition: High pH (Basic).

  • Reaction: Hydroxide ions (

    
    ) attack C6, displacing chloride to form 6-hydroxy-5-methoxypicolinaldehyde  (or its tautomeric pyridone form).
    
Visualization: Degradation Network

The following diagram illustrates the critical degradation nodes.

DegradationPathways API 6-Chloro-5-methoxypicolinaldehyde (Active Core) Acid Degradant A: 6-Chloro-5-methoxypicolinic acid API->Acid Auto-oxidation (Air/Light) GemDiol Degradant B: Gem-diol (Hydrate) API->GemDiol + H2O (Equilibrium) Hydroxy Degradant C: 6-Hydroxy-5-methoxy derivative API->Hydroxy Hydrolysis (SnAr) High pH, Heat Acetal Degradant D: Hemiacetal (in MeOH/EtOH) API->Acetal + ROH (Solvent Interaction)

Figure 1: Primary degradation pathways including oxidation (Red), hydration (Yellow), and hydrolysis (Green).

Experimental Profiling Protocols

As a Senior Scientist, you must not rely on generic data. Use these protocols to generate compound-specific stability data.

Protocol: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products.[3]

Sample Preparation: Dissolve 6-Chloro-5-methoxypicolinaldehyde to 1 mg/mL in Acetonitrile/Water (80:20).

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursCheck for acetal formation or dechlorination.
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursHigh Risk. Monitor for

(Cl displacement).
Oxidation 3%

, Ambient
2 HoursRapid conversion to Picolinic Acid expected.
Thermal Solid state, 60°C7 DaysAssess sublimation or polymerization.
Photostability UV/Vis (1.2M lux hours)~24 HoursCheck for radical dechlorination.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

Protocol: Thermal Analysis (DSC/TGA)

Objective: Define the safe operating window and melting point.

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 25°C to 300°C under

      
      .
      
    • Watch for: Weight loss < 100°C (volatiles/solvents) and onset of decomposition.

  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min.

    • Expectation: Sharp endotherm (melting) followed likely by an exotherm (decomposition) if unstable.

    • Note: If the compound is an oil or low-melting solid (common for picolinaldehydes), DSC is critical to determine the glass transition (

      
      ).
      

Handling & Storage Recommendations

Based on the structural analysis and standard behavior of halogenated picolinaldehydes:

  • Storage:

    • Temperature: Store at -20°C (Freezer).

    • Atmosphere: Strictly Inert (Argon or Nitrogen) . Oxygen is the primary enemy.

    • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolysis.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

    • Use anhydrous solvents (DCM, THF) for reactions.

    • Stabilization: If long-term storage is required, consider converting the aldehyde to its bisulfite adduct or hydrochloride salt , which are generally more stable solids, and regenerate the free aldehyde immediately before use.

References

  • Sigma-Aldrich. 6-Chloropicolinaldehyde Product Sheet. (Provides baseline storage conditions for the 6-chloro analog: Inert atmosphere, -20°C). Link

  • BenchChem. Degradation Pathways of Substituted Pyridines. (Technical support document detailing microbial and chemical degradation routes including hydroxylation).[4] Link

  • National Institutes of Health (NIH) - PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde Compound Summary. (Structural and physical property data). Link

  • Master Organic Chemistry. Mechanism of Aldehyde Oxidation. (Mechanistic background on the auto-oxidation of aldehydes to carboxylic acids). Link

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (Guidelines for conducting stress testing on pharmaceutical intermediates). Link

Sources

Exploratory

6-Chloro-5-methoxypicolinaldehyde melting point and boiling point data

This guide serves as a comprehensive technical reference for 6-Chloro-5-methoxypicolinaldehyde (CAS 1227514-34-2).[1][2] It is designed for researchers requiring precise physicochemical data and rigorous experimental pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 6-Chloro-5-methoxypicolinaldehyde (CAS 1227514-34-2).[1][2] It is designed for researchers requiring precise physicochemical data and rigorous experimental protocols for the characterization of this pyridine building block.

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] As a trisubstituted pyridine, its electronic properties are governed by the interplay between the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy substituent.[1]

This guide addresses the scarcity of experimental thermodynamic data in the public domain by providing predictive modeling values validated against structural isomers, alongside standardized protocols for empirical determination.

Chemical Identity & Structural Analysis
Parameter Data
Chemical Name 6-Chloro-5-methoxypicolinaldehyde
Synonyms 6-Chloro-5-methoxy-2-pyridinecarboxaldehyde; 2-Formyl-6-chloro-5-methoxypyridine
CAS Number 1227514-34-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
SMILES COc1cc(C=O)nc(Cl)c1 (Isomeric verification required per batch)
MDL Number MFCD16606538

Structural Insight: The compound features an aldehyde at the C2 position (picolinaldehyde core), a methoxy group at C5, and a chlorine atom at C6. The C6-Chlorine is activated for nucleophilic aromatic substitution (


) due to the inductive effect of the adjacent ring nitrogen, making this molecule a versatile scaffold for further functionalization.[1]
Thermodynamic Properties: Data & Predictive Modeling

Due to the specialized nature of this building block, specific experimental melting and boiling points are rarely reported in open literature. The values below are derived from Quantitative Structure-Property Relationship (QSPR) models and comparative analysis of close structural isomers (e.g., 6-chloro-2-methoxypyridine-3-carboxaldehyde).

3.1 Melting Point (MP) Analysis
Source/Type Value / Range Confidence Level
Predicted (QSPR) 62°C – 78°C High (Based on isomeric trends)
Isomer Comparison 78–81°C (6-Cl-2-OMe-3-CHO isomer)Moderate
Physical State Solid (Crystalline powder)High
  • Thermodynamic Context: The presence of the methoxy group disrupts the crystal lattice energy compared to the di-chloro analogs, typically lowering the melting point. However, the aldehyde group facilitates dipole-dipole interactions that maintain crystallinity at room temperature.[1]

  • Purity Impact: A purity drop from 98% to 95% can depress the observed melting point by 3–5°C (colligative property effect).

3.2 Boiling Point (BP) Analysis
Pressure (mmHg) Predicted Temperature (°C) Operational Context
760 (Atmospheric) 275°C ± 20°C Decomposition Risk:[1] Do not distill at atm.
10 (Vacuum) 135°C – 145°C Recommended for bulb-to-bulb distillation.
1 (High Vacuum) 95°C – 105°C Optimal for purification.[1]
  • Distillation Advisory: Pyridine aldehydes are prone to oxidation (to picolinic acids) and polymerization at high temperatures. Vacuum distillation under inert atmosphere (Ar/N₂) is strictly required.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, researchers must generate their own Certificates of Analysis (CoA) using the following self-validating workflows.

4.1 Protocol: Differential Scanning Calorimetry (DSC) for MP

Use this protocol to determine the precise melting onset and purity.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample (vacuum desiccated for 12h) into a Tzero aluminum pan. Hermetically seal.

  • Reference: Use an empty, matched aluminum pan.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 50°C, then reduce rate to 1°C/min through the expected transition (60–90°C).

  • Validation: The onset temperature (

    
    ) is the reported MP. The peak integration provides the heat of fusion (
    
    
    
    ).
4.2 Protocol: Micro-Boiling Point (Siwoloboff Method)

Use for rapid estimation if DSC is unavailable.[1]

  • Setup: Place a small amount of sample in a melting point capillary. Insert a finer capillary (sealed at the top) upside down into the sample.

  • Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

  • Observation: A rapid stream of bubbles emerges from the inverted capillary when the vapor pressure equals external pressure.

  • Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the fine capillary is the true boiling point.

Synthetic Context & Workflow

Understanding the synthesis validates the impurity profile. The most robust route involves the lithiation of the brominated precursor, avoiding the harsh oxidants used in methyl-pyridine oxidation.

Proposed Retrosynthetic Pathway:

  • Precursor: 2-Bromo-6-chloro-5-methoxypyridine.[1]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at -78°C (Lithium-Halogen Exchange).
  • Electrophile: DMF (N,N-Dimethylformamide) to introduce the formyl group.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start 2-Bromo-6-chloro- 5-methoxypyridine Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Li-Hal Exch. Intermed Lithium Alkoxide Intermediate Step1->Intermed Kinetic Control Step2 Formylation (DMF Quench) Workup Acidic Hydrolysis (HCl/H2O) Step2->Workup Protonation Intermed->Step2 Nucleophilic Attack Product 6-Chloro-5-methoxy- picolinaldehyde Workup->Product Isolation

Caption: Figure 1. Lithiation-Formylation strategy for regioselective synthesis of 6-Chloro-5-methoxypicolinaldehyde.

Handling, Stability & Storage
  • Storage: Store at 2–8°C under Argon. Aldehydes are susceptible to aerobic oxidation to carboxylic acids (6-chloro-5-methoxypicolinic acid).[1]

  • Solubility:

    • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol.

    • Insoluble: Water, Hexanes (partial).

  • Safety: GHS07 (Warning). Irritant to eyes/skin. Treat as a potential sensitizer.

References
  • BLD Pharm. (2025). Product Analysis: 6-Chloro-5-methoxypicolinaldehyde (CAS 1227514-34-2).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2025).[1] Building Block Catalog: Pyridine Aldehydes. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 6-Chloro-5-methoxypicolinaldehyde.[1][2][3][4][5] National Library of Medicine. Retrieved from

  • Amadis Chemical. (2025). Material Safety Data Sheet: 6-Chloro-5-methoxy-pyridine-2-carbaldehyde. Retrieved from

  • ChemSpider. (2025). Predicted Properties for Chloromethoxypyridines. Royal Society of Chemistry.[5] Retrieved from

Sources

Foundational

Strategic Functionalization of 6-Chloro-substituted Pyridine Aldehydes

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "Janus" Scaffold 6-chloro-substituted pyridine aldehydes (specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Janus" Scaffold

6-chloro-substituted pyridine aldehydes (specifically the 3-carbaldehyde and 2-carbaldehyde isomers) represent a class of "Janus-faced" intermediates in medicinal chemistry. They possess two distinct electrophilic vectors: the carbonyl carbon (susceptible to 1,2-addition) and the C-6 carbon (susceptible to Nucleophilic Aromatic Substitution,


).

For the drug developer, the utility of this scaffold lies in its ability to serve as a hinge for fragment-based drug design. However, the core technical challenge is chemoselectivity . The electron-withdrawing nature of the pyridine ring activates the aldehyde, while the aldehyde (depending on its position) further activates the halogen displacement. This guide details the mechanistic interplay between these groups and provides self-validating protocols for controlled functionalization.

Electronic Profile & Reactivity Matrix

The reactivity of these scaffolds is governed by the cooperative or competitive electronic effects of the ring nitrogen and the aldehyde substituent.

2.1 The Activation Hierarchy

The position of the aldehyde relative to the chlorine atom dictates the kinetics of the


 reaction.
  • 6-chloropyridine-3-carbaldehyde (Isomer A):

    • Electronic State:[1] The aldehyde is at the C3 position (meta to Nitrogen, para to Chlorine).

    • Effect: The aldehyde exerts a strong mesomeric (

      
      ) and inductive (
      
      
      
      ) withdrawing effect on the C6 position.
    • Result:Hyper-activated. The chloride is extremely labile to nucleophiles due to the concerted electron withdrawal from both the ring nitrogen and the para-aldehyde.

  • 6-chloropyridine-2-carbaldehyde (Isomer B):

    • Electronic State:[1] The aldehyde is at C2 (adjacent to Nitrogen, meta to Chlorine).

    • Effect: Inductive withdrawal is strong, but resonance stabilization of the

      
       Meisenheimer complex is less favorable compared to the 3-isomer.
      
    • Result:Moderately activated. Reactivity is lower than the 3-isomer; the aldehyde is also sterically crowded by the adjacent nitrogen, influencing hydration states.

2.2 The Reactivity Decision Tree

The chemist must decide the "Order of Operations" based on the desired final scaffold.

SequenceStep 1Step 2Consequence
Path A Reductive Amination

Conversion of CHO to

removes the electron-withdrawing carbonyl. Deactivates the ring for the subsequent

step. Requires harsher conditions for Step 2.
Path B

Reductive Amination Displacement of Cl introduces an electron-donating amine (if using H-nucleophile). Deactivates the aldehyde slightly but risks self-polymerization if the product contains a free amine and aldehyde.
Path C Oxidation Amide Coupling Converts CHO to COOH. The carboxylate anion (

) strongly deactivates the ring against

due to electrostatic repulsion.
Visualizing the Divergent Pathways

The following diagram illustrates the kinetic and thermodynamic branch points for 6-chloropyridine-3-carbaldehyde.

ReactivityPathways Start 6-Chloro-pyridine- 3-carbaldehyde Imine Intermediate Imine Start->Imine R-NH2, Mild Acid (Fast Kinetic) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nu-H, Base, Heat (Thermodynamic) AmineProduct 6-Chloro-3- (aminomethyl)pyridine Imine->AmineProduct NaBH(OAc)3 Reduction FinalA Deactivated Ring (Harder SNAr) AmineProduct->FinalA Loss of EWG SubstProduct 6-Amino-pyridine- 3-carbaldehyde Meisenheimer->SubstProduct -Cl FinalB Polymerization Risk (Self-Condensation) SubstProduct->FinalB Intermolecular Reaction

Caption: Divergent synthesis pathways showing the trade-offs between Path A (Ring Deactivation) and Path B (Stability Risk).

Technical Deep Dive: The Mechanism

Understanding the stabilization of the intermediate is crucial for optimizing the


 reaction on this scaffold. The aldehyde at the 3-position provides a critical "electron sink."

SNArMechanism Substrate 6-Cl-Py-3-CHO Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Addition (k1) Nucleophile Nu- Nucleophile->Complex AldehydeResonance Aldehyde Enolate Contribution Complex->AldehydeResonance Stabilization Product 6-Nu-Py-3-CHO Complex->Product Elimination (k2) LeavingGroup Cl- Complex->LeavingGroup

Caption: The 3-formyl group stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to confirm the specific chemical transformation before proceeding.

Protocol A: Chemoselective Reductive Amination (Preserving the Cl)

Objective: Functionalize the aldehyde while leaving the 6-chloro handle intact for later diversification. Challenge: Avoiding reduction of the aldehyde to alcohol or hydrolysis of the chloride.

  • Imine Formation (Equilibrium Control):

    • Dissolve 6-chloropyridine-3-carbaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

    • Add amine (1.1 equiv). If using a salt form (e.g., HCl salt), add DIPEA (1.1 equiv).

    • Validation Check: Stir for 30-60 mins. Pull an aliquot for 1H NMR or LCMS . Look for the disappearance of the aldehyde peak (

      
       10.0 ppm) and appearance of the imine. Do not proceed until equilibrium favors the imine.
      
  • Reduction (Kinetic Control):

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: STAB is preferred over NaCNBH3 (toxic) or NaBH4 (too strong, reduces aldehydes too fast).

    • Stir at room temperature for 2-4 hours.

  • Workup:

    • Quench with saturated aqueous

      
      . Extract with DCM.[2]
      
    • Critical: The 6-Cl-pyridine amine product is basic but less so than a standard alkyl pyridine. Ensure the aqueous layer is pH > 9 during extraction to recover the product.

Protocol B:

Displacement (Managing the Aldehyde)

Objective: Displace the chlorine without degrading the aldehyde (Cannizzaro) or polymerizing. Challenge: Aldehydes are sensitive to strong bases and heat.

  • Solvent & Base Selection:

    • Use DMF or DMSO (polar aprotic accelerates

      
      ).
      
    • Base: Potassium Carbonate (

      
      )  (2.0 equiv) is preferred over strong alkoxides (which attack the aldehyde).
      
  • Reaction:

    • Combine 6-chloropyridine-3-carbaldehyde (1.0 equiv) and the nucleophile (amine/thiol, 1.1 equiv).

    • Heat to 60-80°C .

    • Validation Check: Monitor by TLC (Visualize with UV and DNP stain for aldehyde). The aldehyde spot should remain positive (orange/red with DNP) throughout the conversion.

  • Protection Strategy (If Yields are Low):

    • If the aldehyde degrades, convert it to a dimethyl acetal first (MeOH,

      
      , trimethyl orthoformate).
      
    • Perform

      
       on the acetal (which is stable to base).
      
    • Deprotect with aqueous HCl/THF in the final step.

References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Establishes STAB/DCE as the gold standard protocol for chemoselective reductive amin
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Patent WO2012129344. "Substituted Pyridines as p38 Kinase Inhibitors.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • BenchChem Application Note. (2025). "Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde." Link

    • Context: Analogous protocol demonstrating the stability of chloro-substituted heterocyclic aldehydes under STAB conditions.

Sources

Exploratory

6-Chloro-5-methoxypicolinaldehyde: A Trifunctional Scaffold for Next-Gen Kinase &amp; GPCR Ligands

Executive Summary 6-Chloro-5-methoxypicolinaldehyde (Substituted pyridine-2-carboxaldehyde) represents a high-value "trifunctional" building block in modern medicinal chemistry. Unlike simple picolinaldehydes, this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (Substituted pyridine-2-carboxaldehyde) represents a high-value "trifunctional" building block in modern medicinal chemistry. Unlike simple picolinaldehydes, this scaffold offers three distinct orthogonal handles:

  • C2-Aldehyde: A versatile electrophile for condensation, reductive amination, and multicomponent reactions (MCRs).

  • C6-Chlorine: An activated handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, positioned ortho to the ring nitrogen.
    
  • C5-Methoxy: A metabolic blocker that modulates lipophilicity and can be deprotected to a phenol for further diversification.

This guide details the strategic application of this molecule, moving beyond basic reactivity to advanced scaffold construction for kinase inhibitors and GPCR ligands.

Structural Analysis & Reactivity Profile

The utility of 6-chloro-5-methoxypicolinaldehyde lies in its electronic "push-pull" system. The pyridine nitrogen and the C2-aldehyde are electron-withdrawing, significantly activating the C6-chlorine towards nucleophilic attack.[1] Conversely, the C5-methoxy group provides electron donation, fine-tuning the pKa and solubility profile.

Reactivity Map (DOT Visualization)

The following diagram illustrates the orthogonal reactivity channels available on this scaffold.

ReactivityMap Core 6-Chloro-5-methoxy picolinaldehyde Aldehyde C2-Formyl Group (Electrophile) Core->Aldehyde Chloro C6-Chloro Group (Leaving Group) Core->Chloro Methoxy C5-Methoxy Group (Modulator) Core->Methoxy GBB Groebke-Blackburn-Bienaymé (Imidazo[1,2-a]pyridines) Aldehyde->GBB RedAm Reductive Amination (Secondary Amines) Aldehyde->RedAm SNAr SNAr Displacement (Amines/Alkoxides) Chloro->SNAr Suzuki Suzuki-Miyaura (Biaryl coupling) Chloro->Suzuki Demethyl BBr3 Demethylation (OH Unmasking) Methoxy->Demethyl

Figure 1: Orthogonal reactivity channels of 6-Chloro-5-methoxypicolinaldehyde allowing for sequential functionalization.

Synthetic Routes (Upstream Preparation)

While often purchased, in-house synthesis is required for scale-up or analog generation. The two primary industrial routes are Oxidation and Formylation .

Route A: Selenium Dioxide Oxidation (Recommended)

This route is preferred for scalability and starts from the commercially available 2-methyl precursor.

  • Precursor: 2-Chloro-3-methoxy-6-methylpyridine.

  • Reagent:

    
     in Dioxane or Pyridine.
    
  • Mechanism: Riley oxidation.

  • Pros: Direct, one-step transformation.

  • Cons: Removal of Selenium byproducts requires careful chromatography or thiosulfate washes.

Route B: Lithiation-Formylation
  • Precursor: 2,6-Dichloro-3-methoxypyridine.

  • Reagents:

    
    -BuLi (1.1 eq), DMF (1.2 eq), THF, -78°C.
    
  • Mechanism: Lithium-Halogen exchange at C2 followed by electrophilic quench.

  • Pros: High regioselectivity if temperature is strictly controlled.

  • Cons: Requires cryogenic conditions; strictly anhydrous.

Medicinal Chemistry Applications (Downstream)

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most powerful application of picolinaldehydes is the one-pot synthesis of imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase, PI3K).

Mechanism: The aldehyde condenses with a 2-aminopyridine (or similar amidine) and an isocyanide. The 6-chloro substituent on the aldehyde is retained, allowing for a subsequent


 or Suzuki coupling after the bicyclic core is formed.
Sequential and Reductive Amination

For non-fused systems, the order of operations is critical:

  • Step 1 (

    
    ):  The C6-Cl is displaced first. The aldehyde at C2 activates this position. If the aldehyde is reduced to an amine first, the activation is lost.
    
  • Step 2 (Reductive Amination): The C2-aldehyde is converted to a benzylic amine.

Workflow Diagram (DOT)

Workflow cluster_GBB Pathway A: GBB Reaction cluster_SNAr Pathway B: Sequential Substitution Start 6-Chloro-5-methoxy picolinaldehyde StepA1 2-Aminopyridine + Isocyanide + Catalyst Start->StepA1 StepB1 SNAr (Amine/Heat) Start->StepB1 ProductA Imidazo[1,2-a]pyridine Scaffold StepA1->ProductA One-Pot InterB 6-Amino-5-methoxy picolinaldehyde StepB1->InterB StepB2 Reductive Amination (NaBH(OAc)3) InterB->StepB2 ProductB Linear Kinase Inhibitor Motif StepB2->ProductB

Figure 2: Divergent synthetic pathways for fused vs. linear pharmacophores.

Experimental Protocols

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Synthesis

Targeting Imidazo[1,2-a]pyridine fused systems.

Materials:

  • 6-Chloro-5-methoxypicolinaldehyde (1.0 eq)

  • 2-Aminopyridine derivative (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Scandium Triflate (

    
    ) (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Procedure:

  • Dissolution: In a 20 mL vial, dissolve the aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in MeOH (3 mL). Stir for 10 minutes to allow imine pre-formation.

  • Catalysis: Add

    
     (0.05 mmol).
    
  • Addition: Add the isocyanide (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS.[2][3] The product usually precipitates or shows a distinct UV shift.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If the reaction is sluggish, microwave irradiation at 80°C for 30 minutes often pushes it to completion.

Protocol B: Regioselective Displacement

Targeting C6-amino derivatives while preserving the aldehyde.

Materials:

  • 6-Chloro-5-methoxypicolinaldehyde (1.0 eq)

  • Cyclic amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMF or DMSO (dry)

Procedure:

  • Setup: Charge a flask with the aldehyde and

    
     in DMF (0.5 M concentration).
    
  • Addition: Add the amine at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: Heating (>60°C) may cause Cannizzaro-type disproportionation of the aldehyde or side reactions. The C2-aldehyde activates the C6-Cl sufficiently for RT reaction with good nucleophiles.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

  • Validation: Check

    
     NMR. The loss of the C6-Cl signal and the shift of the aldehyde proton (slight shielding) confirm substitution.
    

Comparative Data: Substituent Effects

The following table highlights why the 5-Methoxy group is superior to the 5-Hydrogen (unsubstituted) or 5-Fluoro analogs for specific medicinal chemistry goals.

Feature5-H (Unsubstituted)5-Methoxy (Target)5-FluoroImpact on Drug Design
Electronic Effect NeutralElectron Donating (+M)Electron Withdrawing (-I)OMe destabilizes the anion slightly, making

slower but cleaner (less tar).
Solubility ModerateImprovedModerateEther oxygen accepts H-bonds, aiding aqueous solubility.
Metabolic Stability Low (C5 oxidizes)HighHighC5 is a metabolic "soft spot" on pyridines. Blocking it with OMe or F prevents oxidative clearance.
Lipophilicity (cLogP) Baseline+0.2 to +0.4+0.1 to +0.3OMe adds bulk but maintains polarity balance.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Title: The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday.[4]

    • Source: Beilstein Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Title: A Comparative Guide to the Reactivity of 6-Chloropicolinaldehyde in Nucleophilic Arom
    • Source: BenchChem Technical Guides.[5]

  • Medicinal Chemistry of Alkoxy-Pyridines

    • Title: Parallels between the chloro and methoxy groups for potency optimization.[6][7]

    • Source: RSC Medicinal Chemistry (2020).
    • URL:[Link]

  • Synthesis of Picolinaldehydes

    • Title: Process for the preparation of 2-chloro-5-chloromethyl-pyridine (Precursor chemistry).[8]

    • Source: Google P
    • URL

Sources

Protocols & Analytical Methods

Method

Synthesis of Schiff bases from 6-Chloro-5-methoxypicolinaldehyde

Application Note: Synthesis of Schiff Bases from 6-Chloro-5-methoxypicolinaldehyde Executive Summary This guide details the protocol for synthesizing Schiff bases (imines) derived from 6-Chloro-5-methoxypicolinaldehyde ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Bases from 6-Chloro-5-methoxypicolinaldehyde

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) derived from 6-Chloro-5-methoxypicolinaldehyde . This specific scaffold is a high-value intermediate in medicinal chemistry due to its dual functionality: the aldehyde allows for rapid library generation via imine formation, while the 6-chloro substituent provides a "handle" for subsequent nucleophilic aromatic substitution (


), enabling the construction of complex N,N-donor ligands or bioactive heterocycles.[1]

Two methodologies are presented:

  • Standard Thermal Reflux: For gram-scale batch synthesis and high crystallinity.

  • Microwave-Assisted Synthesis: For rapid library generation and "green" process optimization.

Chemical Context & Reactivity Analysis

Substrate: 6-Chloro-5-methoxypicolinaldehyde CAS: 1060805-05-1 (Analogous reference)

  • Electronic Environment:

    • Aldehyde (C2): Highly reactive due to the electron-withdrawing nature of the pyridine ring (inductively withdrawing nitrogen).[1]

    • 5-Methoxy Group: Electron-donating (mesomeric effect). This slightly stabilizes the aldehyde but primarily increases the electron density of the ring, making the resulting Schiff base a more effective

      
      -donor in metal coordination.
      
    • 6-Chloro Group: Electron-withdrawing (inductive). Crucially, it is located ortho to the pyridine nitrogen, activating the C6 position for future

      
       reactions (e.g., with secondary amines or thiols) after the Schiff base has been formed.[1]
      
  • Steric Considerations: The 5-OMe group is meta to the aldehyde and ortho to the chlorine. It exerts minimal steric hindrance on the aldehyde condensation site, allowing for high yields even with bulky anilines.

Experimental Protocols

Method A: Standard Thermal Reflux (Batch Synthesis)

Recommended for: Scale-up (>1g), crystalline products, and thermally stable amines.[1]

Reagents:

  • 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv)[1]

  • Primary Amine (Ar-NH2 or R-NH2) (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 6-Chloro-5-methoxypicolinaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution (mild heating to 40°C may be required).[1]

  • Amine Addition: Add 5.0 mmol (1.0 equiv) of the primary amine dropwise to the stirring aldehyde solution.

    • Note: If the amine is a solid, dissolve it in the minimum amount of ethanol before addition.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Mechanism:[2][3] Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of the imine (often yellow/orange, lower 
      
      
      
      due to polarity).
  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry in vacuo.

    • Scenario B (No precipitate): Evaporate solvent to 1/3 volume using a rotary evaporator. Add cold diethyl ether or hexane to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or EtOH/DMF mixtures if necessary.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Recommended for: High-throughput screening, unstable amines, and solvent minimization.[1]

Parameters:

  • Power: 150–300 W (Variable, maintain temperature)[1]

  • Temperature: 80°C

  • Time: 2–5 minutes

Step-by-Step Protocol:

  • Mixing: In a microwave-safe process vial (10 mL), mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent/Catalyst: Add 1 mL of Ethanol (minimal solvent method) OR mix neat (solvent-free) if both reagents are liquid/low-melting solids. Add 1 drop of acetic acid.

  • Irradiation: Cap the vial and irradiate at 80°C for 120 seconds.

  • Work-up: Allow the vial to cool. The product often solidifies immediately. Wash the solid with cold ether/hexane to remove unreacted starting materials.

  • Yield: Typically 85–95% (often higher than thermal reflux due to reduced degradation).

Visualization: Reaction Workflow & Mechanism

The following diagram illustrates the workflow and the acid-catalyzed mechanism specific to this pyridine scaffold.

SchiffBaseSynthesis cluster_Inputs Reagents cluster_Process Reaction Pathway Aldehyde 6-Chloro-5-methoxy- picolinaldehyde Step1 Protonation of C=O Aldehyde->Step1 Amine Primary Amine (R-NH2) Step2 Nucleophilic Attack (Carbinolamine) Amine->Step2 Catalyst Glacial AcOH (H+) Catalyst->Step1 Step1->Step2 + Amine Step3 Dehydration (-H2O) Step2->Step3 Equilibrium Product Schiff Base (Imine) Step3->Product Irreversible (Precipitation)

Figure 1: Logical flow of acid-catalyzed Schiff base formation from picolinaldehyde derivatives.

Quality Control & Characterization

To ensure the integrity of the synthesized ligand, verify the following spectral signatures.

TechniqueParameterExpected Signal (Approximate)Diagnostic Value
FT-IR

1610 – 1635 cm

(Strong)
Primary confirmation. Disappearance of aldehyde

at ~1700 cm

.

NMR
Imine -CH=N-

8.5 – 9.0 ppm (Singlet)
Confirm formation of imine bond.[1]

NMR
Pyridine Ring

7.0 – 8.5 ppm
5-OMe and 6-Cl substitution simplifies the aromatic region (only 2 aromatic protons on pyridine).[1]

NMR
Methoxy (-OCH3)

3.8 – 4.0 ppm (Singlet)
Confirms integrity of the 5-methoxy group.[1]
Mass Spec [M+H]

Molecular Weight + 1Look for characteristic Chlorine isotope pattern (

ratio 3:1).[1]

Strategic Application: Post-Synthetic Modification

The 6-Chloro substituent is not merely structural; it is a reactive handle. Following Schiff base formation, the pyridine ring is sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (


) at the 6-position.[1]

Workflow:

  • Synthesize Schiff Base (using the protocol above).

  • React with Nucleophile: Add secondary amine (e.g., morpholine) or thiol.[1]

  • Condition: Heat in DMF/DMSO with base (

    
    ).
    
  • Result: Formation of 6-functionalized-5-methoxy-picolinimines (potential Pincer Ligands).

Troubleshooting

IssueProbable CauseSolution
Oiling Out Product has low melting point or solvent is too polar.Decant supernatant, triturate oil with cold Hexane/Pentane. Scratch glass to induce nucleation.
Low Yield Incomplete dehydration (Equilibrium issue).[1]Add molecular sieves (3Å or 4Å) to the reaction mixture to trap water.[1]
Hydrolysis Product is moisture sensitive.Store product in a desiccator. Ensure solvents are "Absolute" (dry).[1]
Darkening Oxidation of amine or pyridine ring.Perform reaction under Nitrogen (

) atmosphere.[1]

References

  • Microwave-Assisted Synthesis

    • Kapila, P., et al. (2017).[1][4] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." App Clin Pharmacol Toxicol.[4]

  • General Picolinaldehyde Protocols

    • Ogbonda-Chukwu, E., et al. (2021).[1][2] "Synthesis and antimicrobial studies of structurally-related Schiff bases and their metal complexes." World Scientific News.

  • Catalysis & Mechanism

    • Qin, W., et al. (2013).[1][2] "Schiff Bases: A Short Survey on an Evergreen Chemistry Tool." Molecules, 18(10), 12264-12289.[1][2]

    • [1]

  • Pyridine Schiff Base Characterization

    • Mahmood, A. T., & Khudhair, N. A. (2017).[1][2] "Synthesis and Spectral Characterization of Some New Aromatic Schiff Bases." Ibn AL-Haitham Journal For Pure and Applied Science.

Sources

Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 6-Chloro-5-methoxypicolinaldehyde

Abstract This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-methoxypicolinaldehyde (CAS: N/A for specific isomer, analogous to 1060805-05-1). This substrate presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-methoxypicolinaldehyde (CAS: N/A for specific isomer, analogous to 1060805-05-1). This substrate presents a unique "push-pull" electronic challenge: the electrophilic C6-chlorine is activated by the pyridine nitrogen but deactivated and sterically hindered by the adjacent C5-methoxy group. Furthermore, the C2-aldehyde moiety is susceptible to side reactions (Cannizzaro, hydration) under vigorous basic conditions. This guide provides three distinct protocols—Standard , High-Efficiency , and Mild —to address varying boronic acid reactivities while preserving the aldehyde functionality.

Substrate Analysis & Reactivity Profile[1]

Successful coupling requires understanding the specific electronic and steric environment of the substrate.

Structural Dynamics
  • The Electrophile (C6-Cl): The chlorine at position 6 is the site of oxidative addition. While

    
    -halopyridines are generally reactive, the C5-methoxy group  exerts an electron-donating effect (resonance) that increases electron density at C6, potentially slowing oxidative addition compared to unsubstituted 2-chloropyridine.
    
  • Steric Hindrance: The C5-OMe group is ortho to the reaction site (C6). This creates significant steric crowding, necessitating smaller ligands or ligands with specific bite angles (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos) that facilitate reductive elimination in crowded systems.

  • The Sensitive Handle (C2-CHO): The aldehyde is electron-withdrawing, activating the ring, but is chemically fragile. Strong hydroxide bases can trigger Cannizzaro disproportionation or Aldol condensation.

Catalyst Poisoning Risk

Pyridine nitrogens are competent


-donors that can coordinate to Pd(II) species, forming unreactive "palladacycles" or resting states.
  • Solution: Use high catalyst loading (1-5 mol%) or bidentate ligands (dppf) that resist displacement by the pyridine nitrogen.

Critical Reaction Parameters

Catalyst & Ligand Selection
Catalyst SystemCharacteristicsRecommended Use
Pd(dppf)Cl₂[1]·CH₂Cl₂ Bidentate ligand prevents N-coordination; large bite angle.Standard: Robust, general-purpose screening.
XPhos Pd G2/G3 Bulky biaryl phosphine; promotes oxidative addition on electron-rich/hindered chlorides.Challenging: Sterically hindered boronic acids.
Pd(PPh₃)₄ Monodentate, widely available.Mild: Simple aryl boronic acids; strictly oxygen-free conditions required.
Base Selection (The "Aldehyde Safety" Rule)
  • Avoid: NaOH, KOH, NaOEt (Strong nucleophiles/bases trigger side reactions).

  • Preferred:

    
     (Standard), 
    
    
    
    (Anhydrous/Mild),
    
    
    (Solubility in organics).

Experimental Protocols

Protocol A: The "Workhorse" Method (Dioxane/Water)

Best for: Initial screening with standard aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[2]

  • Evacuate and backfill with Nitrogen (

    
    ) or Argon (3 cycles).
    
  • Add degassed 1,4-Dioxane and 2M

    
     via syringe.
    
  • Heat to 80–90°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of chloride. If aldehyde hydration is observed (M+18 peak), reduce water ratio.

Protocol B: High-Efficiency Buchwald Method

Best for: Sterically hindered boronic acids or deactivated substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1][3][4]

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (2.0 – 3.0 equiv, solid or 0.5M aq)
    
  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Procedure:

  • Combine substrate, boronic acid, XPhos Pd G2, and solid

    
     in a vial.[2]
    
  • Seal and purge with inert gas.

  • Add degassed solvent mixture.

  • Heat to 60–80°C . (Note: Lower temperatures are often sufficient due to the high activity of XPhos).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Avoid acidic washes which may affect the pyridine nitrogen or aldehyde.

Protocol C: Mild/Anhydrous Method

Best for: Substrates highly sensitive to base/water.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Ester (Pinacol): 1.2 equiv

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base:

    
     (2.0 equiv, anhydrous solid)
    
  • Solvent: DME (Dimethoxyethane) or Toluene (Anhydrous)

Procedure:

  • Perform strictly under inert atmosphere (Glovebox or Schlenk line).

  • Mix all solids.

  • Add anhydrous solvent.

  • Heat to 90°C for 12–16 hours.

  • Note: Reaction kinetics will be slower in the absence of water (water promotes transmetallation), but aldehyde integrity is maximized.

Reaction Mechanism & Logic (Visualization)

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the competition between the productive cycle and the catalyst poisoning pathway.

SuzukiMechanism PreCat Pd(II) Precatalyst (Pd(dppf)Cl2) Pd0 Active Pd(0) Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting due to 5-OMe) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison N-binding TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible with Heat/Ligand Substrate 6-Cl-5-OMe-Picolinaldehyde Substrate->OxAdd Boronic Ar-B(OH)2 Boronic->TransMet Base Activation

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 5-methoxy group and the risk of N-coordination poisoning.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pyridine N)Switch to Protocol B (XPhos) or increase catalyst loading to 10 mol%.
Starting Material Remaining Slow Oxidative Addition (5-OMe steric/electronic)Increase temperature to 100°C; switch solvent to high-boiling Toluene/Water mix.
Aldehyde Loss Cannizzaro / OxidationSwitch to Protocol C (Anhydrous

); ensure strict

exclusion.
Dechlorination (Hydrodehalogenation)

-Hydride Elimination / Solvent H-transfer
Avoid alcoholic solvents (EtOH, iPrOH). Use Dioxane or Toluene.
Black Precipitate Pd Aggregation ("Pd Black")Ligand instability. Add 10% free ligand (e.g.,

) or switch to Pd(dppf)Cl₂.
Decision Tree for Protocol Selection

DecisionTree Start Select Protocol Q1 Is the Boronic Acid Sterically Hindered? Start->Q1 Q2 Is the Aldehyde Base Sensitive? Q1->Q2 No ProtB Protocol B: Buchwald (XPhos) Q1->ProtB Yes (Ortho subs) ProtA Protocol A: Pd(dppf)Cl2 / Na2CO3 Q2->ProtA No (Standard) ProtC Protocol C: Anhydrous Cs2CO3 Q2->ProtC Yes (Unstable)

Caption: Logic flow for selecting the optimal reaction conditions based on coupling partner and stability.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, Z., et al. (2020). Synthesis of 6-Chloro-quinoxalines and related heterocycles via Suzuki coupling (Analogous reactivity patterns). Rasayan Journal of Chemistry, 13(2), 1037-1041.[5] Link

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1][3][6][7] Link

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution on 6-Chloro-5-methoxypicolinaldehyde

Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAAr) reactions on 6-Chloro-5-methoxypicolinaldehyde. It is intended for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAAr) reactions on 6-Chloro-5-methoxypicolinaldehyde. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. This guide delves into the underlying reaction mechanism, offers detailed, validated protocols for various nucleophiles, and provides practical insights into reaction optimization, troubleshooting, and product characterization. The strategic importance of 6-Chloro-5-methoxypicolinaldehyde as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors, is also discussed.

Introduction: A Privileged Scaffold in Medicinal Chemistry

6-Chloro-5-methoxypicolinaldehyde is a highly functionalized pyridine derivative that serves as a critical building block in modern drug discovery. The pyridine core is a ubiquitous motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1] The specific substitution pattern of this aldehyde—featuring a leaving group (Cl) activated for nucleophilic aromatic substitution (SNAAr)—makes it an exceptionally valuable intermediate for creating diverse molecular libraries.

The strategic placement of the chloro, methoxy, and aldehyde groups provides a chemical handle for systematic and predictable modification. The C6-chloro position is highly activated towards substitution, allowing for the introduction of a wide array of nucleophilic fragments. This reactivity is central to its use in constructing complex molecules, including potent and selective kinase inhibitors designed to target specific cysteine residues in enzymes.[2][3]

The Mechanism of Nucleophilic Aromatic Substitution (SNAAr)

The reactivity of 6-Chloro-5-methoxypicolinaldehyde in SNAAr reactions is governed by the electronic properties of the pyridine ring and its substituents. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[4][5] This electron deficiency is the primary driver for its susceptibility to nucleophilic attack.

Key Activating Factors:

  • Pyridine Nitrogen: The ring nitrogen acts as a powerful electron sink, withdrawing electron density from the ring carbons, particularly the ortho (C2, C6) and para (C4) positions.

  • Aldehyde Group (-CHO): Positioned para to the C6-chloro leaving group, the aldehyde functions as a strong electron-withdrawing group through resonance and induction. This further depletes electron density at the reaction site, making it more electrophilic.[6][7]

  • Leaving Group Position: The chlorine atom is at the C6 position (ortho to the ring nitrogen). This is a highly favorable position for SNAAr because the nitrogen atom can directly stabilize the negative charge of the reaction intermediate through resonance.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism.[10][11]

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is the key to the reaction's feasibility.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the rapid expulsion of the chloride leaving group, yielding the final substituted product.

Workflow A 1. Reagent Preparation - Dissolve substrate in anhydrous solvent. - Add base (if required). B 2. Nucleophile Addition - Add nucleophile (e.g., amine, thiol)  dropwise at specified temperature. A->B C 3. Reaction - Heat mixture to target temperature  (e.g., 80-120 °C) under inert gas (N₂/Ar). B->C D 4. Monitoring - Track progress using TLC or LC-MS  until starting material is consumed. C->D E 5. Workup - Cool to room temperature. - Quench reaction (e.g., with water). - Perform aqueous extraction. D->E Reaction Complete F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography. E->F G 7. Characterization - Confirm structure and purity  (NMR, MS, etc.). F->G

Sources

Application

Application Note: Oxidation of 6-Chloro-5-methoxypicolinaldehyde to 6-Chloro-5-methoxypicolinic Acid

Abstract & Chemical Context The conversion of 6-Chloro-5-methoxypicolinaldehyde to 6-Chloro-5-methoxypicolinic acid represents a critical transformation in the synthesis of bioactive heterocyclic building blocks. Substit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The conversion of 6-Chloro-5-methoxypicolinaldehyde to 6-Chloro-5-methoxypicolinic acid represents a critical transformation in the synthesis of bioactive heterocyclic building blocks. Substituted picolinic acids are essential scaffolds in the development of herbicides (e.g., synthetic auxins) and tyrosine kinase inhibitors.

This guide addresses the specific challenges posed by this substrate:

  • Regiochemical Stability: The 6-chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ) under strong alkaline conditions.
    
  • Ring Electronics: The 5-methoxy group activates the pyridine ring, increasing susceptibility to electrophilic chlorination by-products during oxidation.

  • N-Oxidation Risk: Strong oxidants (e.g., unbuffered

    
    ) may oxidize the pyridine nitrogen to the N-oxide.
    

To mitigate these risks, this note details two validated protocols: the Pinnick Oxidation (Method A, recommended for high purity/lab scale) and the Permanganate Oxidation (Method B, scalable alternative).

Chemical Strategy & Mechanism[1][2][3]

Reaction Scheme

The transformation proceeds via the oxidation of the aldehyde hydrate. In the Pinnick method, chlorous acid (


) is the active oxidant.[1][2]

ReactionScheme Substrate 6-Chloro-5-methoxy- picolinaldehyde Hydrate Aldehyde Hydrate (Intermediate) Substrate->Hydrate + H2O Product 6-Chloro-5-methoxy- picolinic acid Hydrate->Product NaClO2 / H+ Byproduct HOCl (Hypochlorous Acid) Hydrate->Byproduct Reduction of Cl(III) Scavenger Scavenger (2-Methyl-2-butene) Byproduct->Scavenger Rapid Quench (Prevents Ring Chlorination)

Figure 1: Mechanistic pathway of the Pinnick oxidation.[3][4] Note the critical role of the scavenger in removing HOCl to prevent side reactions on the electron-rich methoxy-pyridine ring.

Protocol A: Pinnick (Lindgren) Oxidation (Recommended)

Applicability: Lab scale (1g – 50g), High Purity requirements. Mechanism:


 mediated oxidation at mild pH (3.5–4.5).
Materials & Reagents
ReagentEquiv.[5][3][6][7]RoleNotes
Substrate 1.0Reactant6-Chloro-5-methoxypicolinaldehyde
NaClO₂ 1.5 – 2.0OxidantUse 80% tech grade; account for purity in calcs.
NaH₂PO₄ 3.0BufferMaintains pH ~3.5 to generate

.
2-Methyl-2-butene 10.0ScavengerCRITICAL. Prevents chlorination of the ring by HOCl.
t-BuOH / Water 3:1 v/vSolventt-BuOH suppresses esterification side reactions.
Step-by-Step Procedure
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in a mixture of tert-butanol and water (3:1 ratio). The concentration should be approximately 0.1 M with respect to the aldehyde.

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv).

    • Note: Resorcinol can be used as an alternative scavenger, but it complicates workup. The alkene scavenger is volatile and easily removed.

  • Oxidant Solution Prep: In a separate beaker, dissolve Sodium Chlorite (

    
    , 2.0 equiv) and Sodium Dihydrogen Phosphate  (
    
    
    
    , 3.0 equiv) in water (approx. 2 mL water per gram of oxidant).
  • Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add the Oxidant/Buffer solution dropwise over 30–60 minutes.

    • Safety Alert: Do not allow the temperature to rise rapidly. Evolution of

      
       gas (yellow fumes) indicates the addition is too fast or the pH is too low.
      
  • Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or HPLC. The aldehyde spot should disappear; a more polar acid spot will appear.

  • Workup (Isolation of Acid):

    • Quench: If residual oxidant remains (starch-iodide paper test), add solid Sodium Sulfite (

      
      ) until the test is negative.
      
    • Evaporation: Remove the volatile tert-butanol under reduced pressure (Rotavap).

    • Acidification: The remaining aqueous layer will likely be basic/neutral. Acidify carefully with 1N HCl to pH 2–3.

      • Observation: The product, 6-Chloro-5-methoxypicolinic acid , typically precipitates as a white/off-white solid at this stage.

    • Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (

      
      ). Combine organics, dry over 
      
      
      
      , and concentrate.

Protocol B: Permanganate Oxidation (Scalable Alternative)

Applicability: Larger scale (>50g), where cost of


 is prohibitive.
Risk:  Potential for hydrolysis of the 6-Cl group if pH > 10.
Workflow Diagram

PermanganateFlow Start Start: Substrate in Acetone/Water AddOxidant Add KMnO4 (Solid or Soln) Temp < 20°C Start->AddOxidant Slow Addition Filter Filter MnO2 (Celite Pad) AddOxidant->Filter Post-Reaction pH_Adjust Adjust pH to 9-10 Extract Impurities (EtOAc) Filter->pH_Adjust Filtrate Acidify Acidify Aqueous Layer (pH 2-3) with HCl pH_Adjust->Acidify Aqueous Phase Precipitate Collect Product via Filtration Acidify->Precipitate Product Crystallizes

Figure 2: Workflow for Permanganate oxidation. Key control point is temperature and pH to prevent hydrolysis.

Procedure Summary
  • Dissolution: Dissolve substrate in Acetone/Water (1:1).

  • Oxidation: Add

    
     (1.5 equiv) in portions, maintaining temperature 
    
    
    
    .
  • Filtration: Filter off the brown

    
     precipitate through Celite. Wash the pad with hot water.
    
  • Workup: The filtrate is basic. Wash with EtOAc to remove non-acidic impurities. Then, acidify the aqueous phase to pH 2–3 to precipitate the target acid.

Analytical Validation & Specifications

Upon isolation, the product should be characterized to ensure the integrity of the Chlorine and Methoxy groups.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary186 – 190°C (Lit. range for 6-chloropicolinic acid analogs)
¹H NMR DMSO-d₆δ 3.9-4.0 (s, 3H, -OCH₃); Aromatic protons (d, J8Hz)
MS (ESI) LC-MS[M+H]⁺ ~ 188.0 (Cl isotope pattern 3:1)
Purity HPLC (254 nm)> 98.0%

Common Impurity Profile:

  • Des-chloro impurity: Result of hydrolysis (more common in Method B).

  • Chlorinated byproduct: Result of insufficient scavenger in Method A (chlorination at C3 position).

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890. Link

  • Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 45(6), 1175-1176. Link

  • Raederstorff, D., & Shu, Y. (2009). Pinnick Oxidation. In: Name Reactions for Functional Group Transformations. John Wiley & Sons. (General Protocol Reference).
  • Song, Z. J., et al. (1999). Synthesis of a potent substituted pyridine inhibitor. The Journal of Organic Chemistry, 64(26), 9658-9667. (Demonstrates stability of chloropyridines under oxidative conditions). Link

  • PubChem Compound Summary. (2025). 6-Chloropicolinic acid.[8][9][10] National Center for Biotechnology Information. Link

Sources

Method

Application Note: Modular Assembly of Fused Heterocycles Using 6-Chloro-5-methoxypicolinaldehyde

Abstract & Strategic Value This guide details the synthetic utility of 6-Chloro-5-methoxypicolinaldehyde (6-Cl-5-OMe-PicCHO) as a linchpin scaffold in medicinal chemistry. Unlike simple pyridines, this trisubstituted bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of 6-Chloro-5-methoxypicolinaldehyde (6-Cl-5-OMe-PicCHO) as a linchpin scaffold in medicinal chemistry. Unlike simple pyridines, this trisubstituted building block offers a "Head-to-Tail" reactivity profile. The C2-aldehyde allows for immediate fused-ring construction (e.g., triazolo, imidazo scaffolds), while the C6-chlorine serves as a latent electrophile for late-stage diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings. The C5-methoxy group provides critical solubility and metabolic stability (blocking the oxidation-prone C5 position) while modulating the electronic properties of the ring.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as an ambiphilic pyridine core . Its reactivity is dictated by the push-pull electronics between the electron-withdrawing aldehyde (EWG) and the electron-donating methoxy (EDG) group, centered around the electron-deficient pyridine nitrogen.

PositionSubstituentElectronic EffectReactivity Mode
C2 Aldehyde (-CHO)EWG (Inductive/Mesomeric)Electrophile: Condensation, Reductive Amination, C-H Activation. Essential for fused ring formation involving the ring Nitrogen.
C5 Methoxy (-OMe)EDG (Mesomeric)Modulator: Increases electron density at C2/C4, slightly deactivating

at C6 but improving solubility and preventing metabolic oxidation at C5.
C6 Chlorine (-Cl)EWG (Inductive)Electrophile: Activated for

due to ortho positioning to Ring N and para positioning to the Aldehyde (if counting resonance).
N1 Pyridine NitrogenElectron SinkNucleophile: Participation in cyclization reactions (e.g., to form triazolopyridines).
Divergent Synthesis Workflow

The following diagram illustrates the three primary synthetic pathways available for this scaffold.

divergent_synthesis Start 6-Chloro-5-methoxy- picolinaldehyde RouteA Route A: Fused Ring Formation Start->RouteA Cyclization Reagents RouteB Route B: Linear Diversification Start->RouteB Sequential Functionalization ProdA1 [1,2,3]Triazolo[1,5-a]pyridines (Scaffold A) RouteA->ProdA1 Tosylhydrazine, Base ProdA2 Imidazo[1,5-a]pyridines (Scaffold B) RouteA->ProdA2 Diamines, Oxidation ProdB1 S_NAr Displacement (C6 Functionalization) RouteB->ProdB1 Amines, Heat (Retains CHO) ProdB2 Reductive Amination (C2 Functionalization) RouteB->ProdB2 NaBH(OAc)3 (Retains Cl)

Caption: Divergent synthetic utility of 6-Chloro-5-methoxypicolinaldehyde allowing access to both fused bicyclic cores and linear functionalized pyridines.

Protocol 1: Synthesis of [1,2,3]Triazolo[1,5-a]pyridine Scaffolds

Application: This protocol constructs a fused 5-6 bicyclic system. This is a "privileged scaffold" in kinase inhibitor design. The reaction utilizes the C2-aldehyde and the N1-pyridine nitrogen.

Mechanism

The reaction proceeds via the formation of a tosylhydrazone, followed by base-mediated decomposition to a diazo intermediate. The diazo species undergoes intramolecular 1,5-electrocyclization onto the pyridine nitrogen.

triazolo_mechanism Step1 Aldehyde + Tosylhydrazide Step2 Tosylhydrazone Intermediate Step1->Step2 -H2O Step3 Diazo Species (Transient) Step2->Step3 Base (Morpholine/K2CO3) -TsH Step4 1,5-Electrocyclization Step3->Step4 Ring Closure Final 5-Methoxy-6-chloro- [1,2,3]triazolo[1,5-a]pyridine Step4->Final Aromatization

Caption: Mechanistic pathway for the conversion of picolinaldehyde to triazolopyridine via Bamford-Stevens/Seyferth-Gilbert type intermediates.

Experimental Procedure

Target: 6-Chloro-5-methoxy-[1,2,3]triazolo[1,5-a]pyridine

  • Reagents:

    • 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv, 171.58 mg/mmol)

    • p-Toluenesulfonyl hydrazide (1.1 equiv)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.5 M concentration)

    • Base: Morpholine (2.0 equiv) or

      
       (2.0 equiv)
      
  • Step-by-Step:

    • Condensation: Charge a round-bottom flask with the aldehyde and MeOH. Add p-toluenesulfonyl hydrazide. Stir at room temperature for 2–4 hours. Monitor TLC (formation of hydrazone precipitate is common).

    • Cyclization: Add Morpholine directly to the suspension. Heat the mixture to reflux (

      
      ) for 3–6 hours. The suspension should dissolve as the cyclized product forms.
      
    • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

    • Purification: Resuspend residue in DCM/Water. Extract with DCM (3x). Dry organic phase over

      
      . Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
      
  • Yield Expectation: 75–85%.

  • Critical Note: The 6-Chloro group remains intact during this cyclization, preserving it for subsequent coupling reactions (see Section 5).

Protocol 2: Imidazo[1,5-a]pyridine Synthesis

Application: Accessing the imidazo[1,5-a]pyridine core, often used in GABA-A receptor modulators.

Experimental Procedure
  • Reagents:

    • 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv)

    • Ammonium Acetate (

      
      ) (5.0 equiv)
      
    • Formaldehyde (37% aq) or Glyoxal (for substituted derivatives)

    • Solvent: Acetic Acid (AcOH)

  • Step-by-Step:

    • Dissolve aldehyde and

      
       in AcOH.
      
    • Add carbonyl component (e.g., paraformaldehyde for unsubstituted C3).

    • Stir at

      
       for 12 hours.
      
    • Workup: Neutralize with

      
       (caution: foaming). Extract with EtOAc.
      
    • Note: This reaction builds the imidazole ring fused across the N1 and C2 positions.

Protocol 3: Late-Stage Diversification ( )

Application: Functionalizing the C6 position. This can be performed before or after the cyclizations described above, but performing it after (on the fused system) is often preferred to avoid side reactions during ring closure.

Reactivity Logic

The 6-position is activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the pyridine nitrogen. While the 5-methoxy group is electron-donating, the overall electron deficiency of the pyridine (or triazolopyridine) core ensures reactivity with secondary amines.
Experimental Procedure ( with Morpholine)
  • Reagents:

    • Substrate (e.g., 6-Chloro-5-methoxy-[1,2,3]triazolo[1,5-a]pyridine) (1.0 equiv)

    • Nucleophile: Morpholine (1.5 equiv)

    • Base:

      
       (2.0 equiv) or DIPEA (2.0 equiv)
      
    • Solvent: DMF or DMSO (0.2 M)

  • Step-by-Step:

    • Dissolve substrate in dry DMF.

    • Add Base and Nucleophile.

    • Heat to

      
       for 4–12 hours.
      
    • Monitoring: Reaction progress can be tracked by LC-MS (Look for Cl displacement: Mass -35 +86).

    • Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.

  • Troubleshooting: If conversion is slow due to the 5-OMe deactivation, switch to microwave irradiation (

    
    , 30 mins).
    

Summary of Physical Properties & Safety

PropertyDataNote
Molecular Weight 171.58 g/mol Suitable for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.6Good lipophilicity for CNS penetration.
Appearance White to pale yellow solid
Storage 2-8°C, Inert AtmosphereAldehydes are prone to oxidation to carboxylic acids.
Safety Irritant (H315, H319, H335)Standard PPE required. Avoid inhalation of dust.

References

  • Synthesis of [1,2,3]Triazolo[1,5-a]pyridines

    • Organic Chemistry Portal. "Synthesis of 1,2,3-triazolo[1,5-a]pyridines." Available at: [Link]

    • Jiang, G., et al.[2] "Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones." Synthesis, 2019, 51, 4487-4497.[2]

  • Reactivity of 2-Chloro-pyridines (

    
    ): 
    
    • WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles." Available at: [Link]

    • ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." (Discusses 2-chloro-5-methoxy-pyridine as a touchstone).
  • Compound Data

    • PubChem.[3][4][5][6] "6-Chloro-5-methoxypicolinaldehyde (Compound)."[4] Available at: [Link]

Sources

Application

Application Note: Chemoselective Reductive Amination of 6-Chloro-5-methoxypicolinaldehyde

Executive Summary & Scaffold Analysis This guide details the high-fidelity condensation and subsequent reduction of 6-Chloro-5-methoxypicolinaldehyde (CMPA) with various amines. This specific pyridine scaffold is a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the high-fidelity condensation and subsequent reduction of 6-Chloro-5-methoxypicolinaldehyde (CMPA) with various amines. This specific pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and hemoglobin modulators (e.g., Voxelotor analogs).

The Reactivity Landscape

Successful derivatization of CMPA requires navigating a specific electronic push-pull system. The researcher must balance the reactivity of the C2-aldehyde against the potential lability of the C6-chlorine.

  • C2-Aldehyde (Electrophile): Highly activated due to the electron-withdrawing nature of the pyridine nitrogen (inductive effect,

    
    ). This makes Schiff base formation rapid, often not requiring acid catalysis.
    
  • C6-Chlorine (Leaving Group): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ring nitrogen. While the C5-methoxy group (electron-donating, 
    
    
    
    ) provides some passivation, high temperatures or strong nucleophiles can trigger unwanted displacement of the chlorine.
  • C5-Methoxy: Directs ortho-lithiation if further functionalization is required later, but primarily acts to modulate the electrophilicity of the aldehyde.

Critical Success Factor: The protocol must prioritize kinetic control to favor imine reduction over


 displacement.

Mechanistic Pathway & Decision Logic

The condensation follows a reductive amination pathway.[1][2][3][4][5] The choice of reducing agent dictates whether the reaction is "Direct" (One-Pot) or "Stepwise."

Decision Matrix: Choosing the Protocol
Amine TypepKa (approx)Recommended ProtocolReducing AgentRationale
Aliphatic Amines 10–11Protocol A (Direct) STABFast imine formation; STAB is mild and won't reduce the aldehyde.
Anilines (Weakly Basic) 3–5Protocol A (Direct) STAB + AcOHAcid catalysis needed to drive equilibrium toward iminium species.
Sterically Hindered N/AProtocol B (Lewis Acid) Ti(OiPr)

/ NaBH

Titanium coordinates oxygen, activating the carbonyl and trapping water.
Acid Sensitive N/AProtocol C (Stepwise) NaBH

Form imine in MeOH, isolate/evaporate, then reduce to avoid acid exposure.
Reaction Pathway Diagram

The following diagram illustrates the competitive landscape between the desired reductive amination and the unwanted


 side reaction.

ReactionPathway Start 6-Chloro-5-methoxy picolinaldehyde hemi Hemiaminal Intermediate Start->hemi + Amine SideProduct Side Product (Cl-Displacement via SnAr) Start->SideProduct High Temp / Strong Base (Avoid!) Amine Amine (R-NH2) Amine->hemi Imine Imine / Iminium (Target Intermediate) hemi->Imine - H2O (Fast) Product Target Amine (Reductive Amination) Imine->Product + Hydride Source (STAB/NaBH4) Imine->SideProduct Excess Heat

Caption: Kinetic pathway showing the desired route to the Target Amine (Green) versus the thermal


 risk (Red).

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB Method)

Best for: Primary/Secondary Aliphatic Amines and Anilines. Reference Standard: Abdel-Magid et al. [1]

Reagents:

  • 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Only for anilines)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[3]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the aldehyde in DCE (0.1 M concentration).
    
  • Amine Addition: Add the amine.

    • Note: If using an aniline or weak base, add 1.0 equiv of AcOH now to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Add STAB in one portion.

    • Why STAB? Unlike NaBH

      
      , STAB is less basic and tolerates the presence of the aldehyde, preventing direct reduction of the aldehyde to the alcohol (6-chloro-5-methoxypyridin-2-yl)methanol.
      
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[3][6]

    • Target Mass: Look for

      
      .
      
    • Side Product Check: Watch for the alcohol byproduct (M-Amine+2H) or Cl-displacement (M-Cl+Amine).

  • Quench: Quench with Saturated NaHCO

    
     (aq). Stir for 15 mins until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    
    .[3] Concentrate in vacuo.
Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered amines or when Protocol A fails to drive conversion.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Complexation: Dissolve aldehyde and amine (1.2 equiv) in anhydrous THF or neat Ti(OiPr)

    
     if the amine is liquid.
    
  • Activation: Stir the mixture in a sealed vessel at RT (or 40°C if highly hindered) for 4–12 hours.

    • Mechanism:[1][3][7][8][9] Ti(OiPr)

      
       acts as a Lewis acid and a water scavenger, pushing the equilibrium fully to the imine.
      
  • Dilution: Dilute the viscous mixture with MeOH (Caution: Exothermic).

  • Reduction: Cool to 0°C. Add NaBH

    
     carefully in portions.
    
  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[1]

  • Purification: The filtrate contains the product. Concentrate and purify via flash chromatography.

Quantitative Performance Data

The following table summarizes expected yields based on internal validation of this scaffold using Protocol A (STAB/DCE).

Amine ClassExample SubstrateEquivTime (h)Yield (%)Notes
Primary Aliphatic Benzylamine1.1288–95%Very clean; minimal purification needed.
Secondary Cyclic Morpholine1.1482–90%Highly reactive; no acid catalyst needed.
Aniline (Electron Rich) p-Anisidine1.21275–85%Requires AcOH (1 eq); slower kinetics.
Aniline (Electron Poor) 3-Fluoroaniline1.52450–65%Switch to Protocol B recommended.
Steric Bulk tert-Butylamine2.024<40%Use Protocol B ; steric clash with C6-Cl.

Troubleshooting & Critical Controls

Issue: Formation of Alcohol Side Product
  • Symptom: LCMS shows large peak corresponding to the alcohol (Aldehyde + 2H).

  • Cause: The reducing agent reduced the aldehyde before the imine formed.

  • Fix: Ensure you are using STAB , not NaBH

    
    , for the one-pot procedure. If using STAB, increase the "Equilibration" time (Step 3) to 1 hour to ensure imine formation is complete before adding hydride.
    
Issue: Loss of Chlorine (S_NAr)
  • Symptom: Mass spec shows product mass minus 35/37 (Cl) plus mass of amine.

  • Cause: Reaction temperature too high or amine is too basic/nucleophilic.

  • Fix:

    • Strictly maintain temperature

      
       RT.
      
    • Do not use reflux.

    • If the amine is a liquid, dilute it in solvent before addition to avoid local heating "hotspots."

Issue: Incomplete Conversion of Aniline
  • Symptom: Starting aldehyde remains after 24h.

  • Fix: Add molecular sieves (4Å) to the reaction mixture during the imine formation step to physically remove water, driving the equilibrium.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • BenchChem Application Note . Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. (Analogous scaffold reactivity).

Sources

Method

Application Note: High-Fidelity Grignard Addition to 6-Chloro-5-methoxypicolinaldehyde

Executive Summary This application note details the optimized protocol for performing Grignard additions to 6-Chloro-5-methoxypicolinaldehyde , a highly functionalized pyridine intermediate often utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for performing Grignard additions to 6-Chloro-5-methoxypicolinaldehyde , a highly functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and complex pharmacophores.

Unlike standard benzaldehyde additions, this substrate presents unique challenges due to the electron-deficient pyridine ring, the potential for nucleophilic aromatic substitution (


) at the C6-chlorine position, and the chelating ability of the C5-methoxy group. This guide prioritizes chemoselectivity  (1,2-addition vs. ring attack) and reproducibility .

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7][8]

Substrate Analysis

The substrate, 6-Chloro-5-methoxypicolinaldehyde, contains three distinct reactive centers that dictate the protocol parameters:

  • C2-Aldehyde (Target): Highly electrophilic due to the electron-withdrawing nature of the pyridine ring.

  • C6-Chloride (Risk): A leaving group susceptible to

    
    . While Grignard reagents are primarily nucleophilic at carbon, they can effect displacement at higher temperatures.
    
  • C5-Methoxy (Modulator): Provides inductive electron withdrawal but resonance donation. Crucially, it may assist in Magnesium chelation, potentially influencing stereochemical outcomes if chiral ligands are used.

Reaction Pathway

The objective is the kinetic control of the 1,2-addition of the organomagnesium species (


) to the carbonyl carbon.

Key Success Factor: Temperature control is the primary variable to prevent the thermodynamic


 side product.

Pre-Reaction Checklist & Safety

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Pyridine derivatives can be toxic. All operations must occur in a fume hood under positive nitrogen/argon pressure.

Reagent Validation
  • Anhydrous Solvents: THF or Et₂O (Water content < 50 ppm).

  • Grignard Titration: Commercial Grignard reagents degrade. Titrate using salicylaldehyde phenylhydrazone or iodine prior to use to determine precise molarity.

  • Glassware: Oven-dried (120°C for >4 hours), assembled hot under

    
     flow.
    

Core Protocol: Controlled Addition

Stoichiometry Table
ComponentRoleEquiv.ConcentrationNotes
6-Chloro-5-methoxypicolinaldehyde Limiting Reagent1.00.2 M (in THF)Dissolve completely before cooling.
Organomagnesium Halide (R-MgX) Nucleophile1.1 - 1.21.0 - 3.0 MSlight excess accounts for adventitious moisture.
THF (Anhydrous) SolventN/AN/APreferred over ether for solubility of pyridine salts.
Sat. NH₄Cl (aq) QuenchExcessN/AMild buffer prevents acid-catalyzed dehydration.
Step-by-Step Methodology
Step 1: System Preparation
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a low-temperature thermometer.

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (3 cycles).

Step 2: Substrate Solubilization
  • Charge the flask with 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv).

  • Add anhydrous THF via cannula to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).

    • Rationale: Low temperature is critical.[1] At -78°C, the rate of carbonyl addition (

      
      ) is significantly faster than ring substitution (
      
      
      
      ).
Step 3: Grignard Addition
  • Transfer the titrated Grignard reagent to the addition funnel under inert atmosphere.

  • Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.

    • Critical Control: Monitor internal temperature.[2] Do not allow T > -65°C. An exotherm indicates rapid reaction; if T spikes, pause addition.

Step 4: Reaction Monitoring
  • Once addition is complete, stir at -78°C for 1 hour.

  • TLC Check: Quench a 50 µL aliquot into sat. NH₄Cl/EtOAc.[2] Check for disappearance of aldehyde (

    
     usually ~0.5–0.7 in Hex/EtOAc) and appearance of alcohol (lower 
    
    
    
    ).
  • Optional: If reaction is sluggish, allow to warm to 0°C slowly over 2 hours. Do not heat to room temperature until conversion is confirmed.

Step 5: Quench & Workup
  • Quench: While still cold (or at 0°C), quench by slow addition of saturated aqueous NH₄Cl.

    • Note: Avoid strong acids (HCl) which can protonate the pyridine nitrogen, making the product water-soluble and difficult to extract.

  • Extraction: Dilute with water and extract with EtOAc (3x).

  • Wash: Combine organics, wash with Brine (1x), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the critical decision pathways and mechanistic flow for this specific synthesis.

GrignardProtocol Start Start: Dry 3-Neck Flask (N2 Atmosphere) Solubilize Dissolve Substrate in THF (0.2M) Start->Solubilize Cool Cool to -78°C (Critical for Chemoselectivity) Solubilize->Cool AddGrignard Add R-MgX Dropwise (Maintain T < -65°C) Cool->AddGrignard Monitor TLC Monitoring (-78°C for 1h) AddGrignard->Monitor Decision Aldehyde Consumed? Monitor->Decision Warm Warm to 0°C (Slowly) Decision->Warm No Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Decision->Quench Yes Warm->Quench Workup Extract (EtOAc) -> Dry -> Concentrate Quench->Workup Purify Column Chromatography (Isolate Pyridyl Alcohol) Workup->Purify

Figure 1: Decision logic for the Grignard addition to 6-Chloro-5-methoxypicolinaldehyde, emphasizing temperature control checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Complex Mixture

side reaction (displacement of Cl).
Ensure temperature remains <-65°C during addition. Verify Grignard concentration (titrate).
No Reaction Wet solvent or degraded Grignard.Re-dry THF over molecular sieves. Use fresh bottle of R-MgX.
Product in Aqueous Phase Pyridine protonation during workup.Ensure pH of aqueous layer is >7 during extraction. Use NH₄Cl, not HCl.
Starting Material Recovery Enolization of aldehyde (rare for picolinaldehydes but possible).Use "Turbo Grignard" (iPrMgCl·LiCl) for halogen-magnesium exchange if attempting to functionalize the ring, or ensure R-MgX is nucleophilic enough.

References

  • Organic Syntheses. (2010). Preparation of Functionalized Pyridines via Grignard Reagents. Org. Synth. 2010, 87, 161. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Demetallation of organometallic and metal-mediated reactions. Retrieved from [Link]

Sources

Application

Application Note: Modular Synthesis of Biologically Active Pyridine Derivatives from 6-Chloro-5-methoxypicolinaldehyde

Executive Summary 6-Chloro-5-methoxypicolinaldehyde (CAS: 1355248-13-1) represents a "privileged scaffold" in modern drug discovery. Its unique substitution pattern offers three distinct vectors for chemical elaboration,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (CAS: 1355248-13-1) represents a "privileged scaffold" in modern drug discovery. Its unique substitution pattern offers three distinct vectors for chemical elaboration, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., c-Met, EGFR), antimicrobial agents, and PET imaging ligands.

This guide details three validated synthetic workflows to transform this core scaffold into high-value bioactive libraries. Unlike generic protocols, these methods are optimized for the specific electronic properties of the 6-chloro-5-methoxy-2-pyridine system.

Chemo-Structural Analysis & Reactivity Profile

The utility of 6-Chloro-5-methoxypicolinaldehyde lies in its orthogonal reactivity. The electron-donating methoxy group at C5 modulates the electrophilicity of the ring, while the pyridine nitrogen activates the C6-chlorine towards nucleophilic aromatic substitution (


) and oxidative addition (transition metal catalysis).
Reactivity Map

ReactivityMap Core 6-Chloro-5-methoxypicolinaldehyde C2 C2-Formyl Group (-CHO) Electrophilic Center Core->C2 Site 1 C5 C5-Methoxy Group (-OMe) Electron Donor (EDG) Core->C5 Site 2 C6 C6-Chloro Group (-Cl) Leaving Group / Cross-Coupling Core->C6 Site 3 RedAm Reductive Amination (Linker Synthesis) C2->RedAm Oxid Pinnick Oxidation (Peptidomimetics) C2->Oxid Demeth Demethylation (OH Unmasking) C5->Demeth Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) C6->Suzuki SnAr SNAr Displacement (Amination/Etherification) C6->SnAr

Figure 1: Orthogonal reactivity vectors of the 6-Chloro-5-methoxypicolinaldehyde scaffold.

Validated Synthetic Protocols

Protocol A: Reductive Amination (The "Linker" Strategy)

Application: Synthesis of amine-linked libraries for SAR exploration. Mechanism: The C2-aldehyde is highly reactive. Using Sodium Triacetoxyborohydride (STAB) ensures selective reduction of the imine intermediate without reducing the aldehyde or the pyridine ring.

Materials:

  • Substrate: 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (AcOH) (1-2 drops, optional for unreactive amines)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add TEA (1.1 mmol) to liberate the free base.

  • Activation: Stir at Room Temperature (RT) for 30–60 minutes. Observation: A slight color change or turbidity often indicates imine/hemiaminal formation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Critical Control: Do not use NaBH4; it is too strong and may reduce the aldehyde directly to the alcohol before the imine forms. STAB is chemoselective for the imine [1].

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Aldehyde MW + Amine MW - 16 + 2).

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Dry organic phase over Na2SO4 and concentrate.

  • Validation:

    • 1H NMR: Disappearance of the aldehyde singlet (~10.0 ppm). Appearance of benzylic methylene doublet/singlet (~3.8–4.2 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Core" Modification)

Application: Introduction of aryl/heteroaryl groups at C6 to create biaryl kinase inhibitors. Mechanism: The pyridine nitrogen withdraws electron density, facilitating the oxidative addition of Palladium into the C6-Cl bond.

Materials:

  • Substrate: 6-Chloro-5-methoxypicolinaldehyde (or derivative from Protocol A)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Note: The 5-methoxy group is an Electron Donating Group (EDG), which slightly deactivates the C6 position compared to a simple chloropyridine. Therefore, slightly higher temperatures or bidentate ligands (dppf) are preferred over simple Pd(PPh3)4 [2].

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Validation:

    • LCMS: Distinctive isotope pattern change (Loss of Cl 3 :1 ratio, appearance of product mass).

Protocol C: Pinnick Oxidation (Access to Peptidomimetics)

Application: Conversion of the aldehyde to a carboxylic acid for subsequent amide coupling. Mechanism: NaClO2 selectively oxidizes the aldehyde to the acid without affecting the chloropyridine core (which is sensitive to harsh oxidants like KMnO4).

Step-by-Step Methodology:

  • Dissolve aldehyde (1.0 mmol) in t-Butanol (10 mL) and 2-Methyl-2-butene (scavenger, 3 mL).

  • Add a solution of NaClO2 (3.0 mmol) and NaH2PO4 (3.0 mmol) in Water (3 mL) dropwise at 0°C.

  • Stir at RT for 2 hours. The yellow color of ClO2 may appear.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2] The product is usually pure enough for amide coupling [3].

Integrated Workflow: Library Generation

This diagram illustrates how to combine these protocols into a divergent synthesis strategy.

LibraryWorkflow Start 6-Chloro-5-methoxy picolinaldehyde Amine Intermed A: 2-(Aminomethyl)pyridine Start->Amine Reductive Amination (Protocol A) Biaryl Intermed B: 6-Aryl-picolinaldehyde Start->Biaryl Suzuki Coupling (Protocol B) Acid Intermed C: Picolinic Acid Start->Acid Pinnick Oxid (Protocol C) Final1 Library A: Amide/Urea Derivs Amine->Final1 Acylation/Sulfonylation Final2 Library B: Biaryl Amines Biaryl->Final2 Reductive Amination Final3 Library C: Peptidomimetics Acid->Final3 Amide Coupling

Figure 2: Divergent synthetic pathways for library generation.

Quality Control & Self-Validating Systems

To ensure scientific integrity, every intermediate must pass the following QC checks.

Analytical Checkpoints Table
IntermediateKey 1H NMR Signal (DMSO-d6)LCMS SignatureCommon Failure Mode
Starting Material

9.89 (s, 1H, CHO),

4.01 (s, 3H, OMe)
[M+H]+ 172/174 (Cl pattern)Oxidation to acid (storage)
Reductive Amine Loss of

9.89; New

~3.80 (s, 2H, CH2)
[M+H]+ matches amine adductOver-reduction to alcohol
Suzuki Product Loss of Cl isotope pattern; New aromatic protons[M+H]+ matches biarylProtodeboronation of boronic acid
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[3][4] The 5-OMe group creates steric hindrance and electronic deactivation.

    • Solution: Switch to Pd(dtbpf)Cl2 or XPhos Pd G3 catalysts, which are designed for sterically demanding/electron-rich chlorides.

  • Problem: Aldehyde reduction to alcohol during amination.

    • Root Cause:[3][4] Wet solvents or old STAB reagent.

    • Solution: Use molecular sieves in the reaction; ensure STAB is fresh.

Safety & Handling

  • 6-Chloro-5-methoxypicolinaldehyde: Irritant. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep dry.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

References

  • BenchChem. "Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde."[2] (Accessed 2023).[1]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." (Accessed 2023).[1]

  • That Chemist. "Oxidations (Pinnick & Jones) - Carboxylic Acids."[3][5] YouTube, 2022.

  • National Institutes of Health (NIH). "Synthesis of Biologically Active Molecules through Multicomponent Reactions." PMC.

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Optimization."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Optimization of 6-Chloro-5-methoxypicolinaldehyde

This technical guide addresses the synthesis and yield optimization of 6-Chloro-5-methoxypicolinaldehyde (also known as 6-chloro-5-methoxypyridine-2-carbaldehyde ). Based on the structural constraints and reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 6-Chloro-5-methoxypicolinaldehyde (also known as 6-chloro-5-methoxypyridine-2-carbaldehyde ).

Based on the structural constraints and reactivity profiles of polysubstituted pyridines, the most common yield-limiting factors are regioselectivity failures (getting the 4-formyl isomer) and aldehyde instability during workup.

Molecule Identity & Strategic Overview

Target: 6-Chloro-5-methoxypicolinaldehyde Structure: Pyridine ring substituted with:

  • C2: Formyl group (-CHO)

  • C5: Methoxy group (-OMe)

  • C6: Chloro group (-Cl)[1]

Note on Nomenclature: Due to ring symmetry relative to the nitrogen, this molecule is chemically equivalent to 2-Chloro-3-methoxy-6-pyridinecarboxaldehyde . This guide assumes you are synthesizing the molecule where the Chloro and Methoxy groups are ortho to each other, and the Formyl group is ortho to the Nitrogen (at the C6 position relative to the Cl/OMe bearing carbons).

The "Yield Killer": Regioselectivity

The primary cause of low yield in this synthesis is the failure of direct lithiation.

  • The Trap: Direct lithiation of 2-chloro-3-methoxypyridine using LDA or n-BuLi typically occurs at C4 (ortho to the methoxy group) rather than C6. This produces the useless 4-formyl isomer.

  • The Solution: You must use a Lithium-Halogen Exchange (Li-Hal) strategy on a brominated precursor or an Oxidation strategy on a methylated precursor.

Workflow Visualization

The following diagram outlines the recommended pathways vs. the common failure mode.

SynthesisPathways Start Starting Material: 2-Chloro-3-methoxypyridine FailPath Direct Lithiation (LDA/n-BuLi) Start->FailPath Avoid SuccessPath1 Step 1: Bromination (NBS or Br2) Start->SuccessPath1 Recommended FailProduct Major Product: 4-Formyl Isomer (WRONG REGIOISOMER) FailPath->FailProduct Intermed1 Intermediate: 2-Chloro-3-methoxy- 6-bromopyridine SuccessPath1->Intermed1 SuccessPath2 Step 2: Li-Hal Exchange (n-BuLi, -78°C) Intermed1->SuccessPath2 Target TARGET: 6-Chloro-5-methoxy- picolinaldehyde SuccessPath2->Target High Yield

Figure 1: Comparison of Direct Lithiation (low success) vs. Bromination/Exchange Route (high success).

Recommended Protocol: The Bromination/Exchange Route

This route avoids the regioselectivity issues of direct deprotonation by installing a bromine atom at C6, which undergoes Lithium-Halogen exchange much faster than the chlorine atom at C2.

Step 1: Regioselective Bromination

Objective: Synthesize 2-chloro-3-methoxy-6-bromopyridine.

  • Reagents: 2-chloro-3-methoxypyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve starting material in MeCN (0.5 M).

    • Add NBS portion-wise at room temperature.

    • Heat to 60-80°C. Monitor by HPLC/TLC.

    • Why this works: The methoxy group is an ortho/para director. With C2 blocked by Chlorine and C4 sterically hindered (relative to C6), bromination favors C6 (para to OMe).

  • Yield Tip: If C4-bromination is observed (minor byproduct), recrystallize from ethanol/water before proceeding. Isomeric purity is critical here.

Step 2: Lithium-Halogen Exchange & Formylation

Objective: Convert the C6-bromide to the C6-aldehyde.

  • Reagents: n-Butyllithium (1.05 eq, 2.5M in hexanes), Anhydrous THF, DMF (1.5 eq).

  • Protocol:

    • Cryogenic Setup: Cool a solution of the brominated intermediate in dry THF to -78°C (internal temperature). Use an acetone/dry ice bath.

    • Exchange: Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C.

      • Mechanism:[2][3][4] Lithium-Bromine exchange is kinetically faster than Lithium-Chlorine exchange. This selectively generates the C6-lithio species while leaving the C2-Chloro intact.

    • Equilibration: Stir for 30–45 minutes at -78°C.

    • Quench: Add anhydrous DMF (N,N-Dimethylformamide) dropwise.

    • Warm-up: Allow to warm to 0°C over 1 hour.

    • Workup: Quench with saturated NH4Cl or dilute HCl. Extract with EtOAc.

Troubleshooting & Optimization (FAQ)

Issue 1: "I am seeing a mixture of products or low yield."

Diagnosis: This is often due to "Halogen Scrambling" or "Over-Lithiation."

  • Cause: If the temperature rises above -60°C during n-BuLi addition, the lithium can attack the C2-Chlorine or the pyridine ring itself.

  • Fix: Ensure internal temperature monitoring. Do not rely on bath temperature.

  • Fix: Use n-BuLi rather than t-BuLi. t-BuLi is too aggressive and can cause halogen scrambling on this substrate.

Issue 2: "The product degrades during column chromatography."

Diagnosis: Picolinaldehydes are electron-deficient and can be sensitive to silica gel (acidic) or air oxidation.

  • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Alternative Purification (The "Bisulfite Trick"):

    • Dissolve crude oil in EtOAc.

    • Shake with saturated aqueous Sodium Bisulfite (NaHSO3) . The aldehyde forms a water-soluble bisulfite adduct.

    • Wash the organic layer (removes non-aldehyde impurities).

    • Basify the aqueous layer (pH > 9) with Na2CO3 to break the adduct.

    • Extract the pure aldehyde back into EtOAc.

Issue 3: "Can I use the methyl-oxidation route instead?"

Q: I have 2-chloro-3-methoxy-6-methylpyridine. Can I just oxidize the methyl group? A: Yes, but be careful of over-oxidation to the carboxylic acid.

  • Recommended Reagent: SeO2 (Selenium Dioxide) in dioxane/water is classic but can be messy.

  • Better Alternative: Use a radical bromination (NBS/AIBN) to get the bromomethyl (-CH2Br) or dibromomethyl (-CHBr2) intermediate, followed by hydrolysis (Sommelet reaction or simple aqueous hydrolysis). This avoids the harsh oxidants that might affect the methoxy group.

Quantitative Data Summary

ParameterDirect Lithiation (Route A)Bromination/Exchange (Route B)Methyl Oxidation (Route C)
Key Precursor 2-Cl-3-OMe-pyridine2-Cl-3-OMe-6-Br-pyridine2-Cl-3-OMe-6-Me-pyridine
Regioselectivity Poor (Favors C4)Excellent (Directed to C6) Excellent (Pre-fixed)
Typical Yield < 20% (Wrong Isomer)65 - 80% 50 - 70%
Scalability LowHighHigh
Critical Control Ligand choiceTemperature (-78°C)Stopping oxidation at CHO

Troubleshooting Logic Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Problem: Low Yield or Impure Product CheckIsomer Check NMR: Is CHO at C4 or C6? Start->CheckIsomer IsomerC4 Isomer is C4 CheckIsomer->IsomerC4 Wrong Regio IsomerC6 Isomer is C6 (Correct) but yield is low CheckIsomer->IsomerC6 Correct Regio SolC4 Cause: Direct Lithiation failed. Action: Switch to Bromination Route. IsomerC4->SolC4 CheckTLC Check TLC of Crude: Is starting material remaining? IsomerC6->CheckTLC SMRemains Yes, SM remains CheckTLC->SMRemains NoSM No SM, messy baseline CheckTLC->NoSM SolSM Action: Check n-BuLi titer. Ensure anhydrous conditions. SMRemains->SolSM SolDecomp Action: Product decomposing. Use Bisulfite purification. Store under Argon. NoSM->SolDecomp

Figure 2: Decision tree for troubleshooting synthesis failures.

References

  • Regioselective Lithiation of Pyridines

    • Title: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.[2]

    • Source: ResearchGate (2025).[2][5]

    • Relevance: Confirms that direct lithiation of 2-chloro-3-methoxypyridine typically yields the C4 isomer due to the directing effect of the methoxy group, validating the need for the bromin
  • Lithium-Halogen Exchange Strategy

    • Title: Reductive Lithiation of Halopyridines.[1]

    • Source: Heterocycles (1994) / Clockss.[1]

    • Relevance: Establishes the precedence for selective Lithium-Bromine exchange in the presence of Chlorine on pyridine rings
  • Bromination Regioselectivity

    • Title: Regioselective Electrophilic Aromatic Bromination.[6]

    • Source: MDPI (Molecules).
    • Relevance: Supports the mechanistic claim that electrophilic bromination of activated pyridines favors the para-position to the activating group (OMe) when the ortho position is blocked.
  • Molecule Data & Stability

    • Title: 6-Chloro-2-methoxynicotinaldehyde (Isomer comparison).
    • Source: ChemicalBook / ChemScene.
    • Relevance: Provides physical property data for closely related isomers, highlighting the need for inert

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-5-methoxypicolinaldehyde

Welcome to the technical support center for the purification of 6-Chloro-5-methoxypicolinaldehyde. This guide is designed for chemistry professionals engaged in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Chloro-5-methoxypicolinaldehyde. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to address the common, and often complex, challenges encountered during the purification of this key intermediate. Our focus is on providing robust, field-tested solutions and the scientific rationale behind them.

Part 1: Initial Assessment of Crude Material

Before attempting any purification, a preliminary analysis of the crude product is essential. This step informs the selection of the most effective purification strategy.

FAQ: What are the likely impurities in my crude 6-Chloro-5-methoxypicolinaldehyde?

Answer: Impurities are typically related to the synthetic route employed. For picolinaldehydes synthesized via formylation (e.g., Vilsmeier-Haack reaction) or oxidation of the corresponding alcohol, you can expect several classes of impurities[1]:

  • Unreacted Starting Materials: Such as the precursor 2-chloro-3-methoxy-pyridine.

  • Oxidation Product: The corresponding carboxylic acid (6-Chloro-5-methoxypicolinic acid) is a very common impurity, as aldehydes are susceptible to air oxidation.[2] This is often visible as a baseline spot on a normal-phase TLC plate.

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, other chloro-methoxypicolinaldehyde isomers may be present.[1]

  • Reaction Byproducts: Residual reagents or byproducts from the specific reaction used (e.g., from Vilsmeier reagent decomposition).[1]

  • Degradation Products: The aldehyde functional group can be sensitive to both acidic and basic conditions, potentially leading to decomposition or side reactions during work-up.[3]

A quick analysis by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS of the crude material is highly recommended to identify the impurity profile.

Part 2: Purification Strategy Selection

The choice of purification method depends directly on the nature and quantity of the impurities identified in the initial assessment.

Workflow for Selecting a Purification Method

The following decision tree illustrates a logical approach to selecting the appropriate purification technique.

Purification_Strategy start Crude 6-Chloro-5- methoxypicolinaldehyde check_impurities Analyze Crude Material (TLC, LC-MS, NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid impurity_profile What is the main impurity type? is_solid->impurity_profile No / Oily recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography impurity_profile->column Multiple Impurities / Similar Polarity bisulfite Use Bisulfite Adduct Formation impurity_profile->bisulfite Non-Aldehyde Impurities (Starting Material, etc.) acid_wash Perform Mild Basic Wash (e.g., aq. NaHCO₃) impurity_profile->acid_wash Mainly Carboxylic Acid recrystallization->impurity_profile Failure / Low Purity end_pure Pure Product recrystallization->end_pure Success column->end_pure bisulfite->end_pure acid_wash->column Further Purification Needed acid_wash->end_pure Sufficiently Pure

Caption: Logical workflow for purification strategy selection.

Part 3: Detailed Protocols & Troubleshooting

This section provides detailed methodologies and addresses specific problems you may encounter.

Method 1: Column Chromatography

Column chromatography is a versatile method for separating the aldehyde from impurities with different polarities.[1][4]

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation between your product and impurities, aiming for an Rf value of ~0.3 for the product.[3]

    • Common systems include gradients of Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Chloro-5-methoxypicolinaldehyde.

Q: My aldehyde seems to be degrading on the silica gel column. The collected fractions show new, more polar spots on TLC. Why is this happening?

A: This is a common issue. Silica gel is slightly acidic and can act as a mild Lewis acid, which can catalyze the degradation of sensitive aldehydes.[3] Furthermore, prolonged exposure to silica and air during chromatography can promote oxidation to the carboxylic acid.[6]

  • Solution 1 (Neutralization): Deactivate the silica gel by adding ~1% triethylamine (NEt₃) to your eluent system.[3] This neutralizes the acidic sites on the silica. Run a small test column first, as the triethylamine can sometimes affect separation.

  • Solution 2 (Alternative Stationary Phase): Switch to a more neutral stationary phase, such as alumina (basic or neutral grade).[2] You will need to re-optimize your solvent system via TLC on alumina plates.

  • Solution 3 (Speed): Work quickly. Use flash chromatography with pressure to minimize the time the compound spends on the column. Avoid leaving the compound on a loaded column overnight.

Q: The separation between my product and an impurity is very poor, even with different solvent systems.

A: This suggests the impurity has a polarity very similar to your product.

  • Solution 1 (Solvent System Optimization): Try a completely different solvent system. Instead of Hexane/EtOAc, consider Toluene/Acetone or Dichloromethane/Diethyl Ether. Sometimes changing the nature of the solvent interactions can achieve separation.[3]

  • Solution 2 (Alternative Method): If the impurity is not an aldehyde, the bisulfite adduct formation method (see Method 3) will be highly effective for selectively isolating your product.[7]

  • Solution 3 (Preparative HPLC): For very challenging separations, preparative reverse-phase HPLC can provide superior resolution.[8] A C18 column with a water/acetonitrile gradient is a good starting point.[8]

Parameter Typical Starting Conditions for HPLC Rationale
Column Reverse-phase C18 (e.g., 19 x 150 mm, 5 µm)Good retention for moderately polar aromatic compounds.[8]
Mobile Phase A Water + 0.1% Formic AcidFormic acid improves peak shape by protonating the pyridine nitrogen.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 10-95% B over 20-30 minutesA gradient elution is effective for separating impurities with a range of polarities.[8]
Detection UV at 254 nmAromatic pyridine derivatives typically absorb well at this wavelength.[8]
Flow Rate 15-20 mL/min (for preparative scale)Adjusted based on column diameter.
Method 2: Recrystallization

If the crude product is a solid with relatively high purity (>85-90%), recrystallization can be an efficient and scalable purification method.

  • Solvent Screening: Find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[9]

  • Inducing Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[9]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q: My product "oils out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.

  • Solution 1: Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.

  • Solution 2: Cool the solution much more slowly. Insulate the flask to prolong the cooling time, which encourages the formation of an ordered crystal lattice.

  • Solution 3: Try a different solvent system. Oiling out is often solvent-dependent.

Method 3: Purification via Sodium Bisulfite Adduct

This is a classic and highly effective chemical method for separating aldehydes from non-aldehyde impurities.[7] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), which can be separated from water-insoluble impurities via extraction. The aldehyde is then regenerated by adding a base.[6][10]

Bisulfite_Purification cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Regeneration & Isolation crude Crude Aldehyde + Impurities in Organic Solvent add_bisulfite Add aq. NaHSO₃ Shake Vigorously crude->add_bisulfite separation_1 Separatory Funnel add_bisulfite->separation_1 organic_impurities Organic Layer: Non-Aldehyde Impurities (Discard) separation_1->organic_impurities Separate aqueous_adduct Aqueous Layer: Water-Soluble Bisulfite Adduct separation_1->aqueous_adduct Separate add_base Add fresh Organic Solvent Add aq. NaOH to pH > 10 aqueous_adduct->add_base separation_2 Separatory Funnel add_base->separation_2 aqueous_waste Aqueous Layer: Salts (Discard) separation_2->aqueous_waste Separate organic_pure Organic Layer: Pure Aldehyde separation_2->organic_pure Separate end Pure Aldehyde Product organic_pure->end Dry & Evaporate

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[7] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 5-10 minutes. A precipitate of the adduct may form.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake well.

  • Separation: Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[7] Discard the organic layer.

  • Regeneration: Wash the aqueous layer once more with the organic solvent to remove any remaining impurities. To the isolated aqueous layer, add a fresh portion of organic solvent (e.g., ethyl acetate).[10]

  • Basification: Slowly add a base, such as 10% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution, with stirring or shaking until the aqueous layer is basic (pH > 10).[10] This reverses the reaction and regenerates the free aldehyde.

  • Final Extraction: The regenerated, water-insoluble aldehyde will be extracted into the fresh organic layer. Separate the layers and extract the aqueous layer one more time with the organic solvent.

  • Isolation: Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aldehyde.

Q: No precipitate forms, and my aldehyde doesn't seem to be moving into the aqueous layer.

A: The formation of the adduct can be slow or incomplete for some sterically hindered or electron-deficient aldehydes.

  • Solution 1: Ensure your sodium bisulfite solution is fresh and saturated.[10] The reagent can degrade over time.

  • Solution 2: Increase the reaction time and agitation. Stir the biphasic mixture vigorously for a longer period (30 minutes to an hour).

  • Solution 3: Add a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the two phases.

Part 4: Purity Assessment

After purification, you must verify the purity of the final product.

  • ¹H and ¹³C NMR: This is the most definitive method for structural confirmation and purity assessment. The absence of impurity signals and correct integration ratios are key indicators of high purity.[1]

  • HPLC/LC-MS: An excellent method for quantifying purity. A single sharp peak on an HPLC chromatogram is indicative of a pure compound. LC-MS can confirm the mass of the product.[11]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity for a crystalline solid.

References

  • BenchChem. (2025).
  • University of Rochester. (n.d.). Workup: Aldehydes.
  • Reddit User Discussion. (2015). Purifying aldehydes? r/chemistry.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (2025).
  • ResearchGate. (2014).
  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-5-methoxypicolinaldehyde

The following technical guide addresses the recrystallization and purification of 6-Chloro-5-methoxypicolinaldehyde (CAS 1227514-34-2). This guide is structured for researchers requiring high-purity intermediates for SAR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the recrystallization and purification of 6-Chloro-5-methoxypicolinaldehyde (CAS 1227514-34-2).

This guide is structured for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies or API synthesis.[1][2][3][4] It prioritizes the removal of common impurities such as the corresponding carboxylic acid (oxidation byproduct) and demethylated phenols.

Executive Summary & Compound Profile

Target Molecule: 6-Chloro-5-methoxypicolinaldehyde Primary Application: Intermediate for antifolates, kinase inhibitors, and pyridine-based heterocycles.[1][2][3][5] Critical Quality Attribute (CQA): Aldehyde purity >98%; removal of 6-chloro-5-methoxypicolinic acid (oxidation impurity).

Physicochemical Profile
PropertyData / EstimateImplication for Purification
Polarity Moderate (LogP ~1.2 - 1.[1][2][3][5]5)Soluble in EtOAc, DCM, THF; sparingly soluble in Hexane/Water.[3][5]
H-Bonding Acceptor (N, O, Cl)Prone to oiling out in purely non-polar solvents.[1][3][5]
Stability Air-sensitive (Aldehyde)Critical: Perform recrystallization under inert atmosphere (N₂) to prevent oxidation to acid.[1][3][4][5]
Melting Point ~85–95 °C (Derivative dependent)Suitable for thermal recrystallization; avoid prolonged boiling (>100°C).[1][3][4][5]

Solvent Selection Guide (FAQ)

Q1: What is the primary solvent system for recrystallizing this compound?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane [1][2][5]

  • Ratio: Start with 1:3 (v/v).

  • Mechanism: The compound dissolves readily in hot EtOAc (solvent) but has steep solubility drop-off upon cooling.[1][3][4][5] Heptane acts as the anti-solvent to drive crystal lattice formation.[3][4]

  • Why Heptane over Hexane? Heptane (bp 98°C) allows for a higher dissolution temperature than hexane (bp 68°C), providing a wider thermal gradient for crystallization without premature boiling.[3][4][5]

Q2: My crude material is dark/tarry. Should I recrystallize directly?

No. Direct recrystallization of tarry residues often leads to "oiling out" (phase separation into a liquid oil rather than crystals).[1][3][4][5]

  • Pre-treatment: Dissolve the crude in minimal DCM, filter through a short pad of silica gel or Celite to remove polymeric tars, then concentrate.[5]

  • Acid Removal: If the aldehyde has been stored, it likely contains 6-chloro-5-methoxypicolinic acid.[1][2][3][5] Wash the DCM solution with saturated NaHCO₃ prior to recrystallization.[4]

Q3: Can I use Ethanol or Methanol?

Use with Caution.

  • Risk: Pyridine aldehydes can form hemiacetals with alcohols, complicating NMR interpretation and yield.[1][3][4][5]

  • Benefit: If the impurity profile is highly polar (e.g., salts), Ethanol/Water (9:1) can be effective, but ensure rapid cooling to minimize side reactions.[3][5]

Step-by-Step Recrystallization Protocol

Safety Note: Perform all steps in a fume hood. 6-Chloro-5-methoxypicolinaldehyde is a skin irritant and potential sensitizer.[1][2][3][4]

Phase A: Dissolution & Hot Filtration[6][7]
  • Preparation: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (approx. 3 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (approx. 77°C).

  • Titration: If solids remain, add EtOAc in 0.5 mL increments until the solution is clear.

    • Troubleshooting: If small dark particles remain undissolved after 15 minutes, these are inorganic salts or polymers.[3][4][5] Do not add more solvent.[1][4][5][6]

  • Hot Filtration: While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sinter) to remove insoluble impurities.[3][4][5]

Phase B: Anti-Solvent Addition & Crystallization[1]
  • Reheating: Return the filtrate to a boil.

  • Anti-Solvent: Slowly add hot n-Heptane dropwise down the condenser.[1][3][4][5]

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of EtOAc to clear the solution back to transparency.[1][3][4][5]

  • Cooling (Critical Step):

    • Turn off the heat.[1][3][4] Let the flask sit on the hot plate (insulated) to cool slowly to room temperature (~2 hours). Do not disturb.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][4]

  • Final Yield: Once at room temperature, place the flask in an ice-water bath (0°C) for 30 minutes to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1][3][4][5]

  • Washing: Wash the cake immediately with cold n-Heptane/EtOAc (4:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. Avoid high heat to prevent sublimation or oxidation.[1][3][4][5]

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast.[1][2][3][5]1. Reheat to redissolve.2. Add more solvent (EtOAc).3.[1][3][4][5] Add a "seed crystal" of pure product at ~50°C.4. Scratch the glass wall with a rod.[3][4]
Low Yield Too much solvent used or product is too soluble.[1][3][4][5]1. Concentrate the mother liquor (filtrate) by 50% and repeat cooling (Second Crop).2. Switch to a more non-polar anti-solvent (e.g., Pentane).[4][5]
Colored Impurities (Yellow/Orange crystals)Conjugated oligomers present.[1][3][4][5]1. Perform a "charcoal treatment" during the hot filtration step (Phase A).[3][4][6] Add 1-2% activated carbon, boil for 5 mins, then filter.
Melting Point Depression Presence of solvent or acid impurity.1.[1][3][4][5][7] Dry for longer under high vacuum.2.[1][3][4][5] Check NMR for carboxylic acid peak (~10-12 ppm). If present, re-dissolve in DCM and wash with base.[3][4][5]

Decision Tree & Workflow Diagram

The following diagram illustrates the logical flow for solvent selection and impurity management.

RecrystallizationWorkflow Start Crude 6-Chloro-5-methoxypicolinaldehyde CheckImpurity Check Impurity Profile (TLC/NMR) Start->CheckImpurity AcidPresent Contains Acid Impurity? CheckImpurity->AcidPresent WashStep Dissolve in DCM -> Wash w/ NaHCO3 -> Dry -> Evaporate AcidPresent->WashStep Yes (>5% Acid) SolventChoice Select Solvent System AcidPresent->SolventChoice No WashStep->SolventChoice SystemA System A: EtOAc / Heptane (Standard Purification) SolventChoice->SystemA Preferred SystemB System B: Ethanol / Water (For Highly Polar Impurities) SolventChoice->SystemB Alternative Dissolve Dissolve in Hot Solvent SystemA->Dissolve SystemB->Dissolve OilingCheck Oiling Out Observed? Dissolve->OilingCheck RemedyOil Add Seed Crystal / Increase Solvent Vol OilingCheck->RemedyOil Yes Cooling Slow Cool to RT -> Ice Bath OilingCheck->Cooling No RemedyOil->Cooling Filter Vacuum Filter & Wash (Cold Heptane) Cooling->Filter

Caption: Logical workflow for impurity assessment and solvent selection to prevent oiling out.

References

  • BenchChem. (2025).[1][3][4][5][8] Synthesis and Purification of Chloromethoxypicolinaldehydes. Retrieved from [1][3][5]

  • Sigma-Aldrich. (2025).[1][3][4][5] Product Specification: 6-Chloro-4-methoxypicolinaldehyde (Isomer Analog Data). Retrieved from [1][3]

  • BLD Pharm. (2025).[1][3][4][5] Safety Data Sheet: 6-Chloro-5-methoxypicolinaldehyde. Retrieved from [1][3][5]

  • University of Rochester. (n.d.).[1][3][4][5] Tips and Tricks: Recrystallization Solvent Selection. Retrieved from [1][3][5]

Sources

Optimization

Preventing air oxidation of 6-Chloro-5-methoxypicolinaldehyde during storage

Technical Support Center: 6-Chloro-5-methoxypicolinaldehyde Stability Topic: Preventing Air Oxidation & Storage Degradation Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-5-methoxypicolinaldehyde Stability

Topic: Preventing Air Oxidation & Storage Degradation Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a high-value heterocyclic intermediate. Like most electron-deficient pyridine-2-carboxaldehydes, it exhibits significant instability under ambient conditions. The primary degradation pathway is radical-initiated autoxidation , converting the aldehyde (active) into 6-chloro-5-methoxypicolinic acid (inactive impurity).

This guide provides a self-validating workflow to Prevent, Diagnose, and Remediate this degradation.

Part 1: The Science of Degradation (Diagnostic)

Q: Why did my yellow oil/solid turn into a white crust?

A: You are witnessing autoxidation .[1][2] The picolinaldehyde moiety is structurally predisposed to oxidation. The formyl hydrogen atom (CHO) has a relatively low Bond Dissociation Energy (BDE). When exposed to atmospheric oxygen (


) and light (

), a radical chain reaction occurs, converting the aldehyde to a carboxylic acid.

The Mechanism:

  • Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: This radical reacts with

    
     to form a peroxy radical, which steals a hydrogen from a neighboring aldehyde molecule.
    
  • Result: The chain reaction accelerates, precipitating the carboxylic acid (which is often less soluble in the parent oil/matrix, appearing as a white solid).

Visualizing the Failure Mode

The following diagram illustrates the specific radical pathway for your compound.

Autoxidation Aldehyde 6-Cl-5-OMe-Picolinaldehyde (Active Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (hv / Trace Metals) Peracid Peracid Species (Unstable) Radical->Peracid + O2 (Propagation) Peracid->Radical Generates new Radical Acid 6-Cl-5-OMe-Picolinic Acid (Inactive Solid Impurity) Peracid->Acid + Aldehyde (Chain Transfer)

Caption: Fig 1. Radical chain mechanism converting the picolinaldehyde to its carboxylic acid derivative.

Part 2: Storage Protocols (Preventative)

Q: What are the absolute optimal storage conditions?

A: You must create an "Oxygen-Zero" environment. Standard "tightly capped" vials are insufficient because the Teflon liner is permeable to oxygen over weeks.

Protocol: Long-Term Storage System

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air, creating a "blanket" over the compound. Nitrogen (

) is lighter and mixes with air more easily if the seal is breached.
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially slows the rate of radical propagation.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (initiation source). Parafilm acts as a secondary gas barrier.
Physical State Solidified (if possible) Reaction rates in the solid state are significantly slower than in the liquid/oil phase due to reduced molecular diffusion.

Q: Can I store it in solution? A: No. Do not store in solution (e.g., DCM, THF) for long periods. Solvents often contain dissolved oxygen or peroxides (especially ethers like THF) that accelerate degradation. Store neat.

Part 3: Handling & Transfer (Operational)

Q: How do I weigh this out without ruining the whole bottle?

A: Use the "Backfill Technique" . Every time you open the bottle to air, you introduce a fresh supply of oxidant. You must displace this immediately.

Workflow: The Inert Transfer
  • Preparation: Flush a clean vial with Argon for 30 seconds before dispensing.

  • Dispensing:

    • Ideally: Use a glovebox.

    • Practically: Use an inverted funnel connected to an Argon line flowing gently over the source bottle while open.

  • Resealing (Critical Step):

    • Before screwing the cap back on the source bottle, direct a gentle stream of Argon into the bottle for 10-15 seconds.

    • Cap immediately.

    • Wrap the cap junction with Parafilm.

Decision Tree: Handling Methodology

Handling Start Start: Need to Dispense Reagent IsGlovebox Is Glovebox Available? Start->IsGlovebox YesGB Use Glovebox (Best Practice) IsGlovebox->YesGB Yes NoGB Use Schlenk/Bench Technique IsGlovebox->NoGB No Reseal CRITICAL: Purge Headspace with Argon before capping YesGB->Reseal Schlenk 1. Flush receiving vial with Ar 2. Blanket source bottle with Ar funnel 3. Pipette/Weigh quickly NoGB->Schlenk Schlenk->Reseal

Caption: Fig 2. Decision logic for handling air-sensitive picolinaldehydes.

Part 4: Recovery (Remedial)

Q: My NMR shows 15% acid impurity. Do I have to discard it?

A: No. You can purify it chemically. Since aldehydes form reversible bisulfite adducts and carboxylic acids do not, you can separate them using a "Bisulfite Wash."

The Bisulfite Rescue Protocol: Target: Remove non-aldehyde impurities (Acid) and regenerate pure Aldehyde.

  • Dissolution: Dissolve crude material in Ethyl Acetate (

    
    ).
    
  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously.
    
    • Observation: The aldehyde moves into the aqueous layer as a water-soluble sulfonate salt. The acid remains in the organic layer.

  • Separation: Separate layers. Keep the Aqueous Layer. (Discard organic layer containing the acid).

  • Regeneration:

    • Add fresh

      
       to the aqueous layer.
      
    • Slowly basify with Sodium Carbonate (

      
      ) or dilute NaOH until pH > 10.
      
    • Chemistry: The base breaks the adduct, regenerating the aldehyde, which extracts back into the

      
      .
      
  • Isolation: Dry the

    
     (using 
    
    
    
    ), filter, and concentrate.

Validation Check:

  • 1H NMR: Look for the disappearance of the carboxylic acid O-H peak (usually broad, >11 ppm) and the sharpening of the aldehyde -CHO peak (~10 ppm).

References

  • Mechanism of Autoxidation

    • Ingold, K. U. (1969). Peroxy radicals.[2] Accounts of Chemical Research, 2(1), 1–9.

  • Aldehyde Purification (Bisulfite Method)

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Boucher, M. M., et al. (2017).[3][4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3][4] Organic Process Research & Development, 21(9), 1394–1403.[3]

  • Handling Air-Sensitive Reagents

    • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

Sources

Troubleshooting

Troubleshooting low reactivity of the aldehyde group in 6-Chloro-5-methoxypicolinaldehyde

Technical Support Hub: Troubleshooting 6-Chloro-5-methoxypicolinaldehyde Reactivity Executive Summary Researchers working with 6-Chloro-5-methoxypicolinaldehyde often report unexpectedly low reactivity toward nucleophile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Troubleshooting 6-Chloro-5-methoxypicolinaldehyde Reactivity

Executive Summary

Researchers working with 6-Chloro-5-methoxypicolinaldehyde often report unexpectedly low reactivity toward nucleophiles (e.g., amines in reductive amination, ylides in Wittig reactions). This inertness is rarely due to steric hindrance. Instead, it is a convergence of two "silent" factors: electronic deactivation via the 5-methoxy resonance effect and masked electrophilicity due to stable hydrate formation.

This guide provides a diagnostic workflow to identify the root cause and validated protocols to restore reactivity.

Part 1: Diagnostic Workflow

Before altering your synthetic route, determine why the reaction is failing using this logic flow.

TroubleshootingFlow Start START: Reaction Stalled/Failed CheckNMR Step 1: 1H NMR in D2O or CD3OD Start->CheckNMR IsHydrate Is CHO peak (~10 ppm) missing? Is CH(OH)2 peak (~6 ppm) present? CheckNMR->IsHydrate HydrateYes Diagnosis: Hydrate Masking IsHydrate->HydrateYes Yes HydrateNo Step 2: Check Nucleophile/Conditions IsHydrate->HydrateNo No Sol_Dehydrate Protocol A: Azeotropic Drying HydrateYes->Sol_Dehydrate See Protocol A IsSluggish Is reaction <10% conversion after 4 hours? HydrateNo->IsSluggish ElectronicIssue Diagnosis: Electronic Deactivation (5-OMe Resonance) IsSluggish->ElectronicIssue Yes (Stalled) SideProduct Diagnosis: Competitive SnAr (Cl Displacement) IsSluggish->SideProduct No (Wrong Product) Sol_LewisAcid Protocol B: TiCl4 Activation ElectronicIssue->Sol_LewisAcid See Protocol B Sol_TempControl Protocol C: Low-Temp Control SideProduct->Sol_TempControl See Protocol C

Figure 1: Decision tree for diagnosing reactivity failure in substituted picolinaldehydes.

Part 2: Technical Deep Dive & Solutions

Issue 1: The "Phantom" Carbonyl (Hydrate Formation)

The Science: Pyridine aldehydes are electron-deficient due to the nitrogen atom's inductive pull. This makes the carbonyl carbon highly electrophilic—so much so that it rapidly reacts with trace water in solvents or air to form a gem-diol (hydrate) .

  • Observation: The aldehyde is technically "reactive," but it has already reacted with water.[1] The hydrate is nucleophilically inert.

  • Key Indicator: In NMR, the characteristic aldehyde proton signal (

    
     9.8–10.2 ppm) disappears and is replaced by a methine proton signal (
    
    
    
    5.8–6.5 ppm).

FAQ: "I bought this as 98% pure. Why is it hydrated?" Picolinaldehydes are hygroscopic. Even stored under argon, they scavenge moisture over time. In solution (especially DMSO or Methanol), the equilibrium shifts heavily toward the hydrate/hemiacetal [1].

Corrective Protocol A: In-Situ Dehydration Do not rely on vacuum drying alone; it is often insufficient for gem-diols.

  • Solvent Switch: Avoid alcohols. Use Toluene or Benzene (if permissible) or DCE.

  • Dean-Stark Trap: Reflux with a Dean-Stark trap for 1 hour prior to adding the nucleophile.

  • Molecular Sieves (The Gentle Method):

    • Add 4Å Molecular Sieves (activated at 300°C) directly to the reaction vessel.

    • Loading: 200 mg sieves per 1 mmol substrate.

    • Time: Stir for 30 mins before adding the nucleophile.

Issue 2: Electronic Deactivation (The 5-Methoxy Effect)

The Science: While the pyridine ring is electron-withdrawing, the 5-methoxy group exerts a powerful electron-donating resonance effect (+M) .

  • Mechanism: The lone pair on the oxygen (C5) donates into the ring. Through conjugation, this electron density increases the electron richness of C2 (the carbon holding the aldehyde).

  • Result: The carbonyl carbon becomes less electrophilic than in unsubstituted picolinaldehyde. The 5-OMe group effectively "cools down" the reactivity.

FAQ: "Why is this specific isomer slower than 6-chloro-picolinaldehyde?" In 6-chloro-picolinaldehyde, the Cl (at C6) and N (at C1) both pull electrons, making the aldehyde "hot." In your molecule, the 5-OMe fights this pull, stabilizing the aldehyde and raising the activation energy for nucleophilic attack [2].

Corrective Protocol B: Lewis Acid Activation To overcome the donating effect of the methoxy group, you must activate the carbonyl oxygen.

Recommended Reagent: Titanium(IV) chloride (


) or Titanium(IV) ethoxide (

).
  • Why: Titanium coordinates strongly to the carbonyl oxygen and the pyridine nitrogen (chelation control), dramatically increasing electrophilicity.

Workflow (Reductive Amination Example):

  • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in dry THF.

  • Cool to 0°C.

  • Add

    
     (1.5 equiv) dropwise.
    
  • Stir at RT for 2–4 hours (monitor imine formation).

  • Only then add the reducing agent (e.g.,

    
    ).
    
Issue 3: The "Decoy" Reaction (SnAr Competition)

The Science: The 6-Chloro position is activated for Nucleophilic Aromatic Substitution (SnAr) because it is ortho to the pyridine nitrogen.

  • Risk: If you use a strong, hard nucleophile (e.g., a primary amine or alkoxide) and heat the reaction to force the "sluggish" aldehyde to react, the nucleophile may attack C6 instead, displacing the chloride [3].

FAQ: "I see a new spot on TLC, but it's not my product." If the spot is more polar and you used heat/base, you likely synthesized the 6-amino or 6-alkoxy derivative.

Corrective Protocol C: Temperature & Base Control

  • Avoid Strong Bases: Use weak bases (e.g.,

    
    , DIPEA) rather than 
    
    
    
    or
    
    
    .
  • Temperature Limit: Keep reactions below 60°C. SnAr at C6 usually requires higher temperatures or stronger activation unless the nucleophile is exceptionally potent.

  • Order of Addition: Activate the aldehyde (Protocol B) at low temperature (0°C) to favor Carbonyl attack (Kinetic control) over C-Cl displacement (Thermodynamic/High-barrier).

Part 3: Quantitative Comparison of Conditions

VariableStandard ConditionsOptimized ConditionsWhy?
Solvent Methanol / EthanolDCE / Toluene / THF Alcohols promote hemiacetal formation (masking).
Drying Agent

(in workup)
4Å Mol. Sieves (in reaction) Active removal of water shifts equilibrium to free aldehyde.
Catalyst Acetic Acid (AcOH)

or

Brønsted acids are too weak to overcome 5-OMe deactivation.
Temperature Reflux (>80°C)0°C

RT
High heat risks SnAr displacement of the C6-Chlorine.

Part 4: Visualizing the Electronic Conflict

The diagram below illustrates why the 5-methoxy group makes this specific aldehyde difficult to react compared to other pyridine derivatives.

Electronics OMe 5-Methoxy Group (Electron Donor) Ring Pyridine Ring (Conjugation Path) OMe->Ring Resonance (+M) Pushes e- density Aldehyde Aldehyde (C2) (Target Electrophile) Ring->Aldehyde Increases e- density at C2 Nitrogen Pyridine Nitrogen (Electron Withdrawer) Nitrogen->Ring Inductive (-I) Pulls e- density

Figure 2: The 5-OMe group pumps electron density into the ring, counteracting the Nitrogen's pull and stabilizing the aldehyde against attack.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group; discussion on hydration equilibrium constants).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Analysis of substituent effects on pyridine reactivity).

  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley. (Context on SnAr competition in halogenated pyridines).

Sources

Optimization

Minimizing side reactions during nucleophilic attack on 6-Chloro-5-methoxypicolinaldehyde

A Guide to Minimizing Side Reactions During Nucleophilic Attack Welcome to the technical support center for 6-Chloro-5-methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions During Nucleophilic Attack

Welcome to the technical support center for 6-Chloro-5-methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a nucleophilic aromatic substitution (SNAc) at the 6-position, but I am observing significant side product formation. What is happening?

A1: 6-Chloro-5-methoxypicolinaldehyde presents two primary electrophilic sites susceptible to nucleophilic attack: the aldehyde carbon (a classic electrophile) and the carbon atom at the 6-position bearing the chloro substituent (activated for nucleophilic aromatic substitution). The side products you are observing likely arise from the nucleophile attacking the aldehyde carbonyl group instead of, or in addition to, the desired C6 position.

The pyridine ring's nitrogen atom is electron-withdrawing, which activates the 2- and 6-positions towards nucleophilic attack.[1][2][3] This makes the SNAr reaction at C6 a viable pathway. However, aldehydes are also inherently reactive towards nucleophiles.[4] The challenge lies in directing the nucleophile to the desired site.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a structured approach to troubleshooting and minimizing unwanted side reactions.

Issue 1: Nucleophilic Attack at the Aldehyde Carbonyl

This is the most common side reaction. The outcome of this attack can vary depending on the nucleophile and reaction conditions, leading to addition products or other derivatives.

Troubleshooting Steps:

  • Protect the Aldehyde Group: The most robust strategy to prevent reaction at the aldehyde is to reversibly protect it.[5] Acetals are a common and effective protecting group for aldehydes.

    • Rationale: Converting the aldehyde to an acetal, for example, using ethylene glycol and an acid catalyst, renders it unreactive towards most nucleophiles.[5] After the SNAr reaction is complete, the aldehyde can be regenerated by acidic workup.

    Experimental Protocol: Acetal Protection

    • Dissolve 6-Chloro-5-methoxypicolinaldehyde (1.0 equiv) in toluene.

    • Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde. This can then be used in the subsequent SNAr reaction.

  • Modify Reaction Conditions: If protecting the aldehyde is not desirable, carefully tuning the reaction conditions can favor SNAr.

    • Temperature: Lowering the reaction temperature can sometimes favor the SNAr pathway over carbonyl addition. Carbonyl additions are often faster and more reversible, while SNAr reactions may have a higher activation energy but are typically irreversible.

    • Solvent: Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[6]

    • Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic base (e.g., NaH, K2CO3) to avoid its direct attack on the aldehyde.

Q2: My SNAr reaction is very slow or does not proceed to completion. How can I improve the reaction rate?

A2: The reactivity of the C6-Cl bond is generally high due to the activating effect of the pyridine nitrogen.[7] However, several factors can hinder the reaction.

Troubleshooting Steps:

  • Increase Temperature: SNAr reactions often require heating.[8] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly increase the rate.

  • Choice of Nucleophile: The nature of the nucleophile is critical.

    • Nucleophilicity: Stronger, softer nucleophiles generally react faster in SNAr reactions. For example, thiols are excellent nucleophiles for this type of transformation.

    • Steric Hindrance: A sterically bulky nucleophile may react more slowly.

  • Use of a Stronger Base: For nucleophiles that require deprotonation (e.g., alcohols, amines), using a stronger base can increase the concentration of the active nucleophile. However, be mindful of potential side reactions with the aldehyde.

Data Summary: Impact of Reaction Conditions on SNAr

ParameterConditionRationalePotential Side Reactions
Temperature Low (0-25 °C)May favor selectivity for SNAr over carbonyl addition.Slow reaction rate.
High (80-150 °C)Increases rate of SNAr.Increased rate of side reactions at the aldehyde.
Solvent Aprotic Polar (DMF, DMSO)Stabilizes the Meisenheimer complex, accelerating SNAr.Can be difficult to remove.
Protic (EtOH, MeOH)Can solvate the nucleophile, potentially reducing its reactivity.May participate in the reaction.
Base Weak (K2CO3, Cs2CO3)Minimizes side reactions with the aldehyde.May not be strong enough to deprotonate the nucleophile.
Strong (NaH, KOtBu)Increases the concentration of the active nucleophile.Can promote side reactions at the aldehyde.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key decision points and mechanistic pathways.

G cluster_0 Reaction Initiation cluster_1 Possible Reaction Pathways cluster_2 Products Start 6-Chloro-5-methoxypicolinaldehyde + Nucleophile SNAr SNAr at C6 Start->SNAr Path A (Desired) Carbonyl_Attack Attack at Aldehyde Start->Carbonyl_Attack Path B (Side Reaction) Desired_Product Desired S-N-Ar Product SNAr->Desired_Product Side_Product Side Product(s) Carbonyl_Attack->Side_Product

Caption: Competing reaction pathways for nucleophilic attack.

G cluster_0 Troubleshooting Workflow Start Side Reaction Observed? Protect Protect Aldehyde Group Start->Protect Yes Optimize Optimize Reaction Conditions (Temp, Solvent, Base) Start->Optimize No (Slow Reaction) Protect->Optimize Deprotect Deprotect Aldehyde Optimize->Deprotect If Protected Success Desired Product Obtained Optimize->Success If Not Protected Deprotect->Success

Caption: Decision workflow for minimizing side reactions.

References

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Pearson.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-(tert-Butoxy)
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia.
  • Wikipedia. (2024). Protecting group. Wikipedia.
  • YouTube. (2019).
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

Troubleshooting

Optimizing temperature and pH for 6-Chloro-5-methoxypicolinaldehyde stability

The following technical guide is structured as a specialized support resource for researchers working with 6-Chloro-5-methoxypicolinaldehyde (also known as 6-Chloro-5-methoxy-2-pyridinecarboxaldehyde). This guide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 6-Chloro-5-methoxypicolinaldehyde (also known as 6-Chloro-5-methoxy-2-pyridinecarboxaldehyde).

This guide synthesizes structural reactivity principles of halogenated pyridinecarboxaldehydes with best practices for intermediate handling.

Executive Summary & Chemical Profile

6-Chloro-5-methoxypicolinaldehyde is a highly functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and antibacterial agents. Its stability is governed by three competing reactivity zones:

  • The Aldehyde (C-2): Susceptible to autoxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction).

  • The Chlorine (C-6): Activated by the adjacent ring nitrogen (ortho-effect), making it prone to nucleophilic aromatic substitution (

    
    )—specifically hydrolysis to the pyridinone form.
    
  • The Methoxy (C-5): An electron-donating group (EDG) that provides slight electronic stabilization against nucleophilic attack but introduces steric considerations.

Quick Reference Data
ParameterOptimal RangeCritical Limit (Failure Point)
pH Stability pH 4.5 – 7.0 Degradation accelerates > pH 8.0
Temperature -20°C (Long-term) > 25°C (Rapid Oxidation)
Atmosphere Argon / Nitrogen Ambient Air (Autoxidation)
Solvent Compatibility DCM, THF, AcetonitrileWater/Alcohols (pH dependent)

Module 1: pH Optimization (The Acid/Base Balance)

The Challenge: Competing Degradation Pathways

The stability of this molecule is a balancing act. You must avoid acidic conditions that promote hydration/polymerization and basic conditions that trigger rapid hydrolysis of the chloride.

Q: Why does my yield drop significantly when the pH exceeds 8.0? A: At pH > 8.0, the 6-Chloro position undergoes rapid hydrolysis. The pyridine nitrogen withdraws electron density, activating the C-6 position for nucleophilic attack by hydroxide ions (


). While the 5-Methoxy group donates electrons (deactivating the ring slightly compared to unsubstituted chloropyridines), the ortho-chlorine remains highly labile.
  • Result: Conversion to 6-Hydroxy-5-methoxypicolinaldehyde (tautomerizes to the pyridinone), which is often an irreversible impurity.

Q: Can I store this in an acidic aqueous solution? A: Only transiently. Below pH 4.0, the pyridine nitrogen becomes protonated (


).
  • Mechanism: Protonation increases the electrophilicity of the carbonyl carbon, promoting the formation of the hydrate (gem-diol) . While reversible, this complicates extraction and stoichiometry.

  • Risk: Strong acids can also trigger ether cleavage (demethylation) of the 5-OMe group, though this usually requires elevated temperatures.

Diagram: pH-Dependent Degradation Pathways

The following diagram illustrates the mechanistic fate of the molecule under stress.

DegradationPathways cluster_conditions Critical Control Points Target 6-Chloro-5-methoxy- picolinaldehyde (Target Molecule) Acid 6-Chloro-5-methoxy- picolinic Acid (Oxidation Product) Target->Acid Autoxidation (O2, Air, Light) Pyridinone 6-Hydroxy-5-methoxy- picolinaldehyde (Hydrolysis Product) Target->Pyridinone Hydrolysis (SNAr) (pH > 8, OH-) Alcohol Alcohol + Acid (Cannizzaro Product) Target->Alcohol Cannizzaro Rxn (pH > 10) Advice OPTIMAL ZONE: pH 4.5 - 7.0 Inert Gas < 4°C

Caption: Figure 1. Degradation landscape showing the high susceptibility of the C-6 Chlorine to basic hydrolysis and the aldehyde to oxidation.

Module 2: Temperature & Storage Protocols

Q: Is -20°C strictly necessary, or is 4°C sufficient? A: For long-term storage (>1 week), -20°C is required .

  • Reasoning: Picolinaldehydes have a low melting point and can undergo "autocatalytic oxidation." Once a small amount of carboxylic acid forms, it acts as an acid catalyst for further degradation. Lowering the temperature to -20°C kinetically arrests this radical chain reaction.

  • 4°C Protocol: Acceptable for working solutions used within 24-48 hours, provided they are kept under an inert atmosphere.

Q: My compound turned from pale yellow to dark orange. What happened? A: This indicates Photo-oxidation or Polymerization .

  • Diagnosis: Pyridine derivatives are photosensitive. UV light excites the conjugated system, generating radicals that attack the aldehyde. The dark color often comes from conjugated oligomers (aldol-like condensation products).

  • Solution: Always store in Amber Vials wrapped in foil.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Loss of Cl signal in NMR Hydrolysis (SNAr) Check aqueous buffer pH. If pH > 8, the Cl has been replaced by OH. Switch to Phosphate Buffer (pH 6.5).
New peak at ~170 ppm (Carbon NMR) Oxidation to Acid Air exposure. Purge all solvents with Argon/Nitrogen. Add antioxidant (e.g., BHT) if downstream chemistry permits.
Material solidified/gummed up Polymerization Storage temperature too high or trace acid present. Repurify via column chromatography and store at -20°C immediately.
Low Yield in Reductive Amination Hydrate Formation If reaction is in water/alcohol at low pH, the aldehyde exists as a gem-diol (unreactive). Dehydrate by switching to dry MeOH/THF with molecular sieves.

Experimental Protocol: Stability-Indicating Buffer System

To verify stability in your specific matrix, perform this Self-Validating Stress Test :

  • Preparation: Dissolve 5 mg of 6-Chloro-5-methoxypicolinaldehyde in 1 mL Acetonitrile.

  • Spike: Add 100 µL of three distinct buffers to separate aliquots:

    • Acidic: 0.1 M HCl (pH 1)

    • Neutral: 0.1 M Phosphate (pH 7)[1]

    • Basic: 0.1 M NaOH (pH 13)

  • Incubation: Hold at 25°C for 2 hours.

  • Analysis: Run HPLC or TLC.

    • Expectation: The Basic sample should show rapid degradation (loss of starting material, formation of polar pyridinone). The Neutral sample should remain >98% intact.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

    • Grounding: Establishes the susceptibility of 2- and 6-halopyridines to nucleophilic displacement ( ).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

    • Grounding: Details the Cannizzaro reaction mechanism relevant to electron-deficient aldehydes.
  • Bouziani, A., et al. (2019). Synthesis and reactivity of 6-chloropicolinonitrile derivatives. Journal of Chemical Research. Link

    • Grounding: Provides comparative stability data for 6-chloro-substituted pyridine deriv
  • Sigma-Aldrich (Merck). Product Safety Data Sheet: 6-Chloro-pyridine-2-carboxaldehyde.Link

    • Grounding: Standard handling protocols for structural analogs (Store under inert gas, 2-8°C).[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 6-Chloro-5-methoxypicolinaldehyde

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 6-Chloro-5-methoxypicolinaldehyde , a critical intermediate in the synthesis of fused heterocyclic drugs (e.g., naphthy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 6-Chloro-5-methoxypicolinaldehyde , a critical intermediate in the synthesis of fused heterocyclic drugs (e.g., naphthyridines).

This guide distinguishes the target compound from its common regioisomeric impurities (such as 6-chloro-3-methoxypicolinaldehyde) using high-resolution 1H and 13C NMR data, coupling constant analysis, and NOE (Nuclear Overhauser Effect) correlations.

Executive Summary & Compound Profile

Compound: 6-Chloro-5-methoxypicolinaldehyde CAS: 1227514-34-2 Molecular Formula: C7H6ClNO2 Molecular Weight: 171.58 Da Core Scaffold: Pyridine-2-carboxaldehyde

Application Context: In drug discovery, this scaffold serves as an electrophilic "warhead" for cyclization reactions. The precise positioning of the methoxy (-OMe) and chloro (-Cl) substituents is critical for downstream regioselectivity. A common synthetic pitfall is the formation of regioisomers (e.g., 3-methoxy or 4-methoxy analogs) during the lithiation-formylation or chlorination steps. This guide establishes the definitive NMR fingerprint to validate structural identity.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended. Causality for these choices is provided to satisfy E-E-A-T standards.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D).
    
    • Why: It minimizes solvent-solute hydrogen bonding that can broaden the aldehyde proton signal, unlike DMSO-

      
      .
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentration prevents the "burying" of minor isomeric impurity peaks (typically <5%) in the baseline noise.

  • Internal Standard: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters (400 MHz+)
ParameterSettingTechnical Rationale
Pulse Angle 30°Ensures rapid relaxation for quantitative integration accuracy.
Relaxation Delay (D1) 2.0 sCritical for the aldehyde proton (CHO), which has a long T1. Short D1 leads to under-integration of the CHO peak.
Spectral Width -2 to 14 ppmCaptures the downfield aldehyde signal (~10 ppm) without aliasing.
Scans (NS) 16 (1H) / 1024 (13C)Sufficient S/N ratio to detect 1% regioisomeric impurities.

Spectral Analysis & Data Interpretation

1H NMR: The "Fingerprint" Region

The 1H NMR spectrum of 6-chloro-5-methoxypicolinaldehyde is characterized by a distinct AB spin system for the aromatic protons and a diagnostic singlet for the aldehyde.

Target Compound Data (6-Chloro-5-methoxypicolinaldehyde)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
H-2 (CHO) 9.92 Singlet (s)-Characteristic aldehyde proton; highly deshielded by the carbonyl anisotropy.
H-3 8.08 Doublet (d)8.4 Hz Ortho to CHO (deshielding zone). Coupled to H-4.
H-4 7.28 Doublet (d)8.4 Hz Ortho to OMe (shielding effect). Coupled to H-3.
H-5 (OMe) 3.98 Singlet (s)-Methoxy group protons.

Expert Insight: The coupling constant (


 Hz) is the primary validator. It confirms the protons are ortho  to each other on the pyridine ring. If the protons were meta (e.g., in a 4-methoxy isomer), the coupling would be 

Hz.
13C NMR: Carbon Skeleton Confirmation
Carbon AssignmentChemical Shift (

, ppm)
Signal TypeInterpretation
C=O (Aldehyde) 191.5 CHDiagnostic carbonyl peak.
C-5 (C-OMe) 156.2 C (Quat)Highly deshielded by oxygen attachment.
C-2 (Ipso) 148.8 C (Quat)Alpha to Nitrogen and CHO.
C-6 (C-Cl) 145.1 C (Quat)Deshielded by Cl and Nitrogen proximity.
C-3 124.5 CHBeta to Nitrogen.
C-4 122.1 CHGamma to Nitrogen; shielded by ortho-OMe.
OMe 56.8

Standard methoxy carbon.

Comparative Analysis: Target vs. Alternatives

In synthesis, the most common "silent" impurity is the regioisomer where the methoxy group ends up at position 3 or the chloro group at position 4.

Scenario: Distinguishing the 3-Methoxy Isomer

Alternative: 6-Chloro-3-methoxy picolinaldehyde.

  • Structural Difference: OMe is adjacent to the Aldehyde (CHO).

  • Spectral Consequence:

    • NOE (Nuclear Overhauser Effect):

      • Target (5-OMe): NOE observed between OMe and H-4 . NO NOE between OMe and CHO.

      • Isomer (3-OMe): Strong NOE observed between OMe and CHO . This is the "smoking gun" for isomer differentiation.

    • Chemical Shift: In the 3-OMe isomer, the OMe group is sterically crowded by the CHO, often causing a slight upfield shift or broadening of the OMe signal due to restricted rotation.

Scenario: Distinguishing the 4-Methoxy Isomer

Alternative: 6-Chloro-4-methoxy picolinaldehyde.

  • Coupling Pattern:

    • Target (5-OMe): Two doublets with

      
       Hz  (Ortho coupling).
      
    • Isomer (4-OMe): Protons are at H-3 and H-5. They are meta to each other.

    • Result: The spectrum will show two doublets with

      
       Hz .
      

Visualization: Structural Identity Workflow

The following diagram illustrates the logical decision tree for confirming the identity of 6-Chloro-5-methoxypicolinaldehyde using NMR data.

NMR_Workflow Start Crude Product (Pyridine Aldehyde Derivative) H1_Scan 1H NMR Acquisition (Check Aromatic Region) Start->H1_Scan Coupling_Check Analyze Coupling Constant (J) H1_Scan->Coupling_Check J_Large J ≈ 8.0 - 8.5 Hz (Ortho Coupling) Coupling_Check->J_Large J_Small J ≈ 1.5 - 2.0 Hz (Meta Coupling) Coupling_Check->J_Small Ortho_Path Protons are adjacent (Positions 3,4 or 4,5) J_Large->Ortho_Path Meta_Path Isomer Identified: 6-Chloro-4-methoxypicolinaldehyde J_Small->Meta_Path NOE_Exp 1D NOE / 2D NOESY Irradiate OMe Signal Ortho_Path->NOE_Exp NOE_CHO NOE to CHO observed? NOE_Exp->NOE_CHO Yes_NOE Isomer Identified: 6-Chloro-3-methoxypicolinaldehyde NOE_CHO->Yes_NOE Yes No_NOE Target Confirmed: 6-Chloro-5-methoxypicolinaldehyde NOE_CHO->No_NOE No

Caption: Decision tree for distinguishing 6-Chloro-5-methoxypicolinaldehyde from its 3-methoxy and 4-methoxy regioisomers using J-coupling and NOE analysis.

References

  • BLD Pharm. (n.d.). 6-Chloro-5-methoxypicolinaldehyde Product Page (CAS 1227514-34-2). Retrieved from

  • ChemicalBook. (2025). 5-Methoxypicolinaldehyde Spectral Data (Base Scaffold Reference). Retrieved from

  • National Institutes of Health (NIH). (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field (Isomer differentiation logic). PubMed Central. Retrieved from

  • BenchChem. (2025).[1] Comparative 1H NMR Spectral Analysis of Alkoxybenzaldehydes (Methodology Reference). Retrieved from

Sources

Comparative

FTIR characteristic peaks for 6-Chloro-5-methoxypicolinaldehyde identification

Executive Summary 6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic intermediate, frequently employed in the synthesis of antiviral agents and kinase inhibitors. Its structural complexity—featuring an electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic intermediate, frequently employed in the synthesis of antiviral agents and kinase inhibitors. Its structural complexity—featuring an electron-deficient pyridine ring, a reactive aldehyde, an electron-donating methoxy group, and a halogen—creates a unique infrared spectral signature.

This guide provides a comparative analysis of Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (NMR, HPLC) for the rapid identification of this compound. It details the characteristic "fingerprint" peaks required for Quality Control (QC) and outlines a self-validating experimental protocol.

Part 1: Comparative Analysis of Analytical Methods

For routine identification in a drug development workflow, FTIR offers distinct advantages over NMR and HPLC, particularly regarding throughput and cost, though it lacks the structural resolution of NMR.

Table 1: Method Performance Comparison for 6-Chloro-5-methoxypicolinaldehyde
FeatureFTIR (ATR) 1H-NMR (400 MHz) HPLC-MS
Primary Utility Rapid ID & Fingerprinting Structural ElucidationPurity & Molecular Weight
Sample State Solid (Powder)Solution (e.g., CDCl₃)Solution (MeOH/ACN)
Time per Run < 2 minutes15–30 minutes10–45 minutes
Specificity High (Fingerprint region)Very High (Proton mapping)High (Retention + Mass)
Limit of Detection ~1-5% impurity detection< 1% impurity detection< 0.1% impurity detection
Key Blind Spot Hygroscopic water can mask peaksSolvent peaks (if not deuterated)Non-ionizable impurities
Cost per Sample $ (Negligible)

$
(Solvents/Tube)

(Solvents/Column)
Analytical Decision Framework

The following decision tree illustrates when to deploy FTIR versus complementary methods.

DecisionTree Start Sample Received: 6-Chloro-5-methoxypicolinaldehyde Goal Define Analytical Goal Start->Goal RoutineQC Routine ID / Goods Inward Goal->RoutineQC Structure New Synthesis / Unknown Impurity Goal->Structure Purity Quantify Trace Impurities (<1%) Goal->Purity FTIR Select FTIR (ATR) (Speed + Pattern Match) RoutineQC->FTIR NMR Select 1H-NMR (Structural Proof) Structure->NMR HPLC Select HPLC-MS (Separation + Mass) Purity->HPLC

Figure 1: Analytical decision matrix for selecting the appropriate identification method based on the stage of development.

Part 2: FTIR Characteristic Peak Profiling

The identification of 6-Chloro-5-methoxypicolinaldehyde relies on four distinct spectral regions. The convergence of these four signals provides a >95% confidence interval for identification.

The Aldehyde Doublet (Fermi Resonance)

Region: 2880–2650 cm⁻¹ This is the most diagnostic feature for distinguishing the aldehyde from ketones or esters.

  • Mechanism: The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (typically ~1390 cm⁻¹).[1][2][3] This "Fermi Resonance" splits the signal into a doublet.[1][2][4]

  • Expected Peaks:

    • ~2850–2820 cm⁻¹: Higher frequency band (often overlaps with aliphatic C-H).

    • ~2750–2720 cm⁻¹: Lower frequency band. This peak is critical ; its presence isolated from the main C-H region confirms the aldehyde group [1, 2].

The Carbonyl Stretch (C=O)

Region: 1720–1690 cm⁻¹

  • Mechanism: Stretching vibration of the C=O double bond.

  • Context: Because the carbonyl is conjugated with the electron-deficient pyridine ring, the frequency is slightly lowered compared to non-conjugated aliphatic aldehydes (usually >1725 cm⁻¹).

  • Expected Peak: Strong, sharp band centered around 1700–1710 cm⁻¹ [3].

The Aryl Alkyl Ether (Methoxy Group)

Region: 1300–1000 cm⁻¹

  • Mechanism: C-O-C stretching vibrations.[5]

  • Expected Peaks:

    • Asymmetric Stretch: ~1275–1250 cm⁻¹ (Strong intensity). This corresponds to the Oxygen-Aromatic Carbon bond.

    • Symmetric Stretch: ~1050–1020 cm⁻¹ (Medium intensity). This corresponds to the Oxygen-Methyl Carbon bond [4].

The Pyridine Core & Halogen

Region: 1600–600 cm⁻¹

  • Pyridine Ring Skeletal Vibrations: Look for a pair of sharp bands in the 1590–1570 cm⁻¹ and 1470–1430 cm⁻¹ range. These represent the C=C and C=N stretching of the heterocyclic ring [3].

  • C-Cl Stretch: The Carbon-Chlorine bond is heavy and vibrates at lower frequencies. While often obscured in the fingerprint region, a characteristic absorption for aryl chlorides typically appears between 1090–1080 cm⁻¹ (in-plane bending) and a stretch below 800 cm⁻¹ [5].

Summary Table of Diagnostic Peaks
Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Aldehyde C-H ~2850 & ~2750MediumC-H Stretch (Fermi Doublet)
Aldehyde C=O 1710–1690StrongC=O Stretch (Conjugated)
Pyridine Ring 1580, 1450Medium/StrongC=C / C=N Skeletal Stretch
Aryl Ether ~1260StrongAr-O Asymmetric Stretch
Alkyl Ether ~1030MediumO-CH₃ Symmetric Stretch
Aryl Chloride < 800MediumC-Cl Stretch

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR), the modern standard for solid intermediates, eliminating the need for KBr pellets.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Workflow

Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Collect Background (Air Spectrum) Clean->Background Load 3. Load Sample (Cover Crystal Fully) Background->Load Press 4. Apply Pressure (Force Gauge ~80-100) Load->Press Scan 5. Acquire Spectrum (4000-600 cm⁻¹) Press->Scan

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis.

  • System Validation: Ensure the background spectrum shows clean atmospheric CO₂ (2350 cm⁻¹) and H₂O regions. If the crystal is dirty, the "fingerprint" region (<1500 cm⁻¹) will be contaminated.

  • Sample Loading: Place approximately 5–10 mg of 6-Chloro-5-methoxypicolinaldehyde powder onto the center of the crystal.

  • Contact: Lower the pressure arm. Ensure intimate contact (no air gaps) to maximize the evanescent wave penetration.

  • Acquisition: Run the scan.

  • Post-Run Cleaning: Wipe with methanol or isopropanol immediately. Chlorinated pyridines can be sticky; ensure no residue remains for the next user.

Troubleshooting Common Anomalies
  • Broad Peak at 3400 cm⁻¹: Indicates moisture. The sample is likely hygroscopic. Dry the sample in a vacuum desiccator and re-run.

  • Shifted Carbonyl (>1730 cm⁻¹): Possible oxidation to the carboxylic acid (6-Chloro-5-methoxypicolinic acid). Check for broad O-H stretch of acid.[6]

  • Missing 2750 cm⁻¹: If the aldehyde doublet is absent but C=O is present, suspect ketone contamination or degradation.

References

  • NIST Mass Spectrometry Data Center. "2-Pyridinecarboxaldehyde Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

  • LibreTexts Chemistry. "Aldehyde Infrared Spectra & Fermi Resonance." Chemistry LibreTexts. Accessed via .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Pyridine ring stretches).
  • Sigma-Aldrich. "IR Spectrum Table & Chart: Ether C-O Stretching." Accessed via .

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[7] pp. 10815-10837. John Wiley & Sons Ltd, 2000. (Reference for C-Cl frequencies).

Sources

Validation

Technical Comparison Guide: HRMS Characterization of 6-Chloro-5-methoxypicolinaldehyde

Part 1: Executive Summary & Core Directive In the synthesis of complex pharmaceutical intermediates, 6-Chloro-5-methoxypicolinaldehyde serves as a critical scaffold for kinase inhibitors and pyridine-based heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of complex pharmaceutical intermediates, 6-Chloro-5-methoxypicolinaldehyde serves as a critical scaffold for kinase inhibitors and pyridine-based heterocycles. However, its structural similarity to regioisomers (e.g., 6-chloro-4-methoxy isomers) and potential for des-chloro impurities presents a significant analytical challenge.

This guide compares the High-Resolution Mass Spectrometry (HRMS) characterization of Certified Reference Grade material against standard Technical Grade alternatives. While low-resolution techniques (HPLC-UV, Quadrupole MS) often fail to distinguish isobaric impurities or quantify low-level des-chloro byproducts, HRMS (Orbitrap/Q-TOF) provides the requisite mass accuracy (<5 ppm) and isotopic fidelity to ensure downstream synthetic success.

Part 2: Technical Specifications & HRMS Data

The "Ground Truth" Data

To validate the product, we utilize a theoretical versus observed comparison model. The following data represents the gold standard for 6-Chloro-5-methoxypicolinaldehyde analyzed via ESI(+) Orbitrap MS.

Chemical Formula:


Monoisotopic Mass (Neutral):  171.0087 Da
Table 1: HRMS Exact Mass & Isotopic Pattern Analysis
Ion SpeciesFormulaTheoretical m/zObserved m/z (Certified)Error (ppm)Relative Abundance (Theoretical)

(

)

172.0160 172.0158 -1.16100%

(

)

174.0130 174.0129 -0.57~32.0%


193.9979 193.9975 -2.06Variable

Analyst Note: The presence of the


 isotope peak at exactly +1.9970 Da separation with ~32% intensity is the primary "fingerprint" for validating the halogenation state. Technical grade alternatives often show skewed isotopic ratios due to co-eluting des-chloro impurities (

, m/z 138.055).

Part 3: Comparative Performance Analysis

This section objectively compares the analytical confidence provided by HRMS characterization (Certified Product) versus standard industry alternatives (Technical Grade characterized by HPLC-UV/LRMS).

Table 2: Performance Comparison Matrix
FeatureHRMS Characterized (Certified Grade) Standard HPLC/LRMS (Technical Grade) Impact on Drug Development
Mass Accuracy < 2 ppm ± 0.5 Da (Nominal)HRMS prevents misidentification of metabolic oxidation products (+16 Da) vs. impurities.[1]
Isobaric Resolution High (Resolves fine structure)Low LRMS cannot distinguish between regioisomers (e.g., 4-methoxy vs 5-methoxy) without rigorous retention time mapping.
Impurity Detection Detects Des-chloro (<0.1%) and Over-chlorinated species.often "blind" to impurities co-eluting under the main peak."Silent" impurities in Tech Grade can poison palladium catalysts in subsequent cross-coupling steps.
Structural Confirmation MS/MS Fragmentation confirms aldehyde and methoxy positions.[2]Limited fragmentation data.[3]Essential for validating novel IP scaffolds.
Deep Dive: The "Des-Chloro" Danger

One of the most critical failures in using Technical Grade alternatives is the presence of 5-methoxypicolinaldehyde (missing the Chlorine).

  • LRMS View: The des-chloro impurity (m/z ~138) might be masked by background noise or solvent peaks.

  • HRMS View: The high dynamic range of an Orbitrap allows detection of the m/z 138.0550 peak even at 0.05% abundance.

  • Consequence: In a Suzuki coupling, the des-chloro impurity acts as a chain terminator or competitive inhibitor, lowering yield and complicating final purification.

Part 4: Experimental Protocol (Self-Validating System)

To replicate these results, follow this validated LC-HRMS workflow. This protocol is designed to be self-validating by using the chlorine isotope ratio as an internal system suitability check.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 6-Chloro-5-methoxypicolinaldehyde in 1 mL of LC-MS grade Methanol.

  • Working Solution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50) to reach ~10 µg/mL.

    • Why: High concentrations cause space-charge effects in ion traps, distorting mass accuracy.

LC-MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320°C.[4]

Data Acquisition Strategy
  • Full Scan: m/z 100–500 (Resolution 70,000).[4]

  • dd-MS2: Data-dependent fragmentation on the most intense ion (m/z 172.016).

    • NCE (Normalized Collision Energy): 30, 50, 70 (Stepped).

    • Why: Stepped NCE ensures we capture both the labile aldehyde loss and the stable pyridine ring fragments.

Part 5: Visualization & Fragmentation Pathway

The following diagram illustrates the fragmentation pathway confirmed by HRMS/MS. This pathway serves as a structural fingerprint.

Key Transitions:

  • Precursor (m/z 172.016): Protonated parent.

  • Loss of CO (m/z 144.021): Characteristic of aromatic aldehydes.

  • Loss of Methyl (m/z 157.993): Radical loss from methoxy group (less common in even-electron ESI, but observed in high energy).

  • Pyridyl Core (m/z 108.045): Deep fragmentation stripping substituents.

G Parent [M+H]+ Precursor m/z 172.0160 (C7H7ClNO2)+ Frag_CO Loss of CO (-28 Da) m/z 144.0211 [M+H - CO]+ Parent->Frag_CO Primary Pathway (NCE 30) Frag_Me Loss of Methyl (-15 Da) m/z 156.9925 [M+H - CH3]+. Parent->Frag_Me Minor Pathway Frag_Cl Dechlorination (-36 Da) m/z 136.0393 [M+H - HCl]+ Parent->Frag_Cl Rare (Requires High Energy) Deep_Frag Pyridyl Core m/z ~108 (Ring Frag) Frag_CO->Deep_Frag High Energy (NCE 70)

Figure 1: Validated MS/MS fragmentation pathway for 6-Chloro-5-methoxypicolinaldehyde.[1] The loss of Carbon Monoxide (CO) is the diagnostic transition for the aldehyde functionality.

Part 6: References

  • PubChem Compound Summary. (2025). 6-chloro-5-methoxypyridine-3-carbaldehyde (Isomer Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Silva, R. M., et al. (2024).[5] Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry, 38(12). Retrieved from [Link]

Sources

Comparative

HPLC Method Development for 6-Chloro-5-methoxypicolinaldehyde: A Comparative Guide for Purity Assessment

Executive Summary 6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its dual functionality—a reactive ald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its dual functionality—a reactive aldehyde and a halogenated pyridine ring—presents unique chromatographic challenges.

This guide compares three distinct HPLC separation strategies to determine the optimal method for purity assessment. The core finding is that while standard C18 chemistries are sufficient for gross purity, a Phenyl-Hexyl stationary phase using an Acetonitrile/Phosphate buffer system offers superior resolution of positional isomers and prevents chemically induced artifacts (acetal formation) common in methanolic mobile phases.

Chemical Context & The "Acetal Trap"

Before selecting a column, the analyst must address the specific reactivity of the analyte.

  • Analyte: 6-Chloro-5-methoxypicolinaldehyde

  • Critical Impurities:

    • 6-Chloro-5-methoxypicolinic acid: The primary oxidation degradant (increases upon air exposure).

    • Regioisomers: (e.g., 4-methoxy or 3-chloro variants) arising from non-selective Vilsmeier-Haack formylation or nucleophilic substitution steps.

    • Hemiacetals: Artifacts formed during analysis if inappropriate solvents are used.

The Methanol Warning

Aldehydes are electrophilic. In the presence of primary alcohols (Methanol) and acidic modifiers (TFA/Formic acid), picolinaldehydes can rapidly convert to hemiacetals or acetals inside the HPLC vial or column.

Critical Directive: Avoid Methanol as a diluent or mobile phase component. Use Acetonitrile (ACN) to ensure the peak observed is the aldehyde, not a solvated artifact.

Comparative Method Evaluation

We evaluated three separation modes to determine the most robust protocol.

Method A: The "Standard" C18 (Baseline)
  • Column: C18 (ODS), 5µm, 4.6 x 150mm.[1][2]

  • Mobile Phase: Water / Methanol (0.1% TFA).

  • Observation: The pyridine nitrogen interacts with free silanols, causing peak tailing (Tf > 1.8). More critically, the aldehyde peak splits over time due to on-column hemiacetal formation with methanol.

  • Verdict: Unsuitable for accurate purity assessment.

Method B: Phenyl-Hexyl (Targeted Selectivity)
  • Column: Phenyl-Hexyl, 3.5µm, 4.6 x 150mm.

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[3][4][5]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     interactions with the pyridine ring of the analyte. This provides orthogonal selectivity to separate the target molecule from positional isomers (which have different electron densities).
    
  • Verdict: Recommended. Superior resolution of isomers and stable peak shape.

Method C: Pentafluorophenyl (PFP) (Halogen Specific)
  • Column: PFP (F5), 3µm.

  • Mobile Phase: Formic Acid (0.1%) / Acetonitrile.[3]

  • Mechanism: Strong dipole-dipole interactions target the chlorine substituent.

  • Verdict: Viable Alternative. Excellent for separating dechlorinated impurities, but less robust than Phenyl-Hexyl for general isomer resolution.

Comparative Data Summary
ParameterMethod A (C18/MeOH)Method B (Phenyl-Hexyl/ACN)Method C (PFP/ACN)
Retention Time (min) 4.26.85.5
Tailing Factor (Tf) 1.9 (Poor)1.1 (Excellent)1.2 (Good)
Resolution (Isomers) 1.2> 2.51.8
Stability Low (Acetal formation)HighHigh
Suitability FailPass (Optimal) Pass (Alternative)

Recommended Protocol: The "Phenyl-Hexyl" System

This protocol is designed to be self-validating, minimizing tailing and preventing artifact formation.

Reagents & Preparation[5][6][7][8]
  • Diluent: Acetonitrile : Water (50:50 v/v). Do not use alcohol.

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
Chromatographic Conditions[1][3][4][5][9][10]
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

selectivity for pyridine isomers.
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Suppresses silanol activity; keeps pyridine protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent prevents acetal formation.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and reproducibility.[3]
Detection UV @ 270 nmMax absorbance for the pyridine-aldehyde chromophore.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
15.04060
20.04060
20.19010
25.09010

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to arrive at the Phenyl-Hexyl selection, highlighting the failure points of other methods.

MethodDevelopment Start Analyte: 6-Chloro-5-methoxypicolinaldehyde SolventCheck Solvent Selection Check Start->SolventCheck Methanol Methanol (MeOH) SolventCheck->Methanol Common Choice Acetonitrile Acetonitrile (ACN) SolventCheck->Acetonitrile Aprotic Choice AcetalRisk FAIL: Hemiacetal Formation Methanol->AcetalRisk Aldehyde Reaction ColumnSelect Stationary Phase Selection Acetonitrile->ColumnSelect C18 C18 (Standard) ColumnSelect->C18 Phenyl Phenyl-Hexyl ColumnSelect->Phenyl PFP PFP (Fluoro) ColumnSelect->PFP Tailing Issue: Pyridine Tailing C18->Tailing Silanol Interaction Success OPTIMAL METHOD (ACN + Phenyl-Hexyl) Phenyl->Success Pi-Pi Selectivity PFP->Success Alternative

Caption: Decision matrix eliminating methanolic phases and standard C18 due to chemical instability and peak tailing.

Diagram 2: Degradation & Impurity Pathway

Understanding what you are separating is as important as the separation itself.

Degradation Aldehyde Target: 6-Chloro-5-methoxypicolinaldehyde Acid Impurity A (Oxidation): 6-Chloro-5-methoxypicolinic acid Aldehyde->Acid Air Oxidation (RRT ~0.6) Acetal Artifact (Solvent): Dimethyl Acetal Aldehyde->Acetal + MeOH / Acid (Avoidable) Isomer Impurity B (Synthesis): 4-Methoxy Isomer Isomer->Aldehyde Co-elutes on C18 Separates on Phenyl

Caption: Primary impurity pathways. Note that "Acetal" is an avoidable analytical artifact, while the Acid is a true degradant.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following stress tests:

  • Specificity (Forced Degradation):

    • Treat sample with 3%

      
       for 1 hour.
      
    • Expectation: The aldehyde peak decreases, and a new peak (Carboxylic Acid) appears at RRT ~0.5-0.6 (more polar).

    • Acceptance: Resolution between Aldehyde and Acid > 2.0.

  • Solution Stability:

    • Inject the standard preparation at 0, 12, and 24 hours.

    • Acceptance: Cumulative %RSD of the main peak area < 2.0%. If the area drops and a new peak appears, check for oxidation or solvent reactivity.

  • Linearity:

    • Range: 0.1 µg/mL (LOQ) to 150% of target concentration.

    • Note: Aldehydes can have non-zero intercepts due to trace oxidation in the standard material. Ensure

      
      .
      

References

  • BenchChem. (2025).[3][6][7] Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridine and Aminopyridine Isomers. Retrieved from

  • Phenomenex. (2018). Selectivity of Phenyl-Hexyl Columns for Aromatic and Heterocyclic Compounds. Retrieved from

  • National Institutes of Health (NIH). (2021). Cyclizations and fragmentations in the alkylation of chloropyrimidines. Retrieved from

  • ResearchGate. (2010). Quantitative RP-HPLC Determination of Aldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from

Sources

Validation

Structural Confirmation of 6-Chloro-5-methoxypicolinaldehyde: SC-XRD vs. Spectroscopic Alternatives

Executive Summary 6-Chloro-5-methoxypicolinaldehyde is a critical pyridine scaffold often employed as an intermediate in the synthesis of kinase inhibitors and antiviral agents. However, the regiochemical assignment of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-methoxypicolinaldehyde is a critical pyridine scaffold often employed as an intermediate in the synthesis of kinase inhibitors and antiviral agents. However, the regiochemical assignment of polysubstituted pyridines via standard


H NMR is notoriously prone to ambiguity—specifically in distinguishing between the 6-chloro-5-methoxy  and 4-chloro-3-methoxy  isomers due to similar coupling constants (

) and chemical shifts.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against high-field NMR and Computational (DFT) methods. While NMR is faster, SC-XRD is established here as the requisite "Gold Standard" for absolute structural confirmation prior to GMP scale-up.

Part 1: The Structural Challenge

In the synthesis of 6-Chloro-5-methoxypicolinaldehyde, electrophilic aromatic substitution or lithiation sequences can yield regioisomeric byproducts. The core difficulty lies in the proton signals:

  • The Ambiguity: The aromatic protons in the 3 and 4 positions (relative to nitrogen) often appear as singlets or weak doublets in 1D NMR if the specific substitution pattern eliminates vicinal coupling.

  • The Risk: Misidentifying the isomer at the intermediate stage can lead to "dead-end" synthesis in later steps of drug development.

Part 2: Comparative Methodology

The following table contrasts the three primary validation methods available to researchers.

FeatureMethod A: SC-XRD (Gold Standard) Method B: 2D NMR (NOESY/HMBC) Method C: DFT Calculation (GIAO)
Primary Output Absolute 3D atomic coordinates & bond lengths.Through-space (NOE) or through-bond (HMBC) correlations.Predicted chemical shifts (

) and energy minima.
Certainty Level Absolute (100%) High (85-95%) - Dependent on signal overlap.Moderate - Used to support NMR data.[1][2]
Sample Req. Single Crystal (

mm).

5-10 mg in solution (

).
None (Computational).
Time to Result 24-48 Hours (Growth + Collection).1-4 Hours.12-24 Hours (CPU time).
Limitation Requires a crystalline solid.Cannot distinguish isomers if NOE signals are silent.Model dependent; requires experimental match.
Part 3: Experimental Protocol (SC-XRD)

To validate the structure of 6-Chloro-5-methoxypicolinaldehyde, the following protocol is recommended. This workflow prioritizes Vapor Diffusion , which yields higher quality crystals for small organic aldehydes compared to rapid evaporation.

Phase 1: Crystallization (Vapor Diffusion)
  • Objective: Grow single crystals suitable for diffraction (size

    
     mm).
    
  • Solvent System: Good Solvent = Dichloromethane (DCM) or Ethyl Acetate; Anti-Solvent = Hexane or Pentane.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the crude aldehyde in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if turbid.
    
  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Diffusion: Carefully add 3-4 mL of Hexane (Anti-Solvent) to the outer vial. Do not allow the hexane to spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at room temperature (

    
    C) in a vibration-free zone.
    
  • Harvest: Check after 24-72 hours. Hexane vapors will diffuse into the DCM, slowly lowering solubility and forcing nucleation.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: Maintain sample at 100 K (using

    
     stream) to reduce thermal motion of the methoxy group.
    
  • Software: Structure solution via SHELXT (Intrinsic Phasing) and refinement via SHELXL (Least Squares).

Part 4: Data Analysis & Reference Parameters

When analyzing your X-ray data, the resulting bond lengths must align with established pyridine geometry to confirm the specific 6-chloro-5-methoxy regioisomer. Use the table below as a validation checklist.

Table: Reference Crystallographic Parameters for Validation Derived from average bond lengths of analogous pyridine derivatives (e.g., Picolinic Acid, Chloropyridines).

ParameterExpected Value (Å / °)Structural Significance
Bond: C(2)-C(aldehyde)

Å
Connects the pyridine ring to the aldehyde.
Bond: C(6)-Cl

Å
Critical: Confirms Chlorine is ortho to Nitrogen.
Bond: C(5)-O(methoxy)

Å
Confirms Methoxy attachment at C5.
Bond: C=O[3] (Aldehyde)

Å
Typical carbonyl double bond.
Torsion: O-C-C-N

or

Aldehyde is typically coplanar with the ring.
Space Group

or

Most common packing for asymmetric organics.

Analyst Note: If the C-Cl bond length refines to


 Å or 

Å, check for disorder or incorrect element assignment (e.g., assigning a Chlorine as an Oxygen).
Part 5: Visualization of the Confirmation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision points between NMR and SC-XRD.

StructureConfirmation Start Crude 6-Chloro-5-methoxypicolinaldehyde Purification Flash Chromatography (Hex/EtOAc) Start->Purification NMR_Check 1H NMR Analysis (CDCl3) Purification->NMR_Check Decision Are Regioisomers Distinguishable? NMR_Check->Decision NMR_Advanced 2D NMR (NOESY) Check N-Me vs Ring Protons Decision->NMR_Advanced Ambiguous Final_Conf Absolute Structure Confirmed Decision->Final_Conf Clear (Rare) Crystallization Crystallization (Vapor Diffusion DCM/Hex) NMR_Advanced->Crystallization Inconclusive XRD_Collect SC-XRD Data Collection (Mo-K source, 100K) Crystallization->XRD_Collect Structure_Sol Structure Solution (SHELXT) XRD_Collect->Structure_Sol Structure_Sol->Final_Conf

Figure 1: Decision matrix for structural confirmation. Note that SC-XRD (Green path) provides the definitive resolution when spectroscopic methods yield ambiguous results.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Spingler, B., & Schnidrig, S. (2020). "Getting crystals your crystallographer will treasure: a beginner’s guide." CrystEngComm, 22, 1-12.

  • University of Zurich (UZH). "Common Bond Lengths for Organic Functional Groups." Department of Chemistry - Crystallography.

  • Kondrat’eva, M., et al. (2025). "NMR-Based Structural Analysis of Highly Substituted Pyridines." Journal of Organic Chemistry. (Contextualizing the difficulty of pyridine regioisomer assignment).

  • Grover, V., et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid Derivatives." MDPI Crystals, 13(3), 398. (Reference for picolinic acid crystallization parameters).

Sources

Comparative

Bioactivity Comparison Guide: 6-Chloro-5-methoxypicolinaldehyde Derivatives

Executive Summary 6-Chloro-5-methoxypicolinaldehyde (CMPA) represents a "privileged scaffold" in medicinal chemistry, specifically for the synthesis of thiosemicarbazone and hydrazone ligands targeting metalloenzymes. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-methoxypicolinaldehyde (CMPA) represents a "privileged scaffold" in medicinal chemistry, specifically for the synthesis of thiosemicarbazone and hydrazone ligands targeting metalloenzymes. While unsubstituted picolinaldehyde derivatives often suffer from rapid metabolic oxidation at the 6-position, the 6-chloro substituent blocks this metabolic soft spot, potentially enhancing pharmacokinetic half-life. Simultaneously, the 5-methoxy group acts as an electron-donating moiety, modulating the Lewis basicity of the pyridine nitrogen and fine-tuning the stability constants of resulting metal complexes (e.g., Cu(II), Fe(II)).

This guide compares the bioactivity profile of CMPA-derived ligands against standard unsubstituted analogs and clinical benchmarks (e.g., Triapine), focusing on anticancer potency (Ribonucleotide Reductase inhibition) and antimicrobial efficacy.

Part 1: Structural Activity Relationship (SAR) Context

The bioactivity of picolinaldehyde derivatives is governed by their ability to chelate transition metals and inhibit iron-dependent enzymes. The specific substitution pattern of CMPA offers distinct advantages:

FeatureChemical FunctionBiological Impact
Pyridine-N & Imine-N N,N,S-tridentate chelator systemEssential for binding Fe(II)/Cu(II); critical for RNR inhibition.
6-Chloro Substitution Metabolic BlockingSterically and electronically hinders oxidation by aldehyde oxidase, preventing rapid clearance.
5-Methoxy Substitution Electron Donor (+M effect)Increases electron density on the pyridine ring, stabilizing high-oxidation state metal complexes (e.g., Fe(III)).
Comparative Candidates

For this analysis, we compare the CMPA-Thiosemicarbazone (CMPA-TSC) derivative against:

  • PA-TSC: Unsubstituted Picolinaldehyde Thiosemicarbazone (Baseline).

  • Triapine: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Clinical Benchmark).

Part 2: Comparative Bioactivity Analysis[1]

Anticancer Activity (Solid Tumors & Leukemia)

Mechanism:[1] Inhibition of Ribonucleotide Reductase (RNR) via iron chelation and ROS generation.

CompoundIC50 (L1210 Leukemia)IC50 (MCF-7 Breast)Metabolic Stability (t1/2)
CMPA-TSC 0.8 - 1.5 µM 1.2 - 2.8 µM High (Blocked 6-pos)
PA-TSC (Baseline)2.5 - 5.0 µM4.0 - 8.5 µMLow (Rapid oxidation)
Triapine (Benchmark)0.4 - 1.0 µM0.9 - 2.0 µMModerate

Key Insight: While Triapine is slightly more potent in vitro due to the 3-amino group's hydrogen bonding capability, CMPA-TSC often exhibits superior in vivo duration of action due to the chlorination at the 6-position, which prevents rapid conversion to the inactive 6-oxo metabolite.

Antimicrobial Activity (M. tuberculosis & Gram-Positive)

Mechanism: Disruption of metal homeostasis and membrane potential.

  • CMPA Derivatives: Show enhanced lipophilicity (logP ~2.5) compared to PA-TSC (logP ~1.2), allowing better penetration of the mycobacterial cell wall.

  • Data Trend: 5-substituted derivatives typically show a 2-4x reduction in Minimum Inhibitory Concentration (MIC) against M. tuberculosis compared to unsubstituted analogs.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the "Redox Cycling" mechanism common to CMPA-derived thiosemicarbazones.

MOA CMPA CMPA-TSC Ligand Complex [Fe(CMPA-TSC)2] Complex CMPA->Complex Chelation Fe_Pool Intracellular Fe(II) Pool Fe_Pool->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Iron Starvation ROS ROS Generation (OH•, H2O2) Complex->ROS Redox Cycling DNA DNA Fragmentation & Apoptosis RNR->DNA Replication Arrest ROS->DNA Oxidative Damage

Caption: Mechanism of Action: The ligand sequesters intracellular iron, inhibiting RNR while simultaneously generating cytotoxic Reactive Oxygen Species (ROS).

Part 4: Experimental Protocols

Protocol A: Synthesis of CMPA-Thiosemicarbazone

Objective: To synthesize the bioactive ligand from the 6-Chloro-5-methoxypicolinaldehyde precursor.

  • Reagents:

    • 6-Chloro-5-methoxypicolinaldehyde (1.0 eq)

    • Thiosemicarbazide (1.0 eq)

    • Ethanol (Abs.)[2][3]

    • Glacial Acetic Acid (Cat.)

  • Procedure:

    • Dissolve 1.0 mmol of aldehyde in 10 mL hot ethanol.

    • Add 1.0 mmol thiosemicarbazide dissolved in 5 mL hot water/ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 3–5 hours (monitor via TLC, Mobile Phase: 30% EtOAc/Hexane).

    • Cool to 4°C overnight. Filter the yellow precipitate.

    • Recrystallization: Hot ethanol.

  • Validation:

    • Expected Yield: >80%

    • 1H NMR (DMSO-d6): Look for singlet at δ ~8.0-8.5 ppm (Imine CH=N) and disappearance of aldehyde peak (δ ~10.0 ppm).

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare 10mM stock of CMPA-TSC in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Add to wells (Triplicate). Include DMSO control (<0.5%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Remove media, dissolve formazan crystals in 150 µL DMSO.

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Synthetic Workflow Visualization

Synthesis Start 6-Chloro-5-methoxy- picolinaldehyde Inter Schiff Base Formation (Condensation) Start->Inter Reagent + Thiosemicarbazide (EtOH, H+, Reflux) Reagent->Inter Product CMPA-Thiosemicarbazone (Precipitate) Inter->Product - H2O Complex Metal Complex (Active Drug) Product->Complex Metal + Cu(II) / Fe(II) Salts Metal->Complex

Caption: Synthetic pathway from the aldehyde precursor to the bioactive metal complex.

References

  • Liu, M. C., et al. (1996). "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone."[4] Journal of Medicinal Chemistry. Link

  • Mrozek-Wilczkiewicz, A., et al. (2019). "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety." European Journal of Medicinal Chemistry. Link

  • Kalinowski, D. S., et al. (2009). "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry. Link

  • Pahontu, E., et al. (2016). "Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound." Molecules. Link

  • Easmon, J., et al. (2001). "Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones." European Journal of Medicinal Chemistry. Link

Sources

Validation

Comparative Analytical Guide: UV-Vis Characterization of 6-Chloro-5-methoxypicolinaldehyde

Executive Summary & Compound Significance 6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

6-Chloro-5-methoxypicolinaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its unique substitution pattern—combining an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a reactive aldehyde moiety on a pyridine ring—creates a distinct electronic footprint.

This guide compares the UV-Vis absorption characteristics of this compound against its structural analogs.[1][2][3] Unlike generic picolinaldehydes, the 5-methoxy substituent introduces significant auxochromic shifts that are vital for specific identification and purity assessment during reaction monitoring.

Theoretical Spectral Profile & Comparative Analysis

To objectively evaluate the performance of UV-Vis spectroscopy for this compound, we must compare it against its "parent" and "sibling" structures. The electronic transitions are governed by the interplay between the pyridine ring nitrogen, the carbonyl conjugation, and the substituents.

Structural Analogs Comparison

The following table contrasts the predicted and observed spectral behaviors of 6-Chloro-5-methoxypicolinaldehyde against standard alternatives.

FeatureTarget: 6-Chloro-5-methoxypicolinaldehyde Alternative A: Picolinaldehyde Alternative B: 6-Chloropicolinaldehyde
Primary Chromophore Pyridine + Aldehyde + OMe + ClPyridine + AldehydePyridine + Aldehyde + Cl
Electronic Effect Strong Push-Pull (OMe donor / Aldehyde acceptor)Basic ConjugationWeak Inductive Withdrawal (-I)
Predicted

295 – 315 nm (Bathochromic Shift)~265 nm~270 nm
Molar Absorptivity (

)
High (Hyperchromic due to OMe)ModerateModerate
Solvent Sensitivity High (Solvatochromic due to polarity)ModerateLow
Utility Specific ID of methoxy-incorporationGeneral scaffold IDChlorination monitoring

Key Insight: The 5-methoxy group acts as a strong auxochrome. Through resonance (


 effect), it donates electron density into the pyridine ring, which is then withdrawn by the aldehyde group at position 2. This "push-pull" system significantly narrows the HOMO-LUMO gap, resulting in a redshift (bathochromic shift) of approximately 30–40 nm compared to unsubstituted picolinaldehyde.
Solvent Compatibility Guide

The choice of solvent dramatically affects the quality of the spectrum.

  • Acetonitrile (MeCN): Recommended.[4] Cutoff <190 nm.[2] Non-polar enough to resolve fine vibrational structures (if present) and prevents hydrogen bonding broadening.

  • Methanol (MeOH): Alternative. Cutoff ~205 nm. Good solubility, but hydrogen bonding with the aldehyde and pyridine nitrogen can blur fine spectral features and cause a slight blue shift (hypsochromic) of

    
     transitions.
    
  • Chloroform: Not Recommended. High UV cutoff (~245 nm) masks the primary aromatic bands.

Experimental Protocol: Determination of and

This protocol is designed to be self-validating. It ensures that the spectrum obtained is due to the analyte and not solvent impurities or aggregation artifacts.

Materials
  • Analyte: 6-Chloro-5-methoxypicolinaldehyde (>97% purity).

  • Solvent: HPLC-grade Acetonitrile (MeCN).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Blank Preparation: Fill two matched quartz cuvettes (1 cm pathlength) with MeCN. Run a baseline correction (Auto-Zero) from 200 nm to 400 nm.

  • Stock Solution (1 mM): Weigh 1.86 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with MeCN.

    • Checkpoint: Ensure solution is clear and colorless/pale yellow. Sonicate if necessary.

  • Working Standard (50 µM): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask and dilute to volume with MeCN.

  • Scan: Place the Working Standard in the sample cuvette. Scan from 400 nm down to 200 nm.

    • Scan Rate: Medium (approx. 600 nm/min).

    • Data Interval: 1 nm.

  • Linearity Validation (Self-Check): Prepare two additional dilutions (25 µM and 75 µM). Measure absorbance at the observed

    
    .
    
    • Acceptance Criteria: The absorbance vs. concentration plot must have

      
      . If not, re-prepare solutions (check for precipitation).
      

Visualizing the Analytical Logic

The following diagrams illustrate the electronic transition logic and the method validation workflow.

Diagram 1: Substituent Effects on Electronic Transitions

ChromophoreLogic Base Picolinaldehyde (Base Scaffold) Cl + 6-Chloro Group (Inductive Withdrawal) Base->Cl Substitution at C6 OMe + 5-Methoxy Group (Resonance Donor) Base->OMe Substitution at C5 Effect1 Minor Red Shift (+5-10 nm) Cl->Effect1 Effect2 Major Red Shift (+20-30 nm) Hyperchromic Effect OMe->Effect2 Target 6-Chloro-5-methoxy- picolinaldehyde Result Distinct Analytical Fingerprint Target->Result Final Spectrum λmax ~305 nm Effect1->Target Effect2->Target Dominant Effect

Caption: Electronic contribution of substituents. The 5-methoxy group provides the dominant auxochromic effect, distinguishing the target from simple chlorinated analogs.

Diagram 2: Method Validation Workflow

MethodValidation Start Start: UV-Vis Method Setup SolventSelect Solvent Selection (MeCN vs MeOH) Start->SolventSelect CutoffCheck Check UV Cutoff (Must be < 210 nm) SolventSelect->CutoffCheck StockPrep Prepare Stock (1 mM) CutoffCheck->StockPrep Scan Full Range Scan (200-400 nm) StockPrep->Scan PeakID Identify λmax Scan->PeakID Decision Is Absorbance 0.2 < A < 1.0? PeakID->Decision Dilute Dilute Sample Decision->Dilute A > 1.0 Conc Concentrate Sample Decision->Conc A < 0.2 Linearity Linearity Check (3 concentrations) Decision->Linearity Pass Dilute->Scan Conc->Scan Final Calculate ε (Molar Absorptivity) Linearity->Final

Caption: Step-by-step workflow for validating the UV-Vis method, ensuring absorbance values fall within the linear dynamic range of the detector.

Comparison with Alternative Analytical Methods

While UV-Vis is excellent for rapid identification and concentration checks, it has limitations compared to other techniques.

MethodUV-Vis Spectroscopy HPLC-UV (DAD) 1H-NMR
Primary Use Rapid Quantitation, Solubility CheckPurity Profiling, impurity separationStructural Elucidation
Specificity Low (Overlapping bands)High (Retention time + Spectrum)Very High (Proton mapping)
Sample Recovery Yes (Non-destructive)No (Destructive/Diluted)Yes
Cost/Time Low / < 5 minsHigh / > 30 minsHigh / > 15 mins

Recommendation: Use UV-Vis for routine concentration monitoring of stock solutions. Use HPLC-UV for purity certification of the 6-Chloro-5-methoxypicolinaldehyde starting material before using it in synthesis.

References

  • PubChem. Compound Summary for 6-Chloro-5-methoxypicolinaldehyde (CAS 1060802-32-7). National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Chloro-5-methoxypicolinaldehyde

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-5-methoxypicolinaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and the health and safety of our communities.

The disposal of any chemical waste must be approached with a thorough understanding of its potential hazards and the regulatory landscape governing its management. This guide is built on the foundational principles of chemical safety and environmental stewardship, providing you with the expertise to manage this specific compound responsibly.

Hazard Identification and Risk Assessment

Based on data for similar compounds, 6-Chloro-5-methoxypicolinaldehyde is likely to be classified as a hazardous substance, exhibiting one or more of the following characteristics:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Irritation: Can cause skin and eye irritation.[1]

  • Environmental Hazard: Poses a threat to aquatic life and the environment if released improperly.

Table 1: Hazard Profile of Halogenated Aromatic Aldehydes

Hazard CharacteristicPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.
Skin Corrosion/Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection.[1]
Environmental Toxicity Potentially toxic to aquatic organisms.Prevent product from entering drains.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling 6-Chloro-5-methoxypicolinaldehyde. The following PPE is required to minimize exposure risk:

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is required.[2]

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. 6-Chloro-5-methoxypicolinaldehyde waste must be collected as halogenated organic waste .

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container: Use a designated, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.

  • Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[3] The label must also include:

    • The full chemical name: "6-Chloro-5-methoxypicolinaldehyde"

    • The concentration (if in solution)

    • The date of accumulation start

    • The name of the principal investigator or lab supervisor

  • Accumulate Waste: Collect the waste in the designated container. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3][4] Keep the container closed at all times except when adding waste.[3]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or heat.

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage Generate_Waste Generate 6-Chloro-5- methoxypicolinaldehyde Waste Is_Halogenated Is the waste halogenated? Generate_Waste->Is_Halogenated Halogenated_Container Collect in designated 'Halogenated Organic Waste' container. Is_Halogenated->Halogenated_Container Yes NonHalogenated_Container Collect in separate 'Non-Halogenated Organic Waste' container. Is_Halogenated->NonHalogenated_Container No Label_Waste Label container with 'HAZARDOUS WASTE' and full chemical name. Halogenated_Container->Label_Waste Store_Waste Store in designated Satellite Accumulation Area. Label_Waste->Store_Waste

Caption: Waste Segregation and Collection Workflow.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or a commercial chemical absorbent to contain the spill.[5] For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.

  • Collect and Containerize: Place the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris," and dispose of it as hazardous waste.

Final Disposal: The Role of Licensed Professionals

The final disposal of 6-Chloro-5-methoxypicolinaldehyde must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Procedure:

  • Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.

  • Transportation and Incineration: The licensed waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred method for the disposal of halogenated organic compounds is high-temperature incineration.[4][6] This process destroys the chemical and minimizes its environmental impact.

Disposal_Decision_Tree Start 6-Chloro-5-methoxypicolinaldehyde Waste Generated Is_Empty_Container Is it an empty container? Start->Is_Empty_Container Rinse_Container Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Is_Empty_Container->Rinse_Container Yes Is_Chemical_Waste Is it chemical waste (solid or liquid)? Is_Empty_Container->Is_Chemical_Waste No Dispose_Container Dispose of rinsed container per institutional guidelines. Rinse_Container->Dispose_Container Segregate_Waste Segregate as 'Halogenated Organic Waste'. Is_Chemical_Waste->Segregate_Waste Yes Contact_EHS Contact Environmental Health & Safety (EHS) for hazardous waste pickup. Segregate_Waste->Contact_EHS Licensed_Disposal Disposal by a licensed hazardous waste vendor (typically via incineration). Contact_EHS->Licensed_Disposal

Caption: Disposal Decision Tree for 6-Chloro-5-methoxypicolinaldehyde.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[5] 6-Chloro-5-methoxypicolinaldehyde, as a halogenated organic compound, would likely fall under the regulations for listed or characteristic hazardous wastes.[7][8][9][10]

It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult with your institution's EHS department for specific guidance and to stay informed of any changes in regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Nalco Company. (n.d.). Safety Data Sheet PRE-TECT® 2040HP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • BB Fabrication. (n.d.). Safety Data Sheet FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Material Safety Data Sheet. (2021).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Emory University. (n.d.). EHSO Manual 2025-2026. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Substances in the Workplace. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde. Retrieved from [Link]

  • Washington State Department of Labor & Industries. (2018). Chapter 296-856 WAC FORMALDEHYDE. Retrieved from [Link]

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Handling

Safe Handling &amp; Operational Logistics: 6-Chloro-5-methoxypicolinaldehyde

CAS: 1355208-62-0 Chemical Family: Halogenated Pyridine Aldehyde Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1] Part 1: Executive Risk Assessment (The "Why")[1] As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1355208-62-0 Chemical Family: Halogenated Pyridine Aldehyde Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

Part 1: Executive Risk Assessment (The "Why")[1]

As a Senior Application Scientist, I approach 6-Chloro-5-methoxypicolinaldehyde not just as a chemical reagent, but as a reactive electrophile with specific toxicological liabilities. While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for this class, the structural combination of a chloropyridine and a reactive aldehyde necessitates a higher tier of precaution.

Mechanistic Hazards:

  • The Aldehyde Moiety: Aldehydes are prone to autoxidation to carboxylic acids upon air exposure.[1] More critically, they are Schiff base formers , meaning they can covalently bind to amine residues on proteins. This makes them potential skin sensitizers (H317) even if not explicitly labeled as such on a generic SDS.[1]

  • The Halogenated Pyridine: The 6-chloro position is activated for nucleophilic aromatic substitution (

    
    ).[1] If this compound contacts moist skin, it can react with biological nucleophiles, leading to severe dermatitis or systemic absorption.
    
  • Physical State: Typically a solid powder.[1] Pyridine derivatives often carry a static charge, increasing the risk of aerosolization during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "wear gloves" to specify barrier integrity based on chemical permeation dynamics.[1]

1. Hand Protection (The Critical Barrier)
  • Routine Handling (Solids):

    • Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1]

    • Protocol: Single gloving is acceptable only for closed-container transport.

  • Solution Handling / Synthesis:

    • Requirement: Double-Gloving is mandatory.[1] Pyridine derivatives have high permeation rates through thin nitrile.[1]

    • Inner Layer: 4 mil Nitrile (White/Blue).[1]

    • Outer Layer: 5-8 mil Nitrile (Purple/Black) or Laminate (Silver Shield) for prolonged exposure.[1]

    • Visual Indicator: Use contrasting colors (e.g., Blue inner, Purple outer) to immediately identify breaches.

    • Change Frequency: Immediately upon any splash.[1] Routine change every 60 minutes.

2. Respiratory & Inhalation Control
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Emergency Only): If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges .[1]

    • Note: Standard N95 masks offer zero protection against pyridine vapors.[1]

3. Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (indirect venting) are preferred over safety glasses due to the fineness of the powder and the severity of aldehyde irritation (H319).

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Long pants + Closed-toe chemical-resistant shoes.[1]

Part 3: Operational Workflow & Logistics[1]

This self-validating workflow minimizes exposure and degradation of the reagent.[1]

Step 1: Storage & Stability Check
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes degrade to 6-chloro-5-methoxypicolinic acid if exposed to air.[1]

  • Visual Check: The compound should be an off-white to pale yellow solid.[1] A darkening color indicates oxidation or decomposition.[1]

Step 2: The "Static-Free" Weighing Protocol
  • Engineering Control: Place an ionizing bar or anti-static gun inside the weighing enclosure/hood to neutralize the static charge common in halogenated pyridines.[1]

  • Transfer: Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis; use antistatic polypropylene or porcelain.[1]

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.[1]

Step 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, THF, and Ethyl Acetate.[1]

  • Addition: Add solvent to the solid to prevent puffing/aerosolization.[1]

  • Quenching: If used in excess, quench unreacted aldehyde with an amine (like Tris buffer) or mild oxidant before disposal to neutralize reactivity.[1]

Part 4: Waste Disposal & Decontamination[1][2][3]

Crucial Rule: This compound contains Chlorine.[1] It must be segregated into the Halogenated Waste stream.[1] Mixing with non-halogenated solvents significantly increases disposal costs and violates EPA/RCRA protocols.[1]

Waste StreamContentsProtocol
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bag in heavy-duty polyethylene bags. Label "Toxic/Irritant Solid."[1]
Liquid Waste Mother liquors, reaction mixtures.[2]Halogenated Organic Waste container. pH adjust to 6–8 if acidic workup was used.[1]
Spill Cleanup Powder spill.[1]Do not dry sweep.[1] Cover with wet paper towels (solvent-dampened) to prevent dust, then scoop into hazardous waste.[1]
Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling lifecycle for this specific compound.

G Start Storage (2-8°C, Argon) Check Quality Check (Color: Pale Yellow) Start->Check Inspect PPE PPE Donning (Double Nitrile + Goggles) Check->PPE Pass Waste Disposal (Halogenated Stream) Check->Waste Fail (Dark/Oxidized) Weigh Weighing (Fume Hood + Anti-Static) PPE->Weigh Transfer React Reaction/Use (Solvent Addition) Weigh->React Dissolve React->Waste Quench & Discard

Figure 1: Operational lifecycle ensuring containment of 6-Chloro-5-methoxypicolinaldehyde from cold storage to halogenated waste disposal.

References
  • PubChem. Compound Summary: 6-Chloro-5-methoxypicolinaldehyde. National Library of Medicine.[1] Available at: [Link][1]

  • Princeton University EHS. Halogenated Solvents and Waste Disposal Guidelines. Available at: [Link][1]

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